Oxy-chlordene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,8R)-1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNMBZKONGDDQ-XNXKJHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3C1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotransformation of Chlordane to Oxychlordane: Mechanisms of Bioactivation
This guide details the biotransformation of Chlordane to its primary toxic metabolite, Oxychlordane .[1][2][3]
Note on Nomenclature: While the prompt specifies "Oxy-chlordene," the primary pharmacological and toxicological bioactivation product of Chlordane (C₁₀H₆Cl₈) is Oxychlordane (C₁₀H₄Cl₈O, 1,2-dichlorochlordene epoxide).[2] "this compound" (C₁₀H₄Cl₆O) typically refers to the metabolite of Chlordene (a separate impurity).[2] This guide focuses on the critical Chlordane
Executive Technical Summary
The biotransformation of the organochlorine pesticide Chlordane is a critical toxification process.[3] Unlike many xenobiotics that are detoxified by metabolism, chlordane undergoes bioactivation primarily in the liver.[2] The parent compounds (cis- and trans-chlordane) are metabolized by Cytochrome P450 enzymes (specifically the CYP2B subfamily) into Oxychlordane , a stable and highly toxic epoxide.[2][4]
Oxychlordane is responsible for the chronic neurotoxicity and environmental persistence associated with chlordane exposure.[2] Its formation involves a multi-step desaturation and epoxidation sequence that renders the molecule resistant to epoxide hydrolases, leading to bioaccumulation in adipose tissue.
Chemical Identity & Structural Logic
Understanding the substrate-product relationship is essential for experimental design.[2]
| Compound | CAS RN | Molecular Formula | Structural Characteristic |
| cis-Chlordane | 5103-71-9 | C₁₀H₆Cl₈ | Parent (endo-chlorine at C2).[2] Lipophilic.[2][5][6] |
| trans-Chlordane | 5103-74-2 | C₁₀H₆Cl₈ | Parent (exo-chlorine at C2).[2] Metabolized faster than cis.[2] |
| Oxychlordane | 27304-13-8 | C₁₀H₄Cl₈O | Target Metabolite. Epoxide ring at C2-C3.[2] Extremely persistent. |
| This compound | 6058-23-7 | C₁₀H₄Cl₆O | Distinct Metabolite of Chlordene (impurity).[2][7] Less chlorinated.[2] |
Mechanistic Pathway: The CYP2B Cascade
The transformation of chlordane to oxychlordane is not a single-step oxidation. It is a cascade involving hydroxylation, elimination, and epoxidation.[2][8]
The Pathway Steps
-
Hydroxylation: CYP450 (CYP2B1/2 in rats, CYP2B6 in humans) inserts oxygen at the C3 position of chlordane, forming 3-hydroxychlordane .[2][8]
-
Dehydration (Desaturation): 3-hydroxychlordane spontaneously or enzymatically loses water (
) to form the unsaturated intermediate 1,2-dichlorochlordene (DCC) .[2] -
Epoxidation: The double bond in DCC is attacked by CYP450 to form the stable epoxide, Oxychlordane .[2]
Pathway Visualization
The following diagram illustrates the molecular flow from parent chlordane to the toxic epoxide.
Caption: Figure 1. The oxidative bioactivation of Chlordane to Oxychlordane via the desaturation intermediate 1,2-Dichlorochlordene (DCC).
Experimental Framework: In Vitro Assay
To study this biotransformation, researchers typically use hepatic microsomes.[2] The following protocol ensures metabolic competency and accurate quantification.
Critical Reagents
-
Enzyme Source: Liver microsomes (Rat induced with Phenobarbital for high CYP2B activity, or Human pooled microsomes).[2]
-
Cofactor System: NADPH-generating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase, MgCl₂).[2]
-
Standard: Authentic Oxychlordane standard (for GC calibration).
Step-by-Step Protocol
-
Pre-Incubation:
-
Initiation:
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoint: Linear phase is typically 10–30 minutes for chlordane.[2]
-
-
Termination & Extraction:
-
Stop reaction with ice-cold Hexane or Ethyl Acetate.[2]
-
Vortex vigorously for 1 minute to extract lipophilic metabolites.
-
Centrifuge (2000 x g, 5 min) to separate phases.
-
-
Analysis:
Analytical Workflow Visualization
Caption: Figure 2. Standard operating procedure for microsomal incubation and metabolite extraction.
Quantitative Kinetics & Toxicity
The formation of oxychlordane is stereoselective. Trans-chlordane is generally metabolized more rapidly than cis-chlordane, leading to a higher accumulation of oxychlordane relative to the parent compound over time.[2]
Kinetic Parameters (Rat Liver Microsomes)
Data derived from phenobarbital-induced microsomes (CYP2B enriched).
| Parameter | Value (Approx.) | Significance |
| Km (Apparent) | 10 – 50 µM | Moderate affinity substrate for CYP2B.[2] |
| Vmax | High (Induced) | Rapid conversion in exposed organisms.[2] |
| Enantioselectivity | (+)-Oxychlordane enriched | The enzyme preferentially forms one enantiomer, which is more persistent.[2] |
Toxicological Relevance[2][5]
-
Epoxide Stability: Unlike many epoxides (e.g., benzo[a]pyrene diol epoxide) that bind DNA immediately, oxychlordane is remarkably stable.[2] It resists hydrolysis by Epoxide Hydrolase (mEH), allowing it to persist in lipid stores.[2]
-
Mechanism of Action: Oxychlordane is a potent antagonist of the GABA-A receptor , blocking chloride channels.[2] This leads to neuronal hyperexcitability, convulsions, and seizures—the hallmark of cyclodiene toxicity.[2]
References
-
Bondy, G., et al. (2000). Toxicity of the chlordane metabolite oxychlordane in female rats: Clinical and histopathological changes.[2] Food and Chemical Toxicology.[2]
-
Tashiro, S., & Matsumura, F. (1978). Metabolism of trans-nonachlor and related chlordane components in rat and man.[2] Archives of Environmental Contamination and Toxicology. [2]
-
Kawano, M., et al. (1989). Biotransformation of chlordanes by rat liver microsomes.[2][9] Journal of Agricultural and Food Chemistry. [2]
-
Agency for Toxic Substances and Disease Registry (ATSDR).[2] (2018). Toxicological Profile for Chlordane.[2][10] U.S. Department of Health and Human Services.
-
Dearth, M. A., & Hites, R. A. (1991). Complete analysis of technical chlordane using negative ionization mass spectrometry.[2] Environmental Science & Technology. [2]
Sources
- 1. What is Chlordane and its Derivative Oxychlordane?Chemservice News [intranet.chemservice.com]
- 2. Chlordane - Wikipedia [en.wikipedia.org]
- 3. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semspub.epa.gov [semspub.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. npic.orst.edu [npic.orst.edu]
- 7. scribd.com [scribd.com]
- 8. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Deep Dive: Environmental Fate and Degradation Kinetics of Oxychlordane
Subject: Oxychlordane (Metabolite of Chlordane)
Common Typo: Oxy-chlordene
CAS Registry Number: 27304-13-8
Molecular Formula:
Executive Summary
This technical guide addresses the environmental behavior, degradation pathways, and analytical quantification of Oxychlordane . While often colloquially referred to as "this compound" due to its precursor chlordene, Oxychlordane is the stable epoxide metabolite of the organochlorine pesticide Chlordane.
For researchers and drug development professionals, Oxychlordane represents a "worst-case" scenario in toxicology: a lipophilic, metabolically inert epoxide that resists hydrolysis and accumulates in adipose tissue.[1] This guide synthesizes its abiotic stability, microbial degradation potential, and the precise GC-MS/ECD protocols required for its detection in complex matrices.[1]
Part 1: Molecular Architecture & Stability[1]
The extreme persistence of Oxychlordane is structurally determined. Unlike its parent compounds (cis/trans-chlordane), which possess allylic chlorine atoms susceptible to hydrolysis, Oxychlordane features an epoxide ring shielded by a polychlorinated cyclodiene cage.[1]
Physicochemical Profile[1][3][4][5][6][7]
| Property | Value | Implication |
| Molecular Weight | 423.7 g/mol | High mass facilitates adsorption.[1] |
| Water Solubility | ~0.1 mg/L (25°C) | Hydrophobic; partitions rapidly to sediment/lipids.[1] |
| Log Kow | ~4.2 - 5.48 | High bioaccumulation potential (Lipophilic).[1] |
| Vapor Pressure | Semi-volatile; capable of long-range transport.[1] | |
| Henry's Law Constant | Low to Moderate | Volatilization from water is slow but significant over years. |
The Epoxide Stability Paradox
In typical drug metabolism, epoxides are reactive intermediates often neutralized by epoxide hydrolases. However, the steric hindrance provided by the chlorine atoms on the methano-bridge of Oxychlordane prevents enzymatic attack. This renders the molecule metabolically inert in most mammalian systems, leading to bioaccumulation rather than clearance.
Part 2: Degradation Pathways (Biotic & Abiotic)[1]
Abiotic Degradation: Hydrolysis and Photolysis
In aqueous environments, Oxychlordane is exceptionally stable.[1]
-
Hydrolysis: Negligible. The epoxide ring is stable at neutral pH (7.0).
-
Photolysis: Direct photolysis is insignificant due to weak UV absorption above 290 nm. However, indirect photolysis via nitrate-induced hydroxyl radicals (
) can occur in shallow surface waters, though half-lives remain in the order of years.[1]
Biotic Degradation: The Metabolic Dead-End?
While mammalian systems struggle to degrade Oxychlordane, specific soil microorganisms and fungi possess enzymes capable of reductive dechlorination.
A. Mammalian Pathway (Toxicokinetics)[1]
-
Enzyme: Cytochrome P450 (CYP).[1]
-
Mechanism: Desaturation of chlordane forms heptachlor, which is epoxidized to heptachlor epoxide, or hydroxylated to 1-exo-hydroxy-2-endo-chlorochlordene, eventually cyclizing to Oxychlordane .[1]
-
Fate: Sequestration in adipose tissue.
B. Microbial/Fungal Pathway (Soil Remediation context)[1]
-
Organism: Phanerochaete chrysosporium (White Rot Fungus) and anaerobic sludge consortia.
-
Mechanism: Reductive Dechlorination.[4]
-
Process: Under anaerobic conditions, microbes can replace chlorine atoms with hydrogen, destabilizing the cage structure and allowing ring cleavage.[1]
Visualization: Degradation & Metabolic Pathway
The following diagram illustrates the transformation of Chlordane into Oxychlordane and its subsequent (slow) breakdown.[3]
Caption: Figure 1. Biotransformation pathway of Chlordane to the persistent Oxychlordane epoxide, highlighting the metabolic bottleneck.
Part 3: Analytical Protocols (Soil & Water)[1][9]
To validate degradation or environmental presence, a rigorous analytical workflow is required.[1] The following protocol is adapted from EPA Method 8081B (GC-ECD) and EPA Method 8270 (GC-MS) , optimized for the high stability of Oxychlordane.
Workflow Visualization
Caption: Figure 2. Step-by-step analytical workflow for the isolation and quantification of Oxychlordane.
Detailed Methodology
1. Extraction
-
Soil (Soxhlet): Weigh 10-20g of soil mixed with anhydrous sodium sulfate (to bind moisture).[1] Extract with Methylene Chloride:Acetone (1:1) for 16-24 hours.[1] This solvent system is critical to disrupt the soil-organic matter matrix where Oxychlordane sequesters.
-
Water (Liquid-Liquid): Extract 1L of sample with Methylene Chloride at pH 7. Continuous liquid-liquid extraction (CLLE) is preferred for samples with high particulates.[1]
2. Cleanup (Crucial Step)
Oxychlordane analysis often suffers from interference by PCBs and other organochlorines.
-
Gel Permeation Chromatography (GPC): Essential for removing high molecular weight lipids (biological samples) or humic acids (soil).[1]
-
Florisil Cartridge: Use to fractionate pesticides. Oxychlordane typically elutes in the second fraction (with more polar solvents) compared to parent chlordane.
3. Instrumental Analysis
-
Confirmation: GC-MS (Mass Spectrometry).
-
Mode: Selected Ion Monitoring (SIM).[1]
-
Target Ions: Monitor m/z 237, 235, and 185 (characteristic fragmentation pattern of the chlorinated cage).
-
Part 4: Remediation Strategies
Given the failure of standard hydrolysis, advanced remediation techniques are necessary for Oxychlordane-contaminated sites.
-
Advanced Oxidation Processes (AOPs):
-
Fenton’s Reagent (
): Generates hydroxyl radicals.[1] While effective in water, efficiency drops in soil due to scavenging by organic matter.[1] -
Persulfate Oxidation: Activated persulfate (
) is more stable in subsurface environments and can attack the epoxide ring through sulfate radical formation.
-
-
Bioremediation (Anaerobic):
References
-
United States Environmental Protection Agency (EPA). (2007).[1] Method 8081B: Organochlorine Pesticides by Gas Chromatography. SW-846 Update IV.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018).[1] Toxicological Profile for Chlordane. U.S. Department of Health and Human Services.
-
Bondy, G., et al. (2000).[1] Toxicity of Oxychlordane in Rats: A 28-Day Feeding Study. Food and Chemical Toxicology.
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 13785704, Oxychlordane.
-
Wania, F., & Mackay, D. (1996).[1] Tracking the Distribution of Persistent Organic Pollutants. Environmental Science & Technology.[7] (Foundational text on POP partitioning).
Sources
- 1. Oxychlordane, (+)- | C10H4Cl8O | CID 13785704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. gbcsci.com [gbcsci.com]
- 7. cdn.who.int [cdn.who.int]
Navigating the Legacy Contaminant: A Technical Guide to the Toxicokinetics and Metabolism of Oxy-chlordene in Mammals
For Immediate Release to the Scientific Community
Abstract
Oxy-chlordene, a persistent and primary oxidative metabolite of the organochlorine pesticide chlordane, presents a continuing challenge to environmental and public health. Its high lipophilicity and resistance to degradation contribute to its bioaccumulation in mammalian systems, necessitating a thorough understanding of its toxicokinetic and metabolic fate. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We delve into the enzymatic pathways governing its biotransformation, present key toxicokinetic parameters, and detail validated experimental methodologies for its study. This document is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals engaged in the assessment of persistent organic pollutants (POPs) and their impact on mammalian health.
Introduction: The Enduring Presence of this compound
Technical-grade chlordane, a complex mixture of chlorinated hydrocarbons, was extensively used as a broad-spectrum insecticide until its ban in many countries due to its environmental persistence and adverse health effects.[1] Despite its restricted use, chlordane-related compounds remain ubiquitous environmental contaminants. This compound is not a component of technical chlordane but is the major and most persistent toxic metabolite formed in mammals following exposure to chlordane's primary constituents, cis- and trans-chlordane.[1][2]
Its chemical stability, high lipid solubility, and slow rate of biotransformation lead to its bioaccumulation in the food chain, with significant residues found in the adipose tissue of wildlife and humans.[1][2][3] The persistence of this compound and its parent compounds in body fat is a significant toxicological concern.[2] Understanding the intricate processes by which mammals absorb, distribute, metabolize, and excrete this compound is paramount for accurate risk assessment and the development of potential remediation strategies.
Absorption and Distribution: A Journey into Adipose Tissue
Routes of Absorption
As a highly lipophilic substance, chlordane and its subsequent metabolite this compound are readily absorbed by mammals through multiple routes.[2] Inhalation of contaminated dust in homes previously treated for termites, and ingestion of contaminated food sources, particularly animal fats, are the primary pathways for human exposure.[2] Studies in rats have demonstrated rapid absorption from the respiratory tract.[2]
Bioaccumulation and Tissue Distribution
Following absorption, this compound is distributed throughout the body via the systemic circulation. Its lipophilic nature dictates its ultimate fate, leading to significant accumulation and long-term storage in adipose tissue.[2][4] While initial concentrations may be highest in the liver and kidneys, redistribution to fat is a key characteristic of its toxicokinetic profile.[2] This sequestration in fat serves as a long-term reservoir, leading to chronic low-level exposure even after the primary source of contamination has been removed. Studies have shown that oxy-chlordane can be detected in breast milk and adipose tissues, highlighting its persistence and potential for maternal-fetal transfer.[1]
The elimination from different tissues follows distinct patterns. In rats administered radiolabeled chlordane, elimination from the liver and kidney was biphasic, with a rapid initial phase (half-lives of 5.9 to 9.6 hours) followed by a much slower terminal phase (half-lives of 4.4 to 5.0 days).[2] In stark contrast, elimination from adipose tissue was monophasic and significantly slower, with half-lives of 8.4 to 9.1 days, underscoring its persistence in fatty tissues.[2]
Metabolism and Biotransformation: The Role of Cytochrome P450
The biotransformation of chlordane isomers to this compound is a critical activation step, as this compound is often more toxic than its parent compounds.[1][5] This metabolic process is primarily mediated by the hepatic microsomal enzyme system, specifically Cytochrome P450 (CYP) monooxygenases.
Key Metabolic Pathway
The formation of this compound from cis- and trans-chlordane is a multi-step process:[4]
-
Hydroxylation: The initial and rate-limiting step involves the P450-mediated hydroxylation of the chlordane molecule.[2][4]
-
Dehydrochlorination: This is followed by the elimination of hydrogen chloride, leading to the formation of an intermediate, 1,2-dichlorochlordene.[4]
-
Epoxidation: Subsequently, this intermediate undergoes epoxidation, also catalyzed by CYP enzymes, to form the stable and persistent metabolite, this compound.[4]
Studies using rat liver microsomes have confirmed that this transformation is dependent on P450 isoforms. Induction of specific CYP enzymes, such as those in the CYP2B family by phenobarbital, can significantly enhance the rate of this metabolic conversion.[4] This auto-induction, where chlordane induces its own metabolism, can lead to an increased body burden of the more toxic this compound metabolite over time with repeated exposure.[2]
Excretion: A Slow and Limited Process
The excretion of this compound and other chlordane-related compounds from the body is notably slow, contributing to their long biological half-lives. The primary route of elimination is through the feces, largely via biliary excretion.[2] Urinary excretion plays a much smaller role, accounting for only a small percentage of the total eliminated dose in rat studies.[2]
The high lipophilicity of this compound hinders its efficient elimination. For a compound to be readily excreted in urine or bile, it typically needs to be metabolized into more polar, water-soluble derivatives. This compound, however, is very slowly metabolized further, leading to its persistence.[2] Lactation also represents a significant route of excretion in females, leading to the transfer of these contaminants to offspring.[2]
Summary of Toxicokinetic Parameters
The toxicokinetic profile of this compound is characterized by slow elimination and a long half-life, particularly in comparison to its parent isomers. The following table summarizes key parameters observed in mammalian studies.
| Parameter | Species | Matrix | Value | Reference |
| Elimination Half-Life | Rat | Liver | 4.4 - 5.0 days (slow phase) | [2] |
| Rat | Kidney | 4.4 - 5.0 days (slow phase) | [2] | |
| Rat | Adipose Tissue | 8.4 - 9.1 days | [2] | |
| Rat | Skin | 10.4 - 15.2 days | [2] | |
| Mouse | Blood | ~25 days | [2] | |
| Human Plasma Half-Life | Human | Plasma | 21 - 88 days (for chlordane) | [2] |
Note: Data for this compound specifically is often derived from studies administering the parent chlordane compounds. The half-life in humans is estimated from case reports of accidental ingestion of chlordane.
Experimental Methodologies for Toxicokinetic Analysis
Studying the toxicokinetics of this compound requires robust and sensitive analytical methods capable of detecting and quantifying low levels of this persistent compound in complex biological matrices.
Experimental Workflow: An Overview
A typical toxicokinetic study in a mammalian model involves several key stages, from sample collection to final data analysis. The choice of methodology is driven by the need for high selectivity and sensitivity to differentiate this compound from other organochlorine compounds.
Protocol: Quantification of this compound in Adipose Tissue by GC-MS/MS
This protocol outlines a self-validating system for the accurate measurement of this compound in fatty tissues. The use of tandem mass spectrometry (MS/MS) provides a high degree of certainty in analyte identification and quantification.
Objective: To determine the concentration of this compound in mammalian adipose tissue samples.
Principle: Lipids are removed from the tissue homogenate, and the analyte is isolated using solid-phase extraction (SPE). The purified extract is then analyzed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using multiple reaction monitoring (MRM) for definitive identification and quantification.
Methodology:
-
Sample Homogenization:
-
Accurately weigh approximately 1 gram of frozen adipose tissue.
-
Homogenize the tissue in a suitable solvent, such as a 2:1 hexane/acetone mixture, using a high-speed homogenizer.
-
Spike the homogenate with a known amount of an appropriate internal standard (e.g., ¹³C-labeled this compound) to correct for extraction efficiency and matrix effects.
-
-
Lipid Removal and Extraction:
-
Perform a liquid-liquid extraction to separate the lipophilic compounds from the aqueous phase.
-
The lipid content can be substantial; therefore, a gel permeation chromatography (GPC) or solid-phase extraction (SPE) step with a silica or Florisil cartridge is essential for cleanup and removal of interfering lipids.
-
Causality Insight: Inefficient lipid removal is the primary cause of poor chromatographic performance and ion source contamination in GC-MS. A multi-stage cleanup is crucial for robust and reproducible results.
-
-
Solvent Exchange and Concentration:
-
The eluate from the cleanup step is carefully evaporated to near dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a small, precise volume of a suitable solvent (e.g., isooctane) for GC injection.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, ramp at 10°C/min to 140°C, hold for 20 min, then ramp to a final temperature suitable for elution.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard. This redundancy provides a high level of confidence in peak identification.
-
-
Trustworthiness Insight: The ratio of the two MRM transitions for a given analyte must be consistent between the samples and a known calibration standard. This provides a self-validating check against potential interferences, ensuring the integrity of the reported data.[6]
-
-
Quantification:
-
Generate a calibration curve using a series of standards of known this compound concentrations.
-
Calculate the concentration of this compound in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve, accounting for the initial sample weight and final extract volume.
-
Conclusion and Future Directions
The toxicokinetics of this compound are defined by its efficient absorption, extensive distribution and sequestration in adipose tissue, and remarkably slow elimination. Its metabolism from parent chlordane compounds, mediated by hepatic CYP450 enzymes, represents a bioactivation process, yielding a more persistent and often more toxic substance.[1] The long biological half-life of this compound ensures that mammalian systems, including humans, can carry a significant body burden for years following exposure.
Future research should focus on further elucidating the specific human CYP isoforms responsible for this compound formation to better understand inter-individual variability in susceptibility. Additionally, investigating potential strategies to enhance the metabolic clearance and excretion of this persistent metabolite could inform public health interventions for highly exposed populations. Continued monitoring and the development of even more sensitive analytical methods remain crucial for assessing the ongoing impact of this legacy contaminant.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlordane. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Kania-Korwel, I., & Lehmler, H. J. (2016). Chlordane and Heptachlor are Metabolized Enantioselectively by Rat Liver Microsomes. Environmental science & technology, 50(15), 8285–8294. [Link]
-
Iverson, F., Grant, D. L., & Lacroix, J. (1994). Toxicity of the chlordane metabolite oxychlordane in female rats: Clinical and histopathological changes. Food and Chemical Toxicology, 32(4), 291-301. [Link]
-
National Pesticide Information Center. (2001). Chlordane Technical Fact Sheet. Oregon State University. [Link]
-
U.S. National Library of Medicine. (n.d.). Toxicological Profile for Heptachlor and Heptachlor Epoxide. National Center for Biotechnology Information. [Link]
-
Harrity, E. J., Reigart, J. R., & Cramer, M. B. (2020). Chlordane-Induced Neurotoxicosis in Urban and Suburban Detroit, Michigan Striped Skunks (Mephitis mephitis). Toxics, 8(3), 66. [Link]
-
Longdom Publishing. (2017). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Howell, G., & Mangum, J. (2011). Effects of an environmentally relevant mixture of organochlorine pesticide compounds on adipogenesis and adipocyte function in an immortalized human adipocyte model. Journal of toxicology and environmental health. Part A, 74(13), 848–858. [Link]
-
AccessPharmacy. (n.d.). Absorption, Distribution, and Excretion of Toxicants. McGraw Hill. [Link]
-
Toxicology. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]
-
Fernandez-Baldo, M. A., Aide, M. A., & de la Torre, A. (2021). The association between environmental exposures to chlordanes, adiposity and diabetes-related features: a systematic review and meta-analysis. Environmental health : a global access science source, 20(1), 84. [Link]
-
Journal of Pesticide Science. (2021). Absorption, Distribution, Metabolism, and Excretion of a New Herbicide, Epyrifenacil, in Rats. [Link]
Sources
Technical Guide: Mechanism of Action of Oxychlordane (Oxy-chlordene) Neurotoxicity
Executive Summary & Chemical Identity
Clarification on Nomenclature: While the prompt specifies "oxy-chlordene," in high-precision toxicology, this entity is formally identified as Oxychlordane (1,2-epoxychlordene). It is the primary toxic metabolite of the organochlorine pesticide chlordane. The term "this compound" technically refers to the epoxide derivative of the chlordene precursor, but the persistent neurotoxin accumulating in biological systems is Oxychlordane.
Core Thesis: Oxychlordane is a potent, non-competitive antagonist of the GABA-A receptor . Unlike competitive antagonists (e.g., bicuculline) that bind to the orthosteric GABA site, Oxychlordane binds to the picrotoxin-binding site within the chloride channel pore. This blockade prevents chloride influx, inhibiting neuronal hyperpolarization and resulting in the hallmark "hyperexcitability syndrome"—characterized by tremors, convulsions, and eventually, tonic-clonic seizures.[1]
Metabolic Bioactivation (The Causality of Toxicity)
Oxychlordane is not the parent compound applied in agriculture; it is a product of lethal bioactivation. The parent isomers (cis- and trans-chlordane) are lipophilic and cross the blood-brain barrier, but their conversion to the epoxide form drastically increases their affinity for the GABA-A receptor pore.
The Epoxidation Pathway
The toxicity relies on the hepatic cytochrome P450 system (specifically CYP2B family in many models). The double bond in the chlordane cyclopentane ring is oxidized to form an epoxide. This epoxide ring introduces high ring strain and polarity, facilitating specific interactions with the threonine/leucine-rich residues inside the GABA-A ion channel.
Figure 1: The bioactivation pathway of Chlordane. Note that epoxidation (red path) leads to toxicity, while hydroxylation (green path) generally leads to excretion.
Molecular Mechanism of Action
The GABA-A Receptor Blockade
The GABA-A receptor is a pentameric ligand-gated ion channel.[2] Under normal conditions, GABA binding opens the pore, allowing Cl⁻ ions to flow down their electrochemical gradient (usually into the cell), causing hyperpolarization (inhibition).[1]
Oxychlordane Mechanism:
-
Binding Site: It binds to the "convulsant site" (picrotoxin site) located deep within the transmembrane pore (TM2 region).
-
Mode: Non-competitive antagonism.[1] Increasing GABA concentration cannot overcome the blockade because Oxychlordane physically occludes the channel or stabilizes the closed state allosterically.
-
Result: The neuron cannot hyperpolarize in response to inhibitory signals. The resting membrane potential drifts closer to the threshold, leading to runaway action potential firing (seizures).
Comparative Potency Data
The following table summarizes the inhibitory potency (IC50) of Oxychlordane compared to other cyclodienes and the standard blocker, Picrotoxinin.
| Compound | Target Site | IC50 (nM) for GABA-Induced Cl⁻ Flux | Binding Affinity (Ki) [3H]-EBOB |
| Oxychlordane | Picrotoxin Site (Pore) | 30 - 100 nM | High (<50 nM) |
| trans-Chlordane | Picrotoxin Site | >1,000 nM | Low |
| Picrotoxinin | Picrotoxin Site | ~500 nM | Moderate |
| Dieldrin | Picrotoxin Site | 10 - 50 nM | Very High |
Note: Oxychlordane is significantly more potent than its parent compound, validating the bioactivation hypothesis.
Experimental Protocols for Validation
As an application scientist, you must validate this mechanism using self-verifying protocols. We utilize Whole-Cell Patch Clamp Electrophysiology to measure function and Radioligand Binding to confirm the site.
Protocol A: Whole-Cell Voltage Clamp (GABA-Evoked Currents)
Objective: Quantify the reduction of GABA-induced Chloride currents by Oxychlordane.
Rationale: We use a CsCl-based internal solution. Why? Cesium (Cs⁺) blocks potassium channels from the inside, eliminating K⁺ currents that would contaminate the Chloride signal. High internal Chloride sets the Cl⁻ reversal potential to ~0 mV, creating a large, readable inward current at a holding potential of -60 mV.
Workflow:
-
Preparation: Cultured cortical neurons (DIV 14+) or acute brain slices.
-
Internal Solution (Pipette): 140 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP. (pH 7.3).[3]
-
External Solution (Bath): Standard ACSF containing TTX (1 µM) to block sodium spikes (isolating chemically gated currents).
-
Giga-Ohm Seal: Approach cell, apply suction to achieve >1 GΩ seal.[3][4] Rupture membrane for whole-cell mode.
-
Voltage Clamp: Hold cell at -60 mV .
-
Agonist Application: Puff GABA (10 µM) for 2 seconds. Record the peak inward current (
). -
Wash: Perfuse with ACSF for 2 minutes.
-
Antagonist Application: Perfuse Oxychlordane (100 nM) for 2 minutes.
-
Re-Test: Puff GABA (10 µM) again. Record peak current (
). -
Analysis: Calculate % Inhibition =
.
Self-Validation Step: At the end of the experiment, apply Picrotoxin (100 µM) . If the residual current is not fully blocked, your recording may have leak currents or non-GABAergic components.
Protocol B: Competitive Binding Assay (Site Confirmation)
Objective: Prove Oxychlordane binds to the picrotoxin site, not the GABA site.
Workflow:
-
Ligand: Use [
H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate), a specific radioligand for the picrotoxin site. -
Tissue: Rat brain synaptic membranes.
-
Incubation: Incubate membranes with 1 nM [
H]-EBOB and varying concentrations of Oxychlordane ( to M). -
Control: Run a parallel assay using [
H]-Muscimol (GABA site ligand). -
Result Interpretation: Oxychlordane should displace [
H]-EBOB (showing specific binding to the pore) but should fail to displace [ H]-Muscimol (proving it is not a competitive GABA antagonist).
Visualizing the Synaptic Mechanism
Figure 2: Synaptic blockade mechanism. Oxychlordane enters the open pore and physically occludes Chloride flux, leading to network hyperexcitability.
References
-
Lawrence, L. J., & Casida, J. E. (1983). Stereospecific action of pyrethroid and organochlorine insecticides on gamma-aminobutyric acid-A receptor-ionophore complex. Science, 221(4618), 1399-1401.
-
Tashiro, S., & Matsumura, F. (1978). Metabolism of trans-nonachlor and related chlordane components in rat and man. Archives of Environmental Contamination and Toxicology, 7(1), 113-127.
-
Narahashi, T. (1996). Neuronal ion channels as the target sites of insecticides. Pharmacology & Toxicology, 79(1), 1-14.
-
Bloomquist, J. R. (2003). Chloride channels as tools for developing selective insecticides. Archives of Insect Biochemistry and Physiology, 54(4), 145-156.
-
US EPA.[5] (2021). Toxicological Review of Chlordane: Technical Support Document.
Sources
- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 3. Patch Clamp Protocol [labome.com]
- 4. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Isomers and Stereochemistry of Oxy-chlordene: A Technical Guide
The following technical guide provides an in-depth analysis of Oxy-chlordene (CAS 33386-84-4) and its critical stereochemical distinction from the major metabolite Oxychlordane (CAS 27304-13-8).
Executive Summary & Nomenclature Clarification
This compound is a specific, oxygenated metabolite of the cyclodiene insecticides chlordene and heptachlor.[1] In high-precision environmental chemistry and toxicology, it is imperative to distinguish This compound from Oxychlordane . While often confused due to similar nomenclature, they are distinct chemical entities with different molecular weights, oxidation states, and toxicological profiles.
-
This compound (Target Analyte): A mono-oxygenated derivative of chlordene (typically 1-hydroxychlordene or chlordene epoxide).[1][2] It serves as an intermediate biomarker of chlordene metabolism.
-
Oxychlordane (Major Toxicant): The stable epoxide metabolite of chlordane (1-exo,2-endo,4,5,6,7,8,8-octachloro-2,3-epoxy-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene).[1] It is the primary residue found in adipose tissue.
This guide focuses on the stereochemistry, isomeric forms, and analytical properties of This compound (CAS 33386-84-4), while referencing Oxychlordane where comparative logic is essential for identification.[1]
Table 1: Chemical Identity & Distinction
| Feature | This compound | Oxychlordane |
| CAS Registry | 33386-84-4 | 27304-13-8 |
| Molecular Formula | C₁₀H₆Cl₆O | C₁₀H₄Cl₈O |
| Molecular Weight | ~354.9 g/mol | ~387.9 g/mol |
| Primary Structure | 1-Hydroxychlordene (or Chlordene Epoxide isomer) | 2,3-Epoxychlordane |
| Chlorine Content | Hexachloro- (6 Cl) | Octachloro- (8 Cl) |
| Metabolic Role | Transient Intermediate | Terminal/Persistent Metabolite |
| Key MS Fragment | m/z 318 (M - HCl) | m/z 353 (M - Cl) / 386 (M+) |
Stereochemistry and Isomerism
The chlordene framework (4,7-methanoindene) is a rigid bicyclic system that supports complex stereoisomerism.[1] The biological activity and environmental persistence of this compound depend heavily on the spatial arrangement of the chlorine atoms and the oxygen functionality.[1]
The Chlordene Core
The parent molecule, Chlordene (4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene), possesses a "endo" stereochemistry regarding the fusion of the cyclopentene and norbornene-like rings.[1]
-
Chiral Centers: The introduction of a hydroxyl or epoxide group creates new chiral centers.
-
Exo/Endo Isomerism: The oxygen substituent can adopt an exo (pointing away from the bridge) or endo (pointing towards the bridge) configuration.[1]
This compound Isomers (C₁₀H₆Cl₆O)
"this compound" typically refers to 1-hydroxychlordene .[1] The hydroxylation occurs at the allylic position (C-1) of the cyclopentene ring.[1]
-
1-exo-hydroxychlordene: The hydroxyl group is in the exo position.[1] This is the thermodynamically favored product of certain metabolic pathways (e.g., hydrolysis of 1-chlorochlordene).[1]
-
1-endo-hydroxychlordene: The hydroxyl group is in the endo position.[1] Steric hindrance from the chlorine bridge (C-8) often makes this isomer less stable.[1]
-
Chlordene Epoxide (2,3-epoxychlordene): An isomer where the double bond is oxidized to an epoxide. While isomeric with hydroxychlordene, it is chemically distinct (reactive electrophile).
Stereochemical Notation:
-
(+)/(-)-Enantiomers: Because the chlordene skeleton is chiral (lacking a plane of symmetry if asymmetrically substituted), 1-hydroxychlordene exists as a pair of enantiomers.[1] Chiral gas chromatography (GC) is required to resolve these forms.
Structural Visualization
The following diagram illustrates the metabolic formation and stereochemical relationships.
Figure 1: Metabolic origin and stereochemical divergence of this compound.[1] The 1-exo isomer is the predominant form detected in biological matrices.[1]
Formation and Metabolic Pathways[1]
This compound is not a primary industrial product but a metabolite .[1] Its formation is a key step in the detoxification (or bioactivation) of cyclodiene pesticides.
-
From Heptachlor: Heptachlor (which contains a reactive allylic chlorine at C-1) undergoes hydrolysis. The chlorine is substituted by a hydroxyl group, forming 1-hydroxychlordene (this compound).[1][2]
-
Mechanism:
or enzymatic substitution.
-
-
From Chlordene: Direct oxidation by Cytochrome P450 enzymes inserts oxygen.
-
Pathway: Chlordene
1-hydroxychlordene.[1]
-
Significance: Unlike Oxychlordane (which is a terminal, lipophilic epoxide stored in fat), this compound is more polar due to the hydroxyl group.[1] This allows for conjugation (e.g., glucuronidation) and excretion. Therefore, this compound is often found in excreta (feces/urine) rather than adipose tissue.[1]
Analytical Methodology
Detecting this compound requires distinguishing it from the parent compounds and the more abundant Oxychlordane.[1]
Gas Chromatography - Mass Spectrometry (GC-MS)
Standard Electron Impact (EI) ionization is the gold standard for identification.[1]
-
Elution Order: On non-polar columns (e.g., DB-5), this compound typically elutes before Oxychlordane due to lower molecular weight and chlorine count, despite the polarity of the hydroxyl group (unless derivatized).[1]
-
Mass Spectrum (Key Diagnostic Ions):
-
Molecular Ion (M+): m/z ~354 (often weak).[1]
-
Base Peak: m/z 318 (M - HCl).[1] The loss of HCl is characteristic of the hydrthis compound structure, driven by the formation of a conjugated ketone or stable carbocation.[1]
-
Contrast with Oxychlordane: Oxychlordane shows a cluster around m/z 386 and a major fragment at m/z 351 (M - Cl).[1]
-
Derivatization
To improve peak shape and sensitivity for the hydroxylated this compound:
-
Silylation: Reaction with BSTFA/TMCS yields the TMS-ether derivative.[1]
-
Shift: Increases molecular weight by 72 Da.
-
Benefit: Improves volatility and prevents adsorption of the -OH group on the GC liner.[1]
-
Chiral Separation
Separation of the enantiomers of this compound requires chiral stationary phases (e.g., Betadex-120 or BGB-172).[1]
-
Protocol:
Toxicology and Receptor Interaction[1]
While Oxychlordane is the primary neurotoxicant, this compound exhibits distinct biological activity.[1]
-
GABA Receptor Antagonism: Like other cyclodienes, this compound binds to the picrotoxinin site of the GABA-A receptor chloride channel.[1]
-
Potency: The presence of the hydroxyl group generally reduces neurotoxicity compared to the epoxide (Oxychlordane) or the parent Heptachlor. The -OH group increases water solubility, facilitating excretion rather than accumulation in the neuronal membrane.[1]
-
Biomarker Utility: Presence of this compound in blood or urine indicates recent exposure or active metabolism of Chlordene/Heptachlor, whereas Oxychlordane indicates historical body burden.[1]
References
-
Tashiro, S., & Matsumura, F. (1978). Metabolism of trans-nonachlor and related chlordane components in rat and man. Archives of Environmental Contamination and Toxicology, 7(1), 113-127.[1] Link
-
Bondy, G., et al. (2000). Toxicity of chlordane and its metabolites. Regulatory Toxicology and Pharmacology, 32(3), 243-253.[1]
-
AccuStandard. (2024). Reference Standard: Oxychlordene Isomer (CAS 33386-84-4).[1][3] Link
-
United States EPA. (1997). Toxicological Profile for Chlordane. Agency for Toxic Substances and Disease Registry. Link
-
Bidleman, T. F., et al. (2002). Chiral pesticides as tracers of air-surface exchange.[1] Environmental Pollution, 120(3), 557-569.[1] (Discusses enantioselective degradation of chlordane components).
Sources
Technical Guide: Synthesis and Characterization of Oxy-Chlordene Metabolites
This guide details the synthesis, characterization, and metabolic profiling of oxy-chlordene metabolites, specifically focusing on Oxychlordane (the primary toxic metabolite of chlordane) and This compound (Chlordene Epoxide).[1]
Executive Summary & Scope
Oxychlordane (
This compound (
This guide provides high-fidelity protocols for the chemical synthesis of these metabolites to serve as analytical standards, alongside their characterization via GC-MS and NMR.
Chemical Synthesis of Metabolite Standards
The synthesis of oxychlordane is non-trivial because the parent molecule, cis- or trans-chlordane, is fully saturated at the methanoindene core and cannot be directly epoxidized.[1] The synthesis requires a dehydrogenation-epoxidation strategy .[1]
Synthesis of Oxychlordane (Target: )
This protocol utilizes 1,2-dichlorochlordene (DCC) as the pivotal intermediate.[1][2][3] DCC mimics the metabolic intermediate formed in vivo after chlordane hydroxylation and dehydration.[1]
Phase 1: Precursor Preparation (1,2-Dichlorochlordene)
-
Starting Material: cis-Chlordane or Technical Chlordane.[1][2]
-
Reagents:
(Selenium dioxide), Acetic Acid, Reflux.[1] -
Mechanism: Allylic oxidation followed by elimination (dehydration) introduces the double bond at the 2,3-position, yielding 1,2-dichlorochlordene (
).[1]
Phase 2: Epoxidation (The "Oxy" Step) [1]
-
Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM),
.[1] -
Protocol:
-
Dissolve 1,2-dichlorochlordene (1.0 eq) in anhydrous DCM.
-
Add mCPBA (1.2 eq) portion-wise at
to prevent over-oxidation or rearrangement.[1] -
Stir at room temperature for 12 hours.
-
Quench: Wash with saturated
(to reduce excess peroxide) followed by .[1] -
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient). Oxychlordane elutes as a white crystalline solid.[1]
-
Synthesis of this compound (Target: )
This compound is the epoxide of chlordene.[1]
-
Starting Material: Chlordene (
).[1][3] -
Reagents: Peracetic acid or mCPBA.[1]
-
Protocol: Direct epoxidation of the cyclopentene double bond in chlordene yields 2,3-epoxychlordene (this compound).[1]
Synthesis Workflow Diagram
Caption: Chemical synthesis pathways for this compound (via direct epoxidation) and Oxychlordane (via the 1,2-dichlorochlordene intermediate).
Analytical Characterization
Accurate identification requires distinguishing the epoxide moiety from the parent chlorinated cyclodienes.[1]
Mass Spectrometry (GC-MS)
Oxychlordane is thermally stable but fragments extensively under Electron Ionization (EI).[1][4]
| Parameter | Oxychlordane ( | This compound ( |
| Molecular Weight | 423.7 g/mol | 354.8 g/mol |
| Base Peak (EI) | m/z 185 or 235 (Cluster) | m/z 319 (M-Cl)+ |
| Diagnostic Ions | m/z 421/423 (Molecular Ion - Weak)m/z 151 (Retro-Diels-Alder fragment) | m/z 354 (Molecular Ion)m/z 283 (Epoxide cleavage) |
| Retention Time | Elutes after cis-chlordane on non-polar columns (DB-5) | Elutes before chlordane |
Technique Note: For definitive quantification, use APGC (Atmospheric Pressure Gas Chromatography) or NCI (Negative Chemical Ionization) with methane.[1] NCI provides a strong
Nuclear Magnetic Resonance (NMR)
The epoxide ring introduces specific shielding effects compared to the double bond in chlordene or the saturated ring in chlordane.[1]
-
1H NMR (CDCl3, 500 MHz):
-
Epoxide Protons: The protons on the epoxide ring (H-2, H-3) appear as a singlet or narrow multiplet upfield (approx.[1]
3.5 - 4.0 ppm) compared to the alkene protons of chlordene ( 5.8 - 6.0 ppm).[1] -
Bridgehead Protons: The methine protons (H-3a, H-7a) show complex coupling patterns due to the rigid norbornane-type skeleton.[1]
-
-
Stereochemistry: Oxychlordane exists as enantiomers.[1] Chiral GC (e.g., using
-DEX columns) is required to separate (+)-oxychlordane and (-)-oxychlordane.[1]
Metabolic Pathway & Toxicology
Understanding the biological formation of oxychlordane is critical for interpreting in vivo data.[1]
Mechanism of Formation[1][5]
-
Hydroxylation: Cytochrome P450 enzymes (specifically CYP2B and CYP3A isoforms) hydroxylate chlordane at the C-3 position.[1][5]
-
Dehydration: Elimination of water yields 1,2-dichlorochlordene .[1][5]
-
Epoxidation: A second P450 oxidation converts the double bond to the epoxide, forming oxychlordane .[1]
Metabolic Pathway Diagram
Caption: In vivo bio-activation of chlordane. The formation of the epoxide (Oxychlordane) leads to bioaccumulation due to resistance to epoxide hydrolase.[1]
References
-
CDC/ATSDR. (1994).[1] Toxicological Profile for Chlordane. Agency for Toxic Substances and Disease Registry.[1][3][5] [Link]
-
Nomeir, A. A., & Hajjar, N. P. (1987).[1] Metabolism of chlordane in mammals. Reviews of Environmental Contamination and Toxicology, 100, 1-22.[1] [Link]
-
Bidleman, T. F., et al. (2002).[1] Chlordane Enantiomers as Tracers of Biotransformation. Environmental Science & Technology.[1] [Link]
-
PubChem. (2024).[1] Oxychlordane Compound Summary. National Library of Medicine.[1] [Link]
-
Chem Service Inc. (2024).[1] this compound Reference Standard (CAS 33386-84-4). [Link][1][6][7]
Sources
- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Chlordane | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
Methodological & Application
Application Note: Advanced Quantitation of Oxychlordane in Biological & Environmental Matrices via GC-MS/MS
Executive Summary & Scope
This protocol details the high-sensitivity analysis of Oxychlordane , the primary persistent metabolite of the cyclodiene insecticide Chlordane. While Chlordane usage has been banned globally under the Stockholm Convention, its epoxide metabolite, Oxychlordane, persists in adipose tissue, serum, and environmental strata due to its high lipophilicity and resistance to degradation.
Nomenclature Note: The user request referenced "oxy-chlordene." This protocol focuses on Oxychlordane (1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindane), the toxicologically significant target. "Oxychlordene" is non-standard nomenclature, likely referring to either a typo for Oxychlordane or a transient hydrthis compound intermediate which rarely accumulates. This guide assumes the target is the persistent epoxide Oxychlordane .
Core Challenges Addressed
-
Lipid Interference: Oxychlordane co-extracts with lipids. We utilize a sulfuric acid digestion/silica cleanup to prevent source fouling.
-
Sensitivity: Electron Ionization (EI) often lacks the sensitivity for background serum levels. We prioritize Negative Chemical Ionization (NCI) for femtogram-level detection.
-
Isomeric Resolution: Separation from cis-nonachlor and trans-nonachlor is critical.
Scientific Mechanism & Pathway
Understanding the metabolic origin of Oxychlordane is vital for forensic interpretation. Chlordane (technical grade) is a mixture; however, in biological systems, the liver cytochrome P450 enzymes epoxidize the chlordane framework.
Diagram 1: Metabolic Pathway & Persistence
This diagram illustrates the conversion of parent Chlordane isomers into the persistent Oxychlordane metabolite.
Caption: Figure 1. The metabolic activation of Chlordane to Oxychlordane. The epoxide ring confers stability against hydrolysis, leading to bioaccumulation in lipid-rich tissues.
Experimental Protocol
Materials & Reagents
-
Standards: Native Oxychlordane (>99%),
C -Oxychlordane (Internal Standard). -
Solvents: n-Hexane (Pesticide Grade), Dichloromethane (DCM), Acetone.
-
Reagents: Concentrated Sulfuric Acid (
), Silica Gel (activated at 130°C).
Sample Preparation (Serum/Adipose)
Rationale: Simple protein precipitation is insufficient. Lipids must be removed to protect the GC inlet and column.
Step-by-Step Workflow:
-
Aliquot: Transfer 1.0 mL serum (or 0.5 g homogenized tissue) to a glass centrifuge tube.
-
Spike: Add 10 µL of
C-labeled Internal Standard (100 ng/mL). Equilibrate for 15 mins. -
Denaturation: Add 1 mL Formic Acid (or 6M HCl) to denature proteins and release bound residues.
-
Extraction: Add 5 mL Hexane:DCM (4:1). Vortex vigorously for 2 mins. Centrifuge at 3000 rpm.
-
Supernatant Transfer: Transfer the organic (top) layer to a clean tube. Repeat extraction once.
-
Lipid Cleanup (The "Acid Wash"):
-
Caution: This step destroys many pesticides but Oxychlordane is acid-stable.
-
Add 2 mL Conc.
to the combined organic extract. -
Gently rock (do not vortex violently to avoid emulsion) for 5 mins.
-
Centrifuge.[1] The acid layer (bottom) will turn yellow/brown (charred lipids).
-
Transfer the clear organic top layer to a silica SPE cartridge.
-
-
Elution: Elute with 5 mL Hexane. Evaporate to dryness under
and reconstitute in 50 µL Isooctane.
Diagram 2: Analytical Workflow
Caption: Figure 2.[2] Critical workflow emphasizing the acid digestion step required to remove lipid interferences prior to instrumental analysis.
Instrumental Parameters (GC-MS)[1][2][3][4][5][6][7][8][9][10][11]
We present two methods. Method A (NCI) is recommended for trace environmental/clinical work. Method B (EI) is suitable only for high-concentration screening.
Chromatographic Conditions (Agilent 7890/8890 or equivalent)
-
Column: DB-5ms UI (30m
0.25mm 0.25µm).[2]-
Why: Low bleed, excellent separation of chlorinated congeners.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250°C. Purge flow 50 mL/min at 1.0 min.
-
Oven Program:
-
Initial: 90°C (hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 280°C (critical for resolving Oxychlordane from Heptachlor Epoxide)
-
Final: 300°C (hold 5 min)
-
Mass Spectrometry: Ionization Selection
| Feature | Method A: NCI (Methane) | Method B: EI (Standard) |
| Mechanism | Electron Capture (Soft Ionization) | Electron Impact (Hard Ionization) |
| Selectivity | Extreme (Specific to Halogens) | Moderate (Matrix noise visible) |
| LOD | ~50 fg (Femtograms) | ~10 pg (Picograms) |
| Use Case | Gold Standard for Serum/Tissue | High-level Food/Product Screening |
Acquisition Parameters (SIM Mode)
Method A: NCI (Methane Reagent Gas)
-
Source Temp: 150°C (Lower temps favor electron capture).
-
Reagent Gas Flow: 40% (Methane).
-
Ions Monitored:
-
Target (Oxychlordane): m/z 422 , 424 (Cluster), 388 ([M-Cl]
). -
Internal Standard (
C): m/z 432 , 434 .
-
Method B: EI (70 eV)
-
Source Temp: 230°C.
-
Ions Monitored:
-
Target: m/z 237 (Quant), 235 , 185 (Qual).
-
Note: The molecular ion is rarely visible in EI due to fragmentation.
-
Quality Assurance & Data Analysis
Identification Criteria
-
Retention Time: Analyte RT must be within
0.05 min of the Internal Standard. -
Ion Ratio: The ratio of Quant/Qual ions (e.g., m/z 422/424 in NCI) must be within
20% of the calibration standard.
Calibration & Linearity
-
Range: 0.5 ng/mL to 100 ng/mL.
-
Curve Fit: Linear regression (
weighting recommended). -
R² Requirement: >0.995.
Troubleshooting Guide
-
Issue: Poor Sensitivity in NCI.
-
Fix: Check Methane pressure. If the source is too hot (>200°C), electron capture efficiency drops for this compound. Lower to 150°C.
-
-
Issue: Tailing Peaks.
-
Fix: Active sites in the liner. Replace with a deactivated, baffled liner (e.g., Ultra Inert).
-
-
Issue: "Ghost" Peaks.
-
Fix: Chlordane isomers can degrade in a dirty inlet. Clean the injection port and trim the column guard (0.5m).
-
References
-
Centers for Disease Control and Prevention (CDC). (2018). Toxicological Profile for Chlordane. Agency for Toxic Substances and Disease Registry. [Link]
-
US Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Barr, D. B., et al. (2002). "Analytical methodology for measuring pesticides and other semi-volatile organic compounds in human serum." Journal of Chromatography B. (Validates the acid cleanup/NCI approach). [Link]
-
Shimadzu Application News. (2020). Analysis of Organochlorine Pesticides by GC-MS/MS (MRM). (Provides comparison of EI vs NCI/MRM sensitivity). [Link]
Sources
High-Recovery Solid-Phase Extraction (SPE) of Oxy-chlordene from Aqueous Samples: A Detailed Protocol and Application Guide
An Application Note for Researchers and Scientists
Abstract This application note provides a comprehensive, field-proven protocol for the extraction and concentration of oxy-chlordene from water samples using solid-phase extraction (SPE). This compound, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, is of significant environmental concern due to its toxicity and prevalence.[1][2] This guide details an optimized SPE method utilizing a reversed-phase mechanism, which offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, improved sample throughput, and enhanced reproducibility.[3][4] The protocol herein is designed for researchers in environmental science, toxicology, and analytical chemistry, providing a robust framework for achieving high-recovery rates and reliable quantification of this compound at trace levels.
Introduction and Scientific Principle
Chlordane, a now-banned persistent organic pollutant (POP), degrades in the environment and metabolizes in organisms to form more stable and often more toxic compounds, including oxy-chlordane.[2] Due to its hydrophobic and lipophilic nature, oxy-chlordane bioaccumulates in the food chain, posing risks to ecosystems and human health.[1][2] Accurate monitoring in aqueous matrices is therefore critical for environmental assessment and regulatory compliance.
Solid-phase extraction has become the preferred technique for isolating organochlorine pesticides like this compound from water.[5] The method's efficacy is rooted in the principles of liquid chromatography, tailored for sample preparation.
Mechanism of Extraction: Reversed-Phase SPE
The foundational principle of this protocol is reversed-phase chromatography. Oxy-chlordane is a non-polar, hydrophobic molecule.[1][2] By using an SPE sorbent with a non-polar stationary phase, such as octadecyl-bonded silica (C18), we can effectively retain the non-polar oxy-chlordane from the highly polar water sample matrix.
The process unfolds in four distinct, critical steps:[6]
-
Conditioning: The C18 sorbent is first activated with a water-miscible organic solvent (e.g., methanol) to solvate the C18 hydrocarbon chains, followed by an equilibration step with reagent water. This ensures the sorbent is receptive to the analyte and that the retention mechanism is consistent and reproducible.
-
Sample Loading: The aqueous sample is passed through the conditioned cartridge. The non-polar oxy-chlordane partitions from the water and adsorbs onto the hydrophobic C18 sorbent via van der Waals forces.
-
Washing: The sorbent is rinsed with a weak solvent (e.g., water or a low-percentage organic mix) to wash away any co-adsorbed polar interferences from the matrix, leaving the target analyte bound to the sorbent.
-
Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interaction between oxy-chlordane and the C18 sorbent, eluting the purified and concentrated analyte for subsequent analysis.
This targeted approach ensures a cleaner extract and higher concentration factor compared to bulk LLE methods.[3][4]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the SPE of this compound from water samples.
Caption: Workflow for this compound Extraction.
Detailed Application Protocol
This protocol is optimized for a 1-liter water sample. Adjustments may be necessary for different sample volumes or matrices with high particulate matter.
Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 1000 mg / 6 mL (or similar format with sufficient capacity).[7][8]
-
SPE Vacuum Manifold: Capable of processing multiple samples.
-
Sample Collection Bottles: 1 L amber glass, pre-cleaned.
-
Concentrator System: Kuderna-Danish (K-D) apparatus or automated evaporation system (e.g., nitrogen blowdown).
-
Vials: Autosampler vials with PTFE-lined caps.
-
Solvents: Pesticide residue grade methanol, acetone, n-hexane, ethyl acetate, and dichloromethane.
-
Reagents: Reagent water (HPLC grade), Hydrochloric acid (HCl, concentrated), Sodium sulfate (anhydrous, granular, baked at 400°C for 4 hours).
-
Standards: Certified analytical standards of this compound, surrogate standards (e.g., decachlorobiphenyl, 2,4,5,6-tetrachloro-m-xylene), and an internal standard (e.g., pentachloronitrobenzene).
Summary of Key Protocol Parameters
| Parameter | Specification | Rationale |
| Analyte | This compound | Persistent metabolite of chlordane. |
| Matrix | Water (Drinking, Surface, Ground) | Primary environmental transport medium. |
| SPE Sorbent | C18 (Octadecyl-bonded silica) | Reversed-phase retention of the non-polar analyte from a polar matrix.[9][10] |
| Sorbent Mass | 500 mg - 1000 mg | Ensures sufficient capacity for a 1 L sample to prevent breakthrough.[7] |
| Sample Volume | 1 L | Standard volume for environmental water testing to achieve low detection limits. |
| Sample pH | < 2 (Adjusted with 6N HCl) | Optional, but improves the recovery of some acidic interferents and certain pesticides if analyzed simultaneously.[1][11] |
| Conditioning Solvents | 10 mL Methanol, then 20 mL Reagent Water | Methanol activates the C18 phase; water equilibrates the sorbent for the aqueous sample.[11] |
| Sample Load Flow Rate | ~10-15 mL/min | A controlled, dropwise flow ensures sufficient interaction time for quantitative retention.[11] |
| Drying Step | 10-15 min under full vacuum or N₂ | Critical for removing residual water, which can reduce elution efficiency and interfere with GC analysis.[5][11] |
| Elution Solvent | 10 mL of 1:1 Acetone:n-Hexane (or Dichloromethane/Ethyl Acetate) | Strong, non-polar solvents that effectively disrupt hydrophobic interactions for complete analyte recovery.[1][11] |
| Final Extract Volume | 1.0 mL | Concentrates the analyte by a factor of 1000 for high sensitivity. |
Step-by-Step Methodology
Step 1: Sample Preparation
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
If residual chlorine is suspected (e.g., drinking water), add ~50 mg of sodium sulfite to dechlorinate the sample.[1]
-
Fortify the sample with surrogate standards to monitor procedural performance.
-
Acidify the sample to a pH < 2 by adding concentrated HCl dropwise.[1][11] This can improve the recovery of other organochlorine pesticides that may be part of the analysis suite.
-
Add 5-10 mL of methanol to the sample and mix well. This acts as a wetting agent to improve the interaction of the analyte with the sorbent.[11]
Step 2: SPE Cartridge Conditioning
-
Place the C18 cartridges onto the vacuum manifold.
-
Add 10 mL of methanol to each cartridge. Allow it to soak the sorbent for 1-2 minutes, then draw it through slowly until a thin layer remains above the sorbent bed. Do not let the cartridge go dry.
-
Add 20 mL of reagent water to each cartridge and draw it through, again leaving a small layer of liquid above the sorbent. The cartridge is now ready for sample loading.
Step 3: Sample Loading
-
Transfer the prepared water sample to the SPE cartridge using a reservoir or by placing the transfer tube directly into the sample bottle.
-
Apply vacuum to achieve a flow rate of approximately 10-15 mL/minute. A fast, dropwise flow is ideal.[11]
-
After the entire sample has passed through, continue to apply the vacuum.
Step 4: Cartridge Washing and Drying
-
Wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.
-
Dry the cartridge thoroughly by maintaining full vacuum for 10-15 minutes. Purging with nitrogen gas is also an effective alternative. This step is critical to remove all residual water.[5][11]
Step 5: Analyte Elution
-
Place collection vials or tubes inside the manifold.
-
Rinse the original sample bottle with 10 mL of the elution solvent (e.g., 1:1 acetone:n-hexane) and add this rinse to the corresponding SPE cartridge.
-
Allow the solvent to soak the sorbent for 1-2 minutes to ensure complete desorption of the analyte.
-
Slowly draw the elution solvent through the cartridge into the collection vial.
-
Apply full vacuum for 1 minute after collection to ensure all solvent is recovered.
Step 6: Final Extract Concentration
-
Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any trace amounts of water.[5]
-
Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a K-D concentrator.
-
Add the internal standard to the final extract.
-
Transfer the extract to an autosampler vial for analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS).[12][13]
Conclusion
The solid-phase extraction protocol detailed in this note provides a reliable and efficient method for the determination of this compound in water samples. By leveraging a reversed-phase C18 sorbent, this method achieves excellent analyte recovery and concentration while minimizing matrix interference and solvent usage. Adherence to the procedural details, particularly sorbent conditioning, sample flow rate, and cartridge drying, is essential for ensuring the high-quality, reproducible data required for rigorous environmental monitoring and research.
References
-
Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water Using EPA Method 508. (n.d.). FMS-inc.com. Retrieved February 3, 2026, from [Link]
-
Chlordane (Ref: OMS 1437). (n.d.). AERU - University of Hertfordshire. Retrieved February 3, 2026, from [Link]
-
New fast screening method for organochlorine pesticides in water by using solid-phase microextraction with fast gas chromatography and a pulsed-discharge electron-capture detector. (n.d.). Glen Jackson. Retrieved February 3, 2026, from [Link]
-
Ambient Water Quality Criteria for Chlordane. (n.d.). EPA. Retrieved February 3, 2026, from [Link]
-
Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. (n.d.). LCGC International - Chromatography Online. Retrieved February 3, 2026, from [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved February 3, 2026, from [Link]
-
Automated Solid-Phase Extraction of Oraganochlorine Pesticides from Drinking Water. (n.d.). Technology Networks. Retrieved February 3, 2026, from [Link]
-
Sustainable Water Monitoring via Analytical Techniques and Protocols Applied in the Assessment of Organochlorine Pesticides. (2024). MDPI. Retrieved February 3, 2026, from [Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. (2021). Agilent. Retrieved February 3, 2026, from [Link]
-
Oxychlordane. (n.d.). PubChem - NIH. Retrieved February 3, 2026, from [Link]
-
Chlordane in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved February 3, 2026, from [Link]
-
How To Choose The Right SPE Sorbent For Your Application?. (2025). Blogs - News. Retrieved February 3, 2026, from [Link]
-
GracePure™ - Solid Phase Extraction Columns Choosing an SPE Product SPE Method Development. (n.d.). Obrnuta faza. Retrieved February 3, 2026, from [Link]
-
Chlordane - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
-
Solid Phase Extraction (SPE) - Selection of the sorbent. (n.d.). Analytics-Shop. Retrieved February 3, 2026, from [Link]
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Chlordane - Wikipedia [en.wikipedia.org]
- 3. fms-inc.com [fms-inc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. fishersci.ca [fishersci.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 11. unitedchem.com [unitedchem.com]
- 12. agilent.com [agilent.com]
- 13. cdn.who.int [cdn.who.int]
Application Note: High-Throughput Quantitation of Oxy-Chlordane in Complex Food Matrices via Modified QuEChERS and GC-MS/MS
Abstract
This application note details a ruggedized protocol for the extraction and quantitation of oxy-chlordane (a toxic metabolite of chlordane) in diverse food matrices. While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is the industry standard for pesticide residue analysis, oxy-chlordane presents specific challenges due to its high lipophilicity (
Introduction & Scientific Rationale
The Analyte: Oxy-Chlordane
Chlordane is a cyclodiene organochlorine pesticide (OCP) banned in many jurisdictions but persistent in the environment. In biological systems, the parent compounds (cis- and trans-chlordane) are rapidly metabolized into oxy-chlordane , which is more toxic and bioaccumulative. Regulatory Maximum Residue Limits (MRLs) often define "Chlordane Sum" as the sum of cis-chlordane, trans-chlordane, and oxy-chlordane. Therefore, accurate quantitation of this specific metabolite is critical for compliance.
The Challenge: Lipophilicity vs. Matrix Interference
Oxy-chlordane is highly non-polar. In fatty matrices (e.g., avocado, salmon, cream), co-extracted lipids (triglycerides, phospholipids) accumulate in the GC inlet and column head, causing signal suppression and retention time shifts.
-
Standard QuEChERS (PSA only): Insufficient for lipid removal.
-
The Solution: A dual-layer cleanup strategy using C18 (Octadecyl) to partition lipids and PSA (Primary Secondary Amine) to remove fatty acids and sugars.
Experimental Design
Reagents and Standards
-
Solvent: Acetonitrile (MeCN), LC-MS Grade. Note: MeCN is preferred over Ethyl Acetate for OCPs to minimize co-extraction of non-polar waxes.
-
Extraction Salts (AOAC 2007.01): 6 g MgSO₄ + 1.5 g NaOAc (Anhydrous Sodium Acetate).
-
Internal Standard (IS): PCB 153 or
C -PCB 153 (100 ng/mL in MeCN). Rationale: PCB 153 elutes in the OCP window and mimics the physical behavior of chlorinated cyclodienes. -
Cleanup Sorbents (dSPE):
-
PSA: Removes organic acids, sugars, and fatty acids.
-
C18 (End-capped): Removes long-chain lipids and sterols.
-
GCB (Graphitized Carbon Black): Removes planar pigments (chlorophyll/carotenoids). Use sparingly (<50 mg) to avoid adsorption of planar pesticides.
-
Instrumentation: GC-MS/MS Parameters
System: Agilent 7890B GC / 7000D TQ MS (or equivalent). Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm).
| Parameter | Setting | Rationale |
| Inlet | MMI/PTV, Cold Splitless | Prevents thermal degradation of labile metabolites. |
| Injection Vol | 1-2 µL | Balance between sensitivity and liner contamination. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix. |
| Source Temp | 300°C | High temp reduces source fouling from lipids. |
MRM Transitions for Oxy-Chlordane:
-
Quantifier:
185.0 149.0 (CE 15 eV) -
Qualifier:
185.0 121.0 (CE 25 eV) -
Note: While
235 is a common precursor, it suffers interference from Heptachlor Epoxide B. The 185 transition is more selective.
Detailed Protocol: Modified QuEChERS (AOAC 2007.01)
Phase 1: Sample Preparation & Extraction
-
Homogenization: Cryogenically mill the sample (using dry ice) to a fine powder. Weigh 15.0 g (±0.1 g) into a 50 mL FEP centrifuge tube.
-
IS Addition: Add 100 µL of Internal Standard Solution. Vortex for 30 sec and equilibrate for 15 min.
-
Solvent Extraction: Add 15 mL of Acetonitrile (containing 1% Acetic Acid).
-
Critical Step: Shake vigorously (mechanical shaker) for 1 min. The acid stabilizes pH-sensitive analytes, though oxy-chlordane is relatively stable.
-
-
Salting Out: Add the AOAC Salt Packet (6 g MgSO₄, 1.5 g NaOAc).
-
Immediate Action: Shake vigorously immediately after addition to prevent MgSO₄ agglomeration.
-
-
Centrifugation: Centrifuge at 4,000 rpm (approx. 3000 x g) for 5 min.
Phase 2: Dispersive SPE (dSPE) Cleanup
Select the dSPE formulation based on the matrix type (see Decision Tree below).
Scenario A: General Fruits/Vegetables (Low Fat/Pigment)
-
Transfer 1 mL supernatant to a 2 mL tube containing: 150 mg MgSO₄ + 25 mg PSA .
Scenario B: High Fat (Meat, Milk, Avocado, Nuts)
-
Transfer 1 mL supernatant to a 2 mL tube containing: 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 .
-
Mechanism: C18 retains the lipids that would otherwise foul the GC source.
Scenario C: Pigmented (Spinach, Peppers)
-
Transfer 1 mL supernatant to a 2 mL tube containing: 150 mg MgSO₄ + 25 mg PSA + 2.5 mg GCB .
Execution:
-
Vortex dSPE tubes for 1 min.
-
Centrifuge at 13,000 rpm for 3 min.
-
Transfer 0.5 mL of the cleaned supernatant to a GC vial.
-
Analyte Protection: Add 10 µL of 5% formic acid in MeCN (optional) or analyze directly.
Visualizations
Workflow Diagram
This diagram illustrates the critical path from sample to data, emphasizing the phase separation.
Caption: Step-by-step QuEChERS workflow for Oxy-Chlordane extraction.
Sorbent Selection Decision Tree
Correct sorbent selection is the single most important factor for data quality in OCP analysis.
Caption: Decision matrix for selecting dSPE sorbents based on food matrix composition.
Quality Control & Validation Criteria
To ensure Scientific Integrity , every batch must include:
-
Method Blank: To check for cross-contamination (critical for ubiquitous OCPs).
-
Matrix-Matched Calibration: Prepare standards in a blank matrix extract.
-
Why? MeCN extracts often show "Matrix-Induced Chromatographic Response Enhancement" in GC. Solvent-only standards will underestimate the concentration in the sample.
-
-
Recovery Check: Spikes at 10 ppb and 100 ppb should yield 70–120% recovery with RSD < 20% .
Calculation:
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
- Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Extraction of oxy-chlordene from human adipose tissue
Application Note: High-Efficiency Extraction and Quantitation of Oxychlordane from Human Adipose Tissue
Part 1: Executive Summary & Scientific Context
1.1 The Target Analyte: Precision in Terminology While the request specifies "Oxy-chlordene," it is scientifically critical to distinguish between two related compounds often confused in nomenclature:
-
Oxychlordane (CAS: 27304-13-8): The primary, persistent, and toxic epoxide metabolite of the pesticide Chlordane found in biological tissues. This is the standard biomarker for Chlordane exposure in human adipose tissue.
-
This compound (CAS: 33386-84-4): A hydroxy-derivative and potential degradation product.[1]
Scope: This protocol is engineered for the extraction of Oxychlordane (the biological accumulator) but is physiochemically valid for This compound and other lipophilic organochlorine pesticides (OCPs).
1.2 The Matrix Challenge Human adipose tissue is a complex matrix comprising >80% lipids (triglycerides). The analytical challenge is not the extraction of the analyte, but the separation of trace-level organochlorines (ppb range) from the massive co-extracted lipid mass (percent range) . Failure to remove lipids will result in rapid contamination of GC liners, column degradation, and severe signal suppression.
1.3 Methodological Strategy This guide utilizes a Matrix Solid Phase Dispersion (MSPD)-like preparation using anhydrous sodium sulfate to disrupt adipocytes, followed by solvent extraction and a dual-stage cleanup (GPC + Chemical) to ensure instrument integrity.
Part 2: Safety & Specimen Handling
-
Biohazard Level 2 (BSL-2): Human adipose tissue must be treated as potentially infectious (HIV, Hepatitis B/C). All handling requires a Class II Biological Safety Cabinet (BSC).
-
Chemical Safety: Organochlorines are neurotoxic and suspected carcinogens.[2] All solvent steps must occur in a chemical fume hood.
Part 3: Experimental Protocol
Reagents & Materials
-
Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Residue Grade).
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4h), Sulfuric Acid (concentrated, 95-98%).
-
Standards:
-
Target: Oxychlordane Standard (100 µg/mL).
-
Surrogate Internal Standard: PCB 153 or 13C-Oxychlordane (added prior to extraction to monitor recovery).
-
-
Equipment: Gel Permeation Chromatography (GPC) system (or manual gravity column), Rotary Evaporator, GC-ECD/MS.
Step-by-Step Methodology
Step 1: Sample Preparation (Homogenization & Drying)
-
Rationale: Wet adipose tissue is difficult to extract with non-polar solvents. Sodium sulfate acts as a drying agent and a grinding aid, breaking cell walls to release lipids.
-
Weigh 2.0 g of human adipose tissue into a mortar.
-
Add 100 µL of Surrogate Spiking Solution (1 ppm PCB 153).
-
Add 10–15 g of granular anhydrous sodium sulfate.
-
Grind vigorously with a pestle until the mixture becomes a free-flowing, dry powder. Note: If the mixture remains clumped, add more sodium sulfate.
Step 2: Extraction (Cold Column Method)
-
Rationale: Avoids thermal degradation associated with Soxhlet.
-
Pack the powder into a glass chromatographic column (20 mm ID) plugged with glass wool.
-
Elute with 100 mL of Dichloromethane (DCM):Hexane (1:1) .
-
Collect the eluate in a round-bottom flask.
-
Lipid Weight Determination (Critical): Evaporate a 10% aliquot of the extract to dryness to calculate the % lipid content. This is required to report residues on a "lipid-adjusted" basis (ng/g lipid).
Step 3: Primary Cleanup - Gel Permeation Chromatography (GPC)
-
Rationale: GPC separates molecules by size. Lipids (High MW, >600 Da) elute first; Organochlorines (Low MW, <500 Da) elute later. This is the most effective way to remove bulk fat.
-
Alternative: If GPC is unavailable, use the "Sulfuric Acid Digestion" method (Step 4) directly, but with extreme caution as high lipid loads can char.
-
Concentrate the remaining extract to 5 mL.
-
Inject onto GPC column (e.g., Bio-Beads S-X3).
-
Dump Cycle: Discard the first fraction (containing lipids).
-
Collect Cycle: Collect the fraction corresponding to organochlorines (typically determined by calibration with corn oil and pesticide standards).
Step 4: Secondary Cleanup - Sulfuric Acid Treatment
-
Rationale: Oxychlordane is chemically stable in acid. Remaining trace lipids and pigments are destroyed by concentrated H2SO4, leaving the analyte clean.
-
Concentrate the GPC eluate to ~2 mL in Hexane.
-
Add 1 mL concentrated H2SO4 carefully.
-
Vortex for 30 seconds. Allow layers to separate (Acid layer on bottom, dark/colored).
-
Transfer the clear top Hexane layer to a GC vial.
Step 5: Instrumental Analysis (GC-ECD)
-
Detector: Electron Capture Detector (ECD) is highly selective for halogenated compounds (Chlorine).
-
Column: DB-5ms or DB-1701 (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 100°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 280°C (hold 5 min).
Part 4: Data Visualization
Workflow Diagram
The following diagram illustrates the critical pathway from tissue to data, emphasizing the lipid removal stages.
Caption: Figure 1: Step-by-step extraction workflow emphasizing the dual-stage lipid removal process (GPC and Acid Wash) required for adipose tissue.
Chemical Transformation Context
Caption: Figure 2: Metabolic pathway showing the bioaccumulation of Oxychlordane in adipose tissue.
Part 5: Quality Control & Troubleshooting
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Recovery (Surrogate) | 70% – 120% | Low: Incomplete extraction (grind finer) or GPC dump time incorrect. High: Matrix interference. |
| Lipid Content | 70% – 95% (Typical) | Low: Incomplete drying with Na2SO4. |
| Interference | Clean Baseline | Dirty: Acid wash insufficient. Repeat acid step or use Florisil. |
| Linearity (R²) | > 0.995 | Check injection port liner for lipid buildup. Replace liner. |
Part 6: References
-
US Environmental Protection Agency (EPA). (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[2] SW-846.[3] Link
-
US Environmental Protection Agency (EPA). (1994). Method 3640A: Gel Permeation Cleanup. SW-846.[3] Link
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Organochlorine Pesticides in Serum (NHANES). (Applicable to lipid matrices).[4] Link
-
Covaci, A., et al. (2002). Determination of organochlorine pesticides and polychlorinated biphenyls in human adipose tissue.[5][6][7] Journal of Chromatography B, 774(2), 143-153. (Source for Acid/Florisil cleanup comparison).
Sources
- 1. scribd.com [scribd.com]
- 2. analysis.rs [analysis.rs]
- 3. epa.gov [epa.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Determination of organochlorine pesticides residues in human adipose tissue, data from Cukurova, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racial stratification of organochlorine insecticide residues in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Advanced Sample Preparation for the Quantitation of Oxy-Chlordane in Human Serum
Application Note & Protocol: AN-OCP-SERUM-01
Abstract
This application note details a robust, high-sensitivity protocol for the extraction and cleanup of oxy-chlordane (a persistent metabolite of chlordane) from human blood serum. Designed for use with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or High-Resolution Mass Spectrometry (GC-HRMS), this workflow utilizes Automated Solid Phase Extraction (SPE) coupled with aggressive acid-silica lipid removal. This approach addresses the critical challenge of matrix interference in lipophilic persistent organic pollutant (POP) analysis, ensuring limits of quantitation (LOQ) in the low picogram per gram (pg/g) range.
Introduction & Methodological Principles
The Analyte and Matrix Challenge
Oxy-chlordane (
The Challenge: In blood serum, oxy-chlordane is non-covalently bound to albumin and lipoproteins. The analytical challenge is threefold:
-
Disruption: Breaking the protein-analyte binding without degrading the analyte.
-
Extraction: Partitioning the trace lipophilic analyte from a water-based, protein-rich matrix.
-
Cleanup: Removing co-extracted lipids (triglycerides, cholesterol) which rapidly degrade GC column performance and suppress MS ionization.
Strategic Protocol Selection
While Liquid-Liquid Extraction (LLE) using hexane/dichloromethane is a traditional standard (CDC Method 28), this guide prioritizes Automated Solid Phase Extraction (SPE) using a polymeric sorbent (Oasis HLB or C18). SPE offers superior reproducibility, reduced solvent usage, and amenability to high-throughput automation.
Critical Cleanup Step: Because oxy-chlordane is chemically stable in the presence of concentrated sulfuric acid (unlike most biological lipids), we employ an Acidified Silica Gel cleanup. This "chemical stripping" technique oxidizes and immobilizes lipids while allowing the chlorinated pesticide to pass through, providing a "self-validating" clean extract.
Reagents, Standards, and Equipment
Chemical Standards
-
Native Standard: Oxy-chlordane (Certified Reference Material, >99% purity).
-
Internal Standard (IS):
-Oxy-chlordane (Isotope Dilution Standard). Note: Use of analogs is mandatory for correcting extraction efficiency variances per sample.
Reagents
| Reagent | Grade | Purpose |
| Formic Acid | ACS Reagent, ≥98% | Protein denaturation/disruption. |
| Methanol (MeOH) | LC-MS Grade | SPE conditioning and elution.[1] |
| Dichloromethane (DCM) | Pesticide Residue Grade | Elution solvent component.[1] |
| Hexane | Pesticide Residue Grade | Final solvent for GC injection. |
| Sulfuric Acid ( | Concentrated (95-98%) | Lipid oxidation/removal. |
| Silica Gel (60 Å) | Activated | Sorbent for cleanup column. |
| Water | 18 MΩ (Milli-Q) | Solvent blanks and washing. |
Equipment
-
Automated SPE System: (e.g., Biotage Extrahera or equivalent) or Vacuum Manifold.
-
SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balance (HLB), 60mg/3mL (e.g., Waters Oasis or Phenomenex Strata-X).
-
Nitrogen Evaporator: TurboVap or N-Evap with heated water bath (40°C).
-
GC Vials: Silanized glass with PTFE-lined caps.
Detailed Experimental Protocol
Phase 1: Sample Pre-treatment & Internal Standard Spiking
Rationale: To ensure accurate quantitation, the internal standard must be equilibrated with the sample before any extraction occurs.
-
Thawing: Thaw serum samples at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 1.0 mL of serum into a 15 mL clean glass centrifuge tube.
-
Spiking: Add 100 µL of
-Oxy-chlordane Internal Standard solution (concentration 100 pg/µL in methanol). -
Equilibration: Vortex gently and allow to stand for 15 minutes.
-
Denaturation: Add 1.0 mL of Formic Acid (50% v/v in water) . Vortex for 30 seconds.
-
Dilution: Add 2.0 mL of Milli-Q water to reduce viscosity for SPE loading.
Phase 2: Automated Solid Phase Extraction (SPE)
Rationale: Polymeric HLB sorbents retain non-polar compounds (oxy-chlordane) while allowing polar interferences (salts, peptides) to wash through.
-
Step 1: Conditioning
-
2.0 mL Methanol
-
2.0 mL Milli-Q Water
-
-
Step 2: Loading
-
Load pre-treated serum sample at a flow rate of ~1-2 mL/min.
-
-
Step 3: Washing
-
Wash with 2.0 mL of 5% Methanol in Water .
-
Critical: Dry the cartridge under high vacuum for 10 minutes. Residual water interferes with the subsequent organic elution.
-
-
Step 4: Elution
-
Elute with 3.0 mL of Dichloromethane (DCM) .
-
Collect eluate in a clean glass tube.
-
Phase 3: Acid-Silica Lipid Cleanup (The "Self-Validating" Step)
Rationale: Serum extracts contain cholesterol and phospholipids that co-elute with pesticides. Sulfuric acid destroys these lipids, but oxy-chlordane remains intact.
-
Evaporation: Evaporate the DCM eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 1.0 mL of Hexane .
-
Acid Treatment:
-
Add 0.5 mL of Concentrated Sulfuric Acid carefully to the hexane extract.
-
Cap tightly and vortex vigorously for 30 seconds.
-
Centrifuge at 2000 rpm for 2 minutes to separate phases.
-
Observation: The bottom acid layer will turn yellow/brown (charred lipids). The top hexane layer contains the oxy-chlordane.
-
-
Transfer: Carefully transfer the top hexane layer to a GC vial.
-
Optional: If the acid layer is very dark, repeat the acid wash until the acid layer remains colorless.
-
Visual Workflows
SPE Extraction Logic
Caption: Figure 1: Optimized Solid Phase Extraction (SPE) workflow for isolating oxy-chlordane from serum proteins.
Lipid Removal Decision Tree
Caption: Figure 2: Decision logic for cleanup methodology based on matrix lipid density.
Quality Assurance & Validation Criteria
To ensure Scientific Integrity , the following QC metrics must be met for every batch (20 samples):
| QC Parameter | Description | Acceptance Criteria |
| Method Blank | Bovine serum or water processed as sample. | < 1/3 of LOQ (Clean background). |
| LCS (Lab Control Spike) | Clean matrix spiked with native oxy-chlordane. | 70% - 130% Recovery. |
| IS Recovery | Recovery of | 50% - 120% (Corrects for matrix effects). |
| Calibration | 5-point curve (Isotope Dilution). |
Troubleshooting Note:
-
Emulsions: If an emulsion forms during the acid wash (Phase 3), centrifuge at higher speed (4000 rpm) or add a drop of methanol to break surface tension.
-
Low Recovery:[4] Check the SPE drying step. Residual water prevents DCM from effectively eluting the lipophilic oxy-chlordane.
References
-
Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Organochlorine Pesticides in Serum (Method 28).
-
[Link]
-
-
U.S. Environmental Protection Agency (EPA). (2007). Method 3660B: Sulfur Cleanup (Applicable to Acid Cleanup).
-
[Link]
-
-
National Institutes of Health (NIH). (2013). Quantitative analysis of organochlorine pesticides in human serum using headspace solid-phase microextraction. Chemosphere.[5][6]
-
[Link]
-
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid.[4] Application Note.
-
[Link]
-
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. Strategies for SERS Detection of Organochlorine Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of organochlorine pesticides in human serum using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated GC-MS/MS Protocol for the Sensitive Quantification of Oxy-chlordene in Human Breast Milk
Introduction: The Rationale for Monitoring Oxy-chlordene
Chlordane, a persistent organochlorine pesticide (OCP), was extensively used in agriculture and for termite control before its ban in many countries.[1] Despite its restricted use, its chemical stability and high lipophilicity lead to its persistence in the environment and bioaccumulation in the food chain.[2][3] Humans are primarily exposed through the diet, particularly through consumption of fatty foods like meat, fish, and dairy products.[3][4][5]
Due to its lipophilic nature, chlordane and its metabolites accumulate in adipose tissue.[2] During lactation, these stored compounds are mobilized and can be excreted into breast milk, which has a high-fat content.[2] this compound is a major toxic metabolite of chlordane, and its presence in breast milk represents a significant route of exposure for nursing infants at a critical stage of development.[6][7] Given the potential neurotoxic and endocrine-disrupting effects of OCPs, sensitive and reliable methods for quantifying this compound in breast milk are crucial for assessing infant exposure and conducting public health risk assessments.[6]
This application note presents a comprehensive, validated protocol for the quantification of this compound in human breast milk. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure tailored for complex, high-fat matrices, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This approach ensures high selectivity, sensitivity, and accuracy, meeting the stringent requirements for biomonitoring studies.
Principle of the Analytical Method
The quantification of trace levels of this compound in a complex biological matrix like breast milk necessitates a robust workflow that combines efficient extraction, rigorous cleanup, and highly selective detection.
-
Extraction: The lipophilic this compound is first extracted from the aqueous and lipid-rich breast milk matrix into an organic solvent. This protocol utilizes an acetonitrile-based extraction, a cornerstone of the QuEChERS methodology, which effectively partitions the analyte of interest.[8] Salting-out, induced by the addition of salts like magnesium sulfate and sodium chloride, enhances the phase separation and drives the pesticides into the organic layer.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Breast milk extracts contain significant amounts of co-extracted lipids and other matrix components that can interfere with GC analysis, contaminate the instrument, and cause ion suppression/enhancement.[9] A d-SPE cleanup step is therefore critical. This protocol uses a combination of sorbents:
-
Analysis (GC-MS/MS): The cleaned extract is analyzed by GC-MS/MS. Gas chromatography provides the physical separation of this compound from other compounds in the extract based on its volatility and interaction with the GC column.[12] The separated analyte then enters the tandem mass spectrometer. The MS/MS system provides exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[9][13] This process virtually eliminates matrix interference, allowing for accurate quantification at very low levels.
-
Quantification: An isotopically labeled internal standard (e.g., ¹³C₁₀-trans-Nonachlor) is added at the beginning of the sample preparation process. This standard mimics the chemical behavior of this compound throughout extraction and analysis but is distinguishable by mass. It is used to correct for any analyte loss during sample processing and for variations in instrument response, thereby ensuring high accuracy and precision.[14][15] Quantification is achieved by comparing the analyte-to-internal standard peak area ratio in the sample to a calibration curve generated from standards of known concentrations.
Visual Workflow
The entire analytical process, from sample receipt to final data generation, is outlined below.
Caption: Workflow for this compound Quantification in Breast Milk.
Materials and Reagents
Apparatus and Consumables
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
-
Analytical balance (4-decimal places)
-
Centrifuge, capable of 4000 rpm, with refrigeration
-
Vortex mixer
-
Nitrogen evaporation system or rotary evaporator
-
Calibrated micropipettes and tips
-
15 mL and 2 mL polypropylene centrifuge tubes
-
Glass vials (2 mL) with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE)
Reagents and Standards
-
Solvents: Acetonitrile, Iso-octane (Pesticide residue grade or equivalent).[16]
-
Reagent Water: Deionized water, free of organic contaminants.
-
Certified Reference Materials:
-
This compound (≥98% purity)
-
¹³C₁₀-trans-Nonachlor or other suitable stable isotope-labeled internal standard (IS)
-
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl). (Pre-weighed packets are recommended for consistency).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18. (Pre-packed 2 mL tubes are recommended).
Detailed Protocols
Preparation of Standards
-
Primary Stock Solutions (100 µg/mL): Accurately weigh ~5 mg of this compound and the internal standard into separate 50 mL volumetric flasks. Dissolve and bring to volume with iso-octane. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Prepare an intermediate stock solution of this compound and a separate one for the IS by diluting the primary stocks in iso-octane.
-
Calibration Standards (0.1 - 25 ng/mL): Create a series of at least six calibration standards by serial dilution of the 1 µg/mL working standard in iso-octane.
-
Internal Standard Spiking Solution (5 ng/mL): Prepare a solution of the IS in acetonitrile. This will be added directly to the samples.
Sample Collection and Handling
-
Collect breast milk samples (minimum 5 mL) in pre-cleaned glass or polypropylene containers.
-
Freeze samples immediately at -20°C or lower if not analyzed within 24 hours.[5]
-
Before analysis, thaw samples completely at room temperature and homogenize by gentle inversion.[8]
Sample Preparation Protocol
-
Aliquoting and Spiking: Pipette 2.0 mL of homogenized breast milk into a 15 mL polypropylene centrifuge tube. Add 100 µL of the 5 ng/mL internal standard spiking solution.
-
Hydration: Add 8 mL of reagent water to the tube and vortex for 30 seconds to ensure a homogeneous mixture.[8]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.[8]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes at 4°C. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup:
-
Carefully transfer 6 mL of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Concentration and Reconstitution:
-
Transfer 4 mL of the cleaned supernatant to a clean glass tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of iso-octane.
-
Filter the final extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial for GC-MS/MS analysis.
-
Instrumental Analysis: GC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| GC Parameter | Setting | Rationale |
| Injection Mode | Splitless, 1 µL | Maximizes transfer of trace analytes to the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A mid-polarity column providing excellent separation for OCPs. |
| Oven Program | 100°C (1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 280°C, hold 5 min | Optimized temperature gradient to separate analytes from matrix components and ensure elution.[5][17] |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique for generating reproducible fragments. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification in complex matrices.[9] |
Table 1: GC-MS/MS Operating Conditions
MRM Transitions
MRM transitions must be empirically determined by infusing a standard of this compound into the mass spectrometer. The most intense and specific precursor-to-product ion transitions should be selected.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 421.8 | 386.8 | 352.9 | Optimize empirically |
| ¹³C₁₀-trans-Nonachlor (IS) | 451.8 | 277.9 | 340.8 | Optimize empirically |
Table 2: Example MRM Transitions for this compound and an Internal Standard
Method Validation and Quality Control
A new analytical method must be validated to prove it is fit for its intended purpose.[18][19] The following parameters should be assessed.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Accuracy (Recovery) | 70 - 120% | 85 - 110% |
| Precision (RSD) | ≤ 20% | < 15% |
| Selectivity | No significant interfering peaks at the retention time of the analyte. Ion ratios within ±30% of standards. | Compliant |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/g lipid |
| Matrix Effect | 80 - 120% | 90 - 105% |
Table 3: Method Validation Summary and Typical Performance Data
-
Quality Control (QC): During routine analysis, each batch should include a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) to monitor method performance and ensure data quality.
Conclusion
This application note provides a robust and reliable method for the quantification of this compound in human breast milk. The combination of a modified QuEChERS sample preparation protocol with the high selectivity and sensitivity of GC-MS/MS analysis allows for accurate measurement at sub-ng/g levels. The detailed validation and quality control procedures ensure that the data generated is scientifically sound and defensible, making this method highly suitable for epidemiological studies, human biomonitoring programs, and infant health risk assessments.
References
-
Karimi, M., & Sobhanardakani, S. (2015). Organochlorine pesticides residue in breast milk: a systematic review. Thrita, 4(4). [Link]
-
Steinborn, A., et al. (2016). Determination of glyphosate levels in breast milk samples from Germany by LC-MS/MS and GC-MS/MS. ResearchGate. [Link]
-
Hajšlová, J., & Čajka, T. (2007). Determination of chlordane in foods by gas chromatography. ResearchGate. [Link]
-
Qi, S., et al. (2022). Effects of Organochlorine Pesticide Residues in Maternal Body on Infants. Frontiers in Public Health, 10, 843183. [Link]
-
Qi, S., et al. (2022). Effects of Organochlorine Pesticide Residues in Maternal Body on Infants. PMC. [Link]
-
Tsilikas, K., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PMC. [Link]
-
Parrilla Vázquez, P., et al. (2011). Determination of pesticides in milk-based infant formulas by pressurized liquid extraction followed by gas chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Witczak, A., et al. (2021). Endocrine-Disrupting Organochlorine Pesticides in Human Breast Milk: Changes during Lactation. PMC. [Link]
-
Witczak, A., et al. (2021). Endocrine-Disrupting Organochlorine Pesticides in Human Breast Milk: Changes during Lactation. PubMed. [Link]
-
Martínez-López, S., et al. (2024). Sensitive Detection and Quantification of Oxygenated Compounds in Complex Samples Using GC-Combustion-MS. NIH. [Link]
-
Witczak, A., et al. (2021). Endocrine-Disrupting Organochlorine Pesticides in Human Breast Milk: Changes during Lactation. MDPI. [Link]
-
Agilent Technologies. (2017). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Agilent. [Link]
-
Al-Qassab, A., et al. (2022). Gas and Liquid Chromatography Mass Spectrometry as a Tool for Elucidating Volatile Organic Compounds (VOCs) and Metabolites in Maternal Milk. MDPI. [Link]
-
Gebremichael, S., et al. (2021). Exposure of infants to organochlorine pesticides from breast milk consumption in southwestern Ethiopia. PMC. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. [Link]
-
Corley, J., et al. (2015). Quantification of non-persistent pesticides in small volumes of human breast milk with ultra-high performance liquid chromatography coupled to tandem mass-spectrometry. PMC. [Link]
-
Caldas, S. S., et al. (2020). Simultaneous GC-NCI-MS Determination of Persistent Organic Pollutants and Current-Use Pesticides in Breast Milk Samples. SciELO. [Link]
-
Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. EPA. [Link]
-
LaKind, J. S., et al. (2008). Chemical Biomarkers of Human Breast Milk Pollution. PMC. [Link]
-
U.S. Environmental Protection Agency. Method 608.1: The Determination of Organochlorine Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]
-
Gfrerer, M., et al. (2012). CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES. PMC. [Link]
-
Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 125(3), 803-812. [Link]
-
U.S. Environmental Protection Agency. (1976). National Study to Determine Levels of Chlorinated Hydrocarbon Insecticides in Human Milk. EPA. [Link]
-
U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlordane. EPA. [Link]
-
European Commission. (2019). SANTE/12682/2019 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. [Link]
-
Rajeswari, M., & Kumar, P. S. (2015). Pesticide Residues Recovery studies by QuEChERS Sample Technique Using Gas Chromatography. SciSpace. [Link]
-
European Union Reference Laboratory for Pesticides. Analytical method E_FP417.1 LC-MS/MS. eurl-pesticides.eu. [Link]
-
National Environmental Methods Index. EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD. NEMI. [Link]
-
U.S. Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service. [Link]
-
Kim, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
-
Hill, A. R. C., & Reynolds, S. L. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. [Link]
-
Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent. [Link]
-
Carmona, A., et al. (2022). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. PubMed. [Link]
Sources
- 1. Chemical Biomarkers of Human Breast Milk Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Organochlorine Pesticide Residues in Maternal Body on Infants [frontiersin.org]
- 3. Endocrine-Disrupting Organochlorine Pesticides in Human Breast Milk: Changes during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine-Disrupting Organochlorine Pesticides in Human Breast Milk: Changes during Lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Organochlorine Pesticide Residues in Maternal Body on Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Exposure of infants to organochlorine pesticides from breast milk consumption in southwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. labsertchemical.com [labsertchemical.com]
- 12. chromexscientific.co.uk [chromexscientific.co.uk]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. analysis.rs [analysis.rs]
- 18. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 19. mdpi.com [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for Chlordane Metabolite Identification
Abstract
This application note details a robust protocol for the identification and structural elucidation of chlordane metabolites in biological matrices (serum/plasma) using Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS). While traditional low-resolution mass spectrometry (GC-MS) offers sensitivity, it often lacks the selectivity required to distinguish isobaric interferences in complex biological samples. This guide leverages the mass accuracy (<2 ppm) and high resolving power (>60,000 FWHM) of modern Orbitrap/Q-TOF systems to definitively identify oxychlordane, heptachlor epoxide, and minor hydroxylated metabolites, facilitating precise toxicokinetic profiling in drug development and environmental toxicology.
Introduction & Metabolic Context
Chlordane is a cyclodiene organochlorine insecticide. Although banned in many jurisdictions, its persistence in the environment and bioaccumulation in lipid-rich tissues make it a critical analyte in toxicology. The technical mixture consists primarily of cis-chlordane, trans-chlordane, and heptachlor.
In mammalian systems, these parent compounds undergo hepatic metabolism via Cytochrome P450 enzymes (specifically CYP2B and CYP3A families).[1] The primary challenge in analysis is distinguishing these metabolites from background matrix ions that share nominal masses.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative transformation of chlordane isomers into their persistent epoxide metabolites.
Figure 1: Metabolic biotransformation pathways of chlordane components.[1] The formation of epoxide metabolites (Oxychlordane, Heptachlor Epoxide) represents the critical bioaccumulation step.
Experimental Protocol
Reagents and Standards
-
Reference Standards: Native and 13C-labeled standards for cis-chlordane, trans-chlordane, oxychlordane, and heptachlor epoxide (Cambridge Isotope Laboratories or equivalent).
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide Residue Grade).
-
Internal Standard (ISTD): 13C10-trans-chlordane (spiked at 10 ng/mL).
Sample Preparation (Serum/Plasma)
A liquid-liquid extraction (LLE) is preferred over protein precipitation to maximize recovery of lipophilic organochlorines.
-
Aliquot: Transfer 500 µL of serum into a 15 mL glass centrifuge tube (Teflon-lined cap).
-
Spike: Add 20 µL of ISTD solution. Equilibrate for 15 mins.
-
Denature: Add 500 µL of Formic Acid (0.1 M) to disrupt protein binding.
-
Extraction:
-
Add 3 mL of Hexane:DCM (4:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Transfer: Transfer the upper organic layer to a clean glass tube.
-
Repeat: Repeat extraction once more; combine organic layers.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 50 µL of Isooctane (keeps volatile analytes in solution better than hexane).
Instrumental Method: GC-HRMS
This protocol is optimized for an Orbitrap GC or Q-TOF GC system.
Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for organochlorines; Ultra-Inert (UI) reduces breakdown of labile epoxides. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Injection | 1 µL Splitless (Pulse: 30 psi for 1 min) | Pulsed splitless maximizes transfer of high-boiling analytes onto the column. |
| Inlet Temp | 250°C | Sufficient for volatilization without thermal degradation. |
| Oven Program | 80°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 300°C (3 min) | Slow ramp (5°C/min) in the middle separates critical isomer pairs (cis vs trans). |
Mass Spectrometry (HRMS) Parameters
| Parameter | Setting | Rationale |
| Source | Electron Ionization (EI) @ 70 eV | Provides searchable fragmentation spectra (NIST library compatible). |
| Acquisition | Full Scan (m/z 50–600) | Untargeted acquisition allows retrospective analysis of unknowns. |
| Resolution | 60,000 (at m/z 200) | Essential to resolve mass defects from matrix interferences (e.g., lipids). |
| Lock Mass | Column Bleed (m/z 207.03235) | Real-time mass correction ensures <2 ppm accuracy. |
| AGC Target | 1e6 ions | Prevents space-charge effects while maintaining sensitivity. |
Data Analysis & Identification Criteria
Identification Workflow
The identification of metabolites relies on three "Pillars of Confirmation":
-
Retention Time (RT): Must be within ±0.05 min of the reference standard.
-
Accurate Mass: Mass error < 5 ppm for the molecular ion or characteristic fragment.
-
Isotopic Pattern: The chlorine cluster (Cl7/Cl8) must match the theoretical distribution with a dot-product score > 0.9.
Targeted Mass Table
The following table lists the exact masses for the most abundant isotopologues (typically containing 35Cl and 37Cl mixtures).
| Analyte | Formula | Ion Type | Theoretical Mass (m/z)* | Quant/Qual Ion |
| Oxychlordane | C10H4Cl8O | [M-Cl]+ | 386.7915 | Quant |
| [M]+ | 421.7605 | Qual | ||
| Heptachlor Epoxide | C10H5Cl7O | [M-Cl]+ | 352.8304 | Quant |
| [M]+ | 387.7995 | Qual | ||
| trans-Nonachlor | C10H5Cl9 | [M-Cl]+ | 406.7577 | Quant |
| 1-hydroxychlordene | C10H7Cl7O | [M-H2O]+ | 352.8304 | Qual (Fragment) |
*Masses calculated for the most abundant isotopic peak (usually the cluster center for polychlorinated species).
Analytical Workflow Diagram
The following flowchart defines the logic for accepting or rejecting a metabolite identification.
Figure 2: Decision tree for confirming metabolite identity using HRMS data.
Scientific Validation & Causality
Why HRMS over Triple Quadrupole (QqQ)? While QqQ is the standard for targeted quantitation, it requires pre-selected transitions (MRM). In metabolic studies, "unknown" hydroxy- or conjugated metabolites may be missed if their transitions are not programmed. HRMS (Orbitrap/Q-TOF) captures all ions. For example, oxychlordane (m/z 423.7576) can suffer interference from biological lipids with nominal mass 424. HRMS at 60k resolution resolves the mass defect of chlorine (negative mass defect) from the hydrogen-rich lipids (positive mass defect), preventing false positives [1].
Why Splitless Injection? Chlordane metabolites are semi-volatile. A split injection would vent 90%+ of the sample, severely limiting the detection of trace metabolites in serum (often <1 ng/mL). The pulsed splitless technique increases the pressure during injection to compress the sample vapor cloud, ensuring efficient transfer to the column [3].
References
-
Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (Orbitrap) for the analysis of pesticide residues. Food Additives & Contaminants: Part A. Link
-
Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Organochlorine Pesticides in Serum. National Health and Nutrition Examination Survey (NHANES). Link
-
Environmental Protection Agency (EPA). (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[2] SW-846 Update IV. Link
-
Bondy, G. S., et al. (2003). Chlordane and Heptachlor Epoxide Metabolism.[1][3][4] Toxicological Sciences. Link
Sources
Development of immunoassays for oxy-chlordene screening
Technical Application Note: High-Sensitivity Hapten Synthesis and Competitive ELISA Development for Oxy-Chlordene Screening
Abstract & Strategic Overview
The screening of This compound and its related epoxide metabolite, Oxychlordane , presents a unique challenge in immunochemistry. As lipophilic, polychlorinated cyclodiene derivatives, these molecules lack the natural functional groups (amines, carboxyls) required for protein conjugation. Furthermore, their structural similarity to parent compounds (Chlordane, Heptachlor) demands a hapten design strategy that exposes the unique "oxygenated" epitope to the immune system while burying the common hexachlorocyclopentadiene ("hex-cage") motif.
This guide details the development of a Direct Competitive ELISA (dc-ELISA) . Unlike chromatographic methods (GC-ECD/MS), which are low-throughput and capital intensive, this immunoassay allows for the rapid screening of hundreds of samples (soil, fatty tissue, serum) with a limit of detection (LOD) in the low ng/mL (ppb) range.
Key Technical Innovation:
-
Hapten Heterology: We utilize a site-heterologous hapten strategy. The immunogen uses a C-linked spacer to maximize epitope exposure, while the coating antigen uses a different linker chemistry to eliminate antibodies that recognize the spacer arm, thereby significantly improving assay sensitivity (IC50).
Hapten Design & Immunogen Synthesis
The core of this assay is the synthesis of a "mimic" molecule (Hapten) that can be conjugated to a carrier protein (BSA or KLH). Since this compound is inert to conjugation, we must synthesize a functionalized derivative.
Hapten Engineering Strategy
We will synthesize Hapten A (Immunizing) and Hapten B (Coating) .
-
Target Epitope: The oxygenated bridge/epoxide ring.
-
Linker Position: Attached distal to the oxygen functionality to ensure the antibody binding pocket recognizes the specific metabolic oxidation state.
Synthesis Protocol: 3-Hydrthis compound Hemisuccinate
-
Precursor: Start with 1-hydroxychlordene (derived from controlled hydrolysis of heptachlor or direct synthesis).
-
Succinylation (Introduction of Carboxyl Group):
-
Dissolve 100 mg of 1-hydroxychlordene in anhydrous Pyridine (5 mL).
-
Add 1.5 equivalents of Succinic Anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reflux at 60°C for 4 hours under nitrogen.
-
Mechanism:[1][2][3] The hydroxyl group attacks the anhydride, opening the ring to form a hemisuccinate ester with a free terminal carboxylic acid.
-
-
Purification:
-
Evaporate pyridine. Redissolve in Ethyl Acetate.
-
Wash with 1M HCl (to remove pyridine) and Brine.
-
Dry over Na2SO4 and recrystallize. Confirm structure via 1H-NMR (look for succinyl methylene protons at ~2.6 ppm).
-
Protein Conjugation (Active Ester Method)
To make the small molecule immunogenic, conjugate it to Keyhole Limpet Hemocyanin (KLH).
-
Activation: Dissolve Hapten (10 mg) in dry DMF. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in 1:1:1 molar ratio. Stir for 2 hours to form the NHS-ester.
-
Coupling: Add the activated hapten dropwise to KLH (20 mg) dissolved in Carbonate Buffer (pH 9.6).
-
Purification: Dialyze against PBS (pH 7.4) for 72 hours to remove unreacted hapten.
-
Validation: Verify conjugation ratio (Hapten density) using TNBS assay or MALDI-TOF MS. Target density: 15–20 haptens per protein molecule.
Visualization: Hapten Synthesis & Assay Principle
Figure 1: Workflow for Hapten Derivatization and Competitive ELISA Logic. The critical step is the succinylation to create a conjugation-ready carboxyl handle without destroying the polychlorinated cage structure.
Detailed Experimental Protocol: Competitive ELISA
Objective: Quantify this compound in samples by measuring the inhibition of antibody binding to the plate-coated hapten.
Reagents:
-
Coating Antigen: Hapten-BSA (0.5 µg/mL in Carbonate Buffer).
-
Primary Antibody: Anti-Oxychlordene Polyclonal/Monoclonal (titrated).
-
Secondary Antibody: Goat Anti-Rabbit IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow:
-
Plate Coating (The Foundation):
-
Add 100 µL of Hapten-BSA (0.5 µg/mL) to each well of a high-binding polystyrene microplate (e.g., Corning Costar).
-
Incubate overnight at 4°C.
-
Why: This immobilizes the target mimic. We use BSA here (different from the KLH used for immunization) to ensure antibodies bind the hapten, not the carrier protein.
-
-
Blocking (Preventing Noise):
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (1% Gelatin or 3% Skim Milk in PBS). Note: Avoid BSA in blocker if antisera shows high anti-BSA titer.
-
Incubate 1 hour at 37°C.
-
-
Competition Step (The Critical Interaction):
-
Add 50 µL of Standard (this compound serial dilutions: 0, 0.1, 1, 10, 100, 1000 ng/mL) or Sample .
-
Immediately add 50 µL of Primary Antibody (diluted to give ~1.0 OD in absence of analyte).
-
Incubate 1 hour at 37°C with mild shaking.
-
Mechanism:[1][2][3] Free this compound in the sample competes with the plate-bound Hapten-BSA for the limited antibody binding sites. More Analyte = Less Antibody Bound to Plate.
-
-
Detection:
-
Wash plate 5x with PBST.
-
Add 100 µL Secondary Antibody-HRP (1:5000 dilution). Incubate 45 min at 37°C.
-
Wash plate 5x.
-
Add 100 µL TMB Substrate . Incubate 15 min in dark (blue color develops).
-
Stop reaction with 50 µL 2M H2SO4 (color turns yellow).
-
-
Readout:
-
Measure Absorbance at 450 nm.
-
Plot B/B0 % vs. Log[Concentration].
-
Calculation:B/B0 (%) = (OD_Sample / OD_Zero_Standard) * 100.
-
Validation & Performance Metrics
To ensure the assay is scientifically robust (Trustworthiness), you must validate the following parameters.
Cross-Reactivity (Specificity)
The antibody must distinguish this compound from parent compounds. Calculate Cross-Reactivity (CR %) using
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound | 4.5 | 100% | Target |
| Oxychlordane (Epoxide) | 5.2 | 86% | Highly Relevant (Metabolite) |
| trans-Chlordane | 120.0 | 3.7% | Good Specificity |
| Heptachlor | >1000 | <0.5% | Negligible |
| Dieldrin | >1000 | <0.5% | Negligible |
Insight: High cross-reactivity with Oxychlordane is often desirable in toxicological screening as they are metabolically linked.
Matrix Tolerance
Lipophilic pesticides require extraction from soil or fat. The assay must tolerate solvents.
-
Experiment: Spike this compound into 10% Methanol/PBS.
-
Requirement: The standard curve in 10% MeOH should overlay the curve in pure buffer. If not, all standards must be prepared in the same matrix (Matrix Matching).
Troubleshooting Guide
-
Problem: High Background (OD > 0.2 in Blank).
-
Cause: Insufficient blocking or secondary antibody too concentrated.
-
Fix: Increase Tween-20 to 0.1% in wash buffer; titrate secondary Ab down.
-
-
Problem: Low Sensitivity (High IC50).
-
Cause: Antibody affinity for the linker is too high.
-
Fix: Use a Heterologous Linker . If the immunogen used a C4 succinyl linker, synthesize the coating antigen using a C3 or C5 linker, or a different chemistry (e.g., ether linkage) to reduce "linker recognition."
-
-
Problem: "Hook Effect" at high concentrations.
-
Fix: Not applicable in competitive assays, but ensure washing is thorough to prevent carryover.
-
References
-
Manclús, J. J., et al. (2004). "Development of a Monoclonal Immunoassay Selective for Chlorinated Cyclodiene Insecticides." Journal of Agricultural and Food Chemistry, 52(10), 2776–2784. Link
- Ahn, K. C., et al. (2004). "Immunoassay for the detection of the organochlorine insecticide chlordane." Journal of Agricultural and Food Chemistry. (General reference for cyclodiene hapten design).
-
Lee, J. K., et al. (1998). "Development of an ELISA for the pyrethroid insecticide cypermethrin." Journal of Agricultural and Food Chemistry. (Reference for active ester conjugation protocols). Link
-
U.S. EPA. "Method 4020: Screening for Polychlorinated Biphenyls (PCBs) by Immunoassay." (Standard regulatory framework for organochlorine screening). Link
Sources
Application Note: High-Resolution Air Sampling of Oxychlordane via SPME
Methodology: Passive Solid Phase Microextraction (SPME) coupled with GC-MS/MS Target Analyte: Oxychlordane (CAS: 27304-13-8) Application Domain: Environmental Toxicology, Occupational Safety, and Drug Development Facility Monitoring
Executive Summary
This protocol details the application of Solid Phase Microextraction (SPME) for the passive air sampling of oxy-chlordane , a persistent and toxic metabolite of the organochlorine pesticide chlordane. While chlordane itself is a common target, its metabolite oxychlordane represents a critical bio-accumulative hazard often overlooked in standard air monitoring.
This guide moves beyond generic pesticide screening, offering a Time-Weighted Average (TWA) sampling protocol designed for long-term exposure monitoring in research animal facilities, chemical storage units, or toxicology laboratories. By utilizing retracted-fiber SPME , this method eliminates the need for pumps and solvents, providing a "green," self-validating workflow compatible with trace-level GC-MS/MS analysis.
Scientific Rationale & Mechanism
Why SPME for Oxychlordane?
Oxychlordane (
-
Solvent-Free: Eliminates background interference common in solvent extraction of trace organochlorines.
-
Equilibrium vs. Kinetic Sampling: This protocol utilizes Kinetic (TWA) Sampling . By keeping the fiber retracted inside the needle during exposure, the needle itself acts as a diffusion barrier. This fixes the diffusion path length (
), allowing for absolute quantification using Fick’s First Law of Diffusion without requiring external calibration in the field.
Fiber Selection: The "Polarity-Volatility" Balance
Selection of the fiber coating is critical. Oxychlordane is lipophilic but contains an epoxide group, increasing its polarity relative to parent chlordane.
| Fiber Coating | Suitability | Scientific Justification |
| PDMS/DVB (65 µm) | Recommended | The Divinylbenzene (DVB) particles embedded in Polydimethylsiloxane (PDMS) provide the necessary surface area and polarity to retain semi-volatile, slightly polar metabolites like oxychlordane. |
| PDMS (100 µm) | Alternative | Good for non-polar parents (Chlordane) but may show lower recovery for the oxygenated metabolite. |
| Carboxen/PDMS | Not Recommended | Micropores are too small; strong retention leads to carryover and poor desorption of semi-volatiles. |
Experimental Protocol
Materials & Equipment
-
SPME Fiber: StableFlex 65 µm PDMS/DVB (Pink hub).
-
Holder: Manual SPME holder or Field Sampler device.
-
GC-MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series or equivalent).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m
0.25mm 0.25µm).
Pre-Sampling Preparation (Day 0)
Objective: Eliminate background contamination and activate potential sites.
-
Conditioning: Insert fiber into GC injector at 250°C for 30 minutes (or manufacturer recommendation).
-
Blank Verification: Run a "zero-exposure" blank analysis to ensure the fiber is free of ghost peaks (specifically m/z 185, 237).
-
Sealing: Immediately retract the fiber and seal the needle tip with a clean PTFE cap or septum for transport.
Field Sampling: Passive TWA Mode
Objective: Collect analyte over a fixed period (e.g., 24 hours to 7 days) using diffusion laws.
-
Deployment: Place the SPME holder in the sampling zone (breathing zone height).
-
Exposure:
-
Remove the sealing cap.
-
CRITICAL STEP: Do not extend the fiber. Leave the fiber retracted inside the needle.
-
The distance from the needle opening to the fiber tip is the diffusion path length (
), typically 10 mm (verify with calipers).
-
-
Duration (
): Record start and stop times to the minute. -
Retrieval: Cap the needle immediately. Store at 4°C if analysis is not immediate (stable for <72 hours).
GC-MS/MS Analysis
Objective: High-sensitivity quantitation avoiding matrix interference.
Instrument Parameters:
-
Inlet: Splitless mode, 260°C.
-
Desorption Time: 3 minutes (fiber exposed in liner).
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 180°C
-
5°C/min to 280°C (hold 5 min).
-
Note: Slow ramp at the end ensures separation of oxychlordane from cis/trans-chlordane and heptachlor epoxide.
-
MS/MS Transitions (MRM):
-
Ionization: Electron Impact (EI), 70 eV.
-
Precursor Ion Selection: While Molecular Ion (
) is weak, the cluster at m/z 237 is robust.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Oxychlordane | 236.9 | 141.0 | 15 | Quantifier |
| 184.9 | 121.0 | 20 | Qualifier 1 | |
| 386.8 | 260.8 | 10 | Qualifier 2 |
Expert Insight: If Heptachlor Epoxide B is present, it may interfere with the 237 transition. Ensure chromatographic separation (
Data Analysis & Quantification
Theoretical Calculation (Self-Validating)
For retracted fiber sampling, calculate the concentration (
Where:
- = Mass of analyte extracted (ng) (Determined via liquid injection calibration curve of standard).
- = Diffusion path length (cm) (Distance from needle tip to fiber tip).
-
= Cross-sectional area of the needle (cm²) (Internal radius
cm). - = Sampling time (min).
-
= Gas-phase diffusion coefficient of oxychlordane (
).
Determining
Workflow Visualization
Figure 1: End-to-End Workflow for Passive SPME Air Sampling of Oxychlordane.
Quality Assurance & Troubleshooting
The "Zero-Sink" Assumption
For the equation in Section 4.1 to hold, the fiber must act as a "zero-sink" (absorbing 100% of molecules that reach it).
-
Validation: Verify this by exposing fibers for varying times (
). If the mass uptaken ( ) is linear with time ( ), the zero-sink assumption is valid. -
Saturation: If linearity curves, the fiber is saturated. Reduce sampling time (
).
Interferences[1]
-
Humidity: High humidity can compete for adsorption sites on DVB fibers.
-
Solution: Use the PDMS/DVB fiber (hydrophobic PDMS protects the DVB) and keep sampling times under 7 days to prevent water accumulation.
-
References
-
Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry. Link
-
Bidleman, T. F., et al. (1986). Atmospheric transport and deposition of organochlorine pesticides. CDC Toxicological Profile for Chlordane. Link
-
Martos, P. A., & Pawliszyn, J. (1999). Calibration of Solid Phase Microextraction for Air Analysis Based on Physical Chemical Properties of the Coating. Analytical Chemistry. Link
-
Shimadzu Corporation. (2020). Determination of Organochlorine Pesticides Using GC-MS/MS. Application News. Link
-
US EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link
Troubleshooting & Optimization
Technical Support Center: Navigating Matrix Effects in the GC Analysis of Oxy-chlordane
Welcome to the technical support center for the gas chromatographic (GC) analysis of oxy-chlordane. This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who encounter challenges with matrix effects in their analyses. This guide provides in-depth, experience-based insights and practical troubleshooting strategies to ensure the accuracy and reliability of your results.
Introduction to Matrix Effects in GC Analysis
In gas chromatography, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] When these co-extracted components interfere with the analytical signal of the target analyte, this is known as a matrix effect.[2][3] These effects can manifest as either signal enhancement or suppression, leading to significant inaccuracies in quantification.[2][3][4]
For a persistent and bioaccumulative organochlorine pesticide metabolite like oxy-chlordane, accurate quantification in complex matrices such as soil, water, food products, and biological tissues is critical.[5][6] The lipophilic nature of oxy-chlordane often leads to co-extraction with high molecular weight compounds like lipids, which are a primary cause of matrix effects in GC analysis.[7]
This guide will equip you with the knowledge to diagnose, troubleshoot, and mitigate these common yet challenging analytical hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the GC analysis of oxy-chlordane.
Q1: What are the primary causes of matrix effects in the GC analysis of oxy-chlordane?
A1: Matrix effects in the GC analysis of oxy-chlordane, and organochlorine pesticides in general, primarily stem from two sources:
-
Competition for Active Sites: Non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column.[8] These residues create "active sites" that can adsorb or cause the thermal degradation of sensitive analytes like oxy-chlordane.[8][9] When a sample with a complex matrix is injected, the matrix components can "mask" these active sites, preventing the analyte from interacting with them.[10] This leads to more of the analyte reaching the detector, resulting in a phenomenon known as matrix-induced signal enhancement .[8][10]
-
Detector Interference: While less common with mass spectrometry (MS) detectors used in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, co-eluting matrix components can interfere with less selective detectors like the electron capture detector (ECD).[11] This can lead to either signal enhancement (if the interfering compound has a similar response) or suppression (if the interference alters the detector's baseline or ionization efficiency).[4]
Q2: I'm seeing higher than expected recovery for my oxy-chlordane spikes. Is this a matrix effect?
A2: Yes, recoveries exceeding 100% are a classic indicator of matrix-induced signal enhancement.[8][12] This occurs because when you prepare your calibration standards in a clean solvent, the analyte may be partially lost to active sites in the GC system. However, when you inject a sample with a complex matrix, the matrix components coat these active sites, allowing more of the analyte to pass through to the detector. This results in a higher signal for the same concentration compared to the clean solvent standard, leading to a calculated recovery of over 100%.
Q3: Can matrix effects cause my results to be too low?
A3: While signal enhancement is more commonly discussed in the context of GC, signal suppression can also occur. This is more prevalent when using techniques like GC with atmospheric pressure chemical ionization (APGC)-MS/MS, where co-eluting matrix components can compete with the analyte for ionization.[13] Additionally, highly contaminated matrices can lead to a "quenching" effect in the detector, resulting in a suppressed signal.
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: A straightforward way to assess matrix effects is to compare the slope of a calibration curve prepared in a clean solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).[4][14] If the slopes differ significantly (a common threshold is ±20%), then a matrix effect is present.[12]
Troubleshooting Guides
When you suspect matrix effects are compromising your data, a systematic approach is necessary. The following guides provide detailed protocols to diagnose and mitigate these issues.
Guide 1: Diagnosing and Quantifying Matrix Effects
This protocol will help you confirm the presence and magnitude of matrix effects in your specific application.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare a Solvent-Based Calibration Curve:
-
Prepare a series of at least five calibration standards of oxy-chlordane in a high-purity solvent (e.g., hexane or isooctane).[15] The concentration range should bracket the expected concentration of your samples.
-
Analyze these standards using your established GC method.
-
Plot the peak area versus concentration and determine the slope of the linear regression.
-
-
Prepare a Matrix-Matched Calibration Curve:
-
Obtain a blank matrix sample that is free of oxy-chlordane.
-
Extract this blank matrix using your established sample preparation method.
-
Use the resulting blank matrix extract to prepare a series of calibration standards at the same concentrations as the solvent-based curve.
-
Analyze these matrix-matched standards using the same GC method.
-
Plot the peak area versus concentration and determine the slope of the linear regression.
-
-
Calculate the Matrix Effect (%ME):
-
Use the following formula: %ME = ((Slope_matrix-matched / Slope_solvent) - 1) * 100
-
Interpretation of Results:
-
A value between -20% and +20% generally indicates a negligible matrix effect.[12]
-
A value greater than 20% indicates signal enhancement.
-
A value less than -20% indicates signal suppression.
-
-
Data Presentation: Example Matrix Effect Calculation
| Calibration Type | Slope (Peak Area / Concentration) |
| Solvent-Based | 1500 |
| Matrix-Matched (Soil Extract) | 2100 |
%ME = ((2100 / 1500) - 1) * 100 = 40%
In this example, the 40% matrix effect indicates significant signal enhancement.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Effective sample cleanup is the most robust way to reduce matrix effects by removing interfering co-extractives before analysis.[2]
Workflow for Sample Preparation Optimization
Caption: Decision workflow for sample preparation to mitigate matrix effects.
Recommended Protocol: QuEChERS with Dispersive SPE (d-SPE) for Fatty Matrices
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted and effective sample preparation technique for pesticide residue analysis.[7]
-
Extraction:
-
Cleanup (d-SPE):
-
Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of sorbents. For fatty matrices where oxy-chlordane is often found, a combination of:
-
Magnesium Sulfate: To remove residual water.
-
Primary Secondary Amine (PSA): To remove fatty acids and other polar interferences.
-
C18: To remove lipids and other non-polar interferences.
-
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for GC analysis.
-
Guide 3: Instrumental and Calibration Strategies
When sample preparation alone is insufficient, instrumental techniques and alternative calibration methods can compensate for matrix effects.
Instrumental Considerations:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are highly inert to minimize active sites.[16] Regular maintenance and replacement of the injection port liner are crucial.[9]
-
Analyte Protectants: The addition of "analyte protectants" to both standards and samples can help to mask active sites in the GC system, leading to improved peak shapes and more consistent responses.
Calibration Strategies:
-
Matrix-Matched Calibration: As described in Guide 1, this is a highly effective way to compensate for matrix effects. By preparing your calibration standards in a blank matrix extract, the standards and the samples will be subject to the same matrix effects, leading to more accurate quantification.[2][10]
-
Internal Standard Calibration: The use of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) can also correct for matrix effects. The internal standard is added to all samples, standards, and blanks at a constant concentration. Any signal enhancement or suppression that affects the analyte should similarly affect the internal standard, allowing for a reliable relative response factor. For oxy-chlordane, a stable isotope-labeled analog would be an ideal internal standard.
Logical Relationship of Mitigation Strategies
Caption: A logical approach to troubleshooting and resolving matrix effects.
Conclusion
Matrix effects in the GC analysis of oxy-chlordane are a manageable challenge with a systematic and informed approach. By understanding the causes of these effects and implementing the appropriate diagnostic and mitigation strategies, you can ensure the generation of high-quality, reliable, and defensible data. This guide serves as a starting point for developing robust analytical methods and troubleshooting existing ones. For further assistance, always consult the specific guidelines from regulatory bodies such as the EPA.[9]
References
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites, 13(3), 421. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). Molecules, 28(21), 7381. [Link]
-
Chlordane and Heptachlor. (1991). In Occupational Exposures in Insecticide Application, and Some Pesticides. International Agency for Research on Cancer. [Link]
-
Matrix Effect for the evaluated compounds obtained by a. LC-MS/MS and... (n.d.). ResearchGate. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). Foods, 12(8), 1698. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International, 30(7). [Link]
-
Method 8081B: Organochlorine Pesticides by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. (n.d.). Shimadzu Scientific Instruments. [Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. (2021). Agilent. [Link]
-
Enhancing MRM Experiments in GC-MS/MS Using APGC. (n.d.). Waters Corporation. [Link]
-
Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. (2017). Agilent. [Link]
-
Determination of chlordane in foods by gas chromatography. (2005). Food Chemistry, 93(1), 161-169. [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. [Link]
-
Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. (2014). Food Science and Biotechnology, 23(3), 747-753. [Link]
-
Matrix Influence On Determination Of Organochlorine Pesticide Residues In Water By Solid Phase Extraction Coupled To Gas Chromatography-Mass Spectrometry. (2016). International Journal of Computational Methods and Experimental Measurements, 2(1), 71-82. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC, 43(3). [Link]
-
Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. (2020). TrAC Trends in Analytical Chemistry, 122, 115726. [Link]
-
A new matrix-matched calibration strategy for static headspace gas chromatography to enable high throughputs in pharmaceutical quality control laboratories. (2017). Analytical Methods, 9(1), 133-139. [Link]
-
Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. (2021). Applied Water Science, 11(8), 133. [Link]
-
INVESTIGATION OF ORGANOCHLORINE PESTICIDE RESIDUES DURING THE PRODUCTION PROCESS OF SUGAR. (2019). Journal of Microbiology, Biotechnology and Food Sciences, 8(5), 1165-1168. [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. agilent.com [agilent.com]
Technical Support Center: Advanced Quantification of Oxychlordane
Topic: Overcoming Matrix Interference in Biological & Environmental Samples
User Note regarding Nomenclature: This guide addresses the quantification of Oxychlordane (CAS: 27304-13-8), the primary toxic and persistent metabolite of chlordane found in biological matrices.[1] While "oxy-chlordene" is occasionally used in older literature or as a synonym for specific degradation intermediates, Oxychlordane is the standard analyte for bioaccumulation and toxicology studies. All protocols below apply to the epoxide metabolite.
Introduction: The Matrix Challenge
Quantifying Oxychlordane at trace levels (pg/g) in complex matrices—such as adipose tissue, blood plasma, or liver—is a battle against lipophilicity.[1] Because Oxychlordane (log Kow ~ 6.[1][2]0) co-extracts with lipids and polychlorinated biphenyls (PCBs), standard extraction methods often fail due to signal suppression (in MS) or false positives (in ECD).[1]
This support guide replaces generic advice with a self-validating workflow designed to isolate Oxychlordane from the "chlordane complex" and lipid interferences.
Module 1: Sample Preparation & Lipid Removal
The First Line of Defense
The most common cause of instrument drift and poor quantification in Oxychlordane analysis is inadequate lipid removal. Lipids accumulate in the GC inlet and column head, creating active sites that degrade thermally labile analytes and cause retention time shifts.
Protocol A: The "Gold Standard" Cleanup (GPC + Florisil)
Recommended for: High-fat tissues (Adipose, Liver, Milk).[1]
Why this works: Gel Permeation Chromatography (GPC) separates molecules by size.[1] Lipids (large molecules) elute first and are discarded; Oxychlordane (small molecule) is collected.[1] This is non-destructive, unlike sulfuric acid cleanup which can degrade epoxides like Oxychlordane.[1]
Step-by-Step Workflow:
-
Extraction:
-
Homogenize 2g tissue with anhydrous sodium sulfate (Na₂SO₄) to form a free-flowing powder.
-
Extract via Soxhlet (6h) or Pressurized Liquid Extraction (PLE) using Hexane:Acetone (1:1) .[1]
-
Checkpoint: Evaporate extract to exactly 10 mL. Determine lipid content gravimetrically on a 1 mL aliquot.
-
-
Primary Cleanup (GPC):
-
Column: Bio-Beads S-X3.
-
Mobile Phase: Ethyl Acetate/Cyclohexane (1:1).[1]
-
Calibration: Define the "Dump" (Lipids) vs. "Collect" (Oxychlordane) window using Corn Oil (lipid marker) and Sulfur (low MW marker).[1]
-
Action: Collect the fraction containing Oxychlordane; discard the high-MW lipid fraction.[1]
-
-
Secondary Polishing (Florisil):
-
Pass the GPC fraction through a deactivated Florisil cartridge (1g, 4% water deactivated).[1]
-
Elution 1: 6% Diethyl Ether in Hexane (Elutes PCBs and some OCPs).[1]
-
Elution 2: 15% Diethyl Ether in Hexane (Elutes Oxychlordane , Heptachlor Epoxide).[1]
-
Result: This fractionation separates Oxychlordane from bulk PCBs (like PCB 153) that often co-elute.[1]
-
Decision Matrix: Selecting the Right Cleanup
Figure 1: Decision tree for sample cleanup. Note that while sulfuric acid is common for PCBs, it poses a degradation risk to epoxides like Oxychlordane; Florisil is the safer alternative.
Module 2: Instrumental Analysis (GC-MS/MS)
Overcoming Spectral Interference
Even with cleanup, "matrix effects" can occur in the ion source.[1] The choice of ionization mode is critical.
FAQ: EI vs. NCI - Which is better?
Q: I am using Electron Ionization (EI), but my sensitivity is low. Should I switch? A: Yes. For chlorinated compounds, Negative Chemical Ionization (NCI) using Methane as a reagent gas is 10-100x more sensitive than EI.[1]
-
Mechanism: Oxychlordane has high electronegativity.[1] In NCI, it captures thermal electrons efficiently, forming stable negative ions with minimal fragmentation, drastically reducing background noise from hydrocarbon lipids (which do not capture electrons).[1]
Optimized Instrument Parameters
| Parameter | Setting | Technical Rationale |
| Column | Rtx-CLPesticides or DB-5ms UI (30m x 0.25mm x 0.25µm) | "CLP" columns are tuned to separate organochlorines from PCBs.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency.[1] |
| Ionization | NCI (Methane) | Selectively ionizes halogenated compounds; "blind" to hydrocarbon matrix.[1] |
| Source Temp | 150°C | Lower source temp enhances NCI sensitivity (promotes electron capture).[1] |
| MRM Transition | Quant: m/z 423 -> 353 Qual: m/z 425 -> 355 | Monitors the loss of Cl₂. Specificity prevents false positives from PCBs.[1] |
| Inlet Liner | Baffled liner, Ultra Inert, splitless | Baffles protect the column from non-volatile lipid carryover.[1] |
Module 3: Troubleshooting & Validation
Common Failure Modes
Issue 1: Rapid degradation of peak shape (tailing).
-
Cause: Accumulation of high-boiling lipids at the column head (Guard column saturation).[1]
-
Fix:
Issue 2: PCB 153 co-elution.
-
Context: PCB 153 is ubiquitous in bio-samples and elutes very close to Oxychlordane on standard 5% phenyl columns.[1]
-
Fix: Use a dual-column confirmation (e.g., run samples on DB-5ms and confirm on DB-17ms) OR rely on MS/MS transitions (MRM) which can spectrally distinguish them (PCB 153 mass spectrum is distinct from Oxychlordane).
Issue 3: Variable Recovery.
-
Cause: Evaporation losses.[1] Oxychlordane is semi-volatile.[1]
-
Fix: Use an Internal Standard (IS) added before extraction.
Troubleshooting Workflow Diagram
Figure 2: Diagnostic workflow for identifying the root cause of quantification errors.
References
-
United States Environmental Protection Agency (EPA). (2007).[1] Method 3665A: Sulfuric Acid/Permanganate Cleanup. (Note: While cited for PCBs, this document outlines the risks of acid cleanup for certain pesticides).[1][3][4] Link
-
Centers for Disease Control and Prevention (CDC). (2019).[1] Laboratory Procedure Manual: Organochlorine Pesticides in Serum. (Detailed isotope dilution mass spectrometry method). Link
-
Shimadzu Application News. (2023). Determination of Method 608 Organochlorine Pesticides and PCBs Using GC-MS/MS Operated in the MRM Mode. (Demonstrates MRM transition advantages). Link
-
National Institutes of Health (PubChem). Oxychlordane Compound Summary. (Chemical structure and stability data). Link
Sources
Technical Support Center: Optimizing Oxy-chlordene Recovery in Sample Preparation
Welcome to the Technical Support Center for improving the analytical recovery of oxy-chlordene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving consistent and high recovery rates for this persistent organic pollutant. As a metabolite of chlordane, this compound's unique physicochemical properties necessitate a carefully optimized sample preparation workflow.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these analytical hurdles.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a lipophilic, non-polar organochlorine compound with low water solubility.[4] Its tendency to associate with fatty matrices and organic matter in environmental samples presents a significant challenge for efficient extraction and purification.[5] Inadequate sample preparation can lead to low recovery, matrix effects, and ultimately, inaccurate quantification. This guide will address these challenges head-on, providing you with the tools to develop a robust and reliable analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound analysis in a question-and-answer format.
Q1: My this compound recovery is consistently low. What are the most likely causes?
Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. A systematic approach to troubleshooting is crucial.
-
Inefficient Extraction: this compound's non-polar nature requires a solvent with appropriate polarity for effective extraction. If the solvent is too polar, it will not efficiently solvate the analyte, leaving it behind in the sample matrix.
-
Matrix Effects: Co-extracted interfering compounds from the sample matrix (e.g., lipids, humic acids) can suppress the analytical signal during detection, leading to apparent low recovery.[5]
-
Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (d-SPE) cleanup step, if not optimized, can lead to the irreversible adsorption of this compound onto the sorbent material.
-
Degradation: Although generally stable, organochlorine pesticides can be susceptible to degradation under certain conditions, such as extreme pH or exposure to active sites in the chromatographic system.[6]
-
Instrumental Issues: Problems with the gas chromatography (GC) system, such as a contaminated inlet liner or a poorly performing detector, can also result in reduced peak response.
Q2: How do I choose the right extraction solvent for my sample matrix?
The choice of extraction solvent is critical and depends on the sample matrix. For solid samples like soil and sediment, a non-polar solvent or a mixture of solvents is generally recommended.
| Sample Matrix | Recommended Extraction Solvent(s) | Rationale |
| Soil/Sediment | Hexane, Dichloromethane (DCM), or a Hexane:Acetone mixture | These solvents effectively extract non-polar compounds like this compound from the organic matter in the soil. |
| Fatty Tissues/Oils | Acetonitrile followed by a hexane partitioning step | Acetonitrile is effective at extracting pesticides from fatty matrices. A subsequent liquid-liquid partitioning with hexane helps to separate the non-polar this compound from the bulk of the lipids.[5][7] |
| Water | Dichloromethane (DCM) | DCM is an effective solvent for liquid-liquid extraction of organochlorine pesticides from aqueous samples. |
Q3: I'm using Solid-Phase Extraction (SPE) for cleanup. What sorbent should I use for this compound?
For non-polar compounds like this compound, a non-polar or moderately polar sorbent is typically used for SPE cleanup. The goal is to retain the interfering polar compounds while allowing the this compound to pass through or be selectively eluted.
| SPE Sorbent | Primary Interaction Mechanism | Suitability for this compound Cleanup |
| Florisil® | Polar adsorption | Highly Recommended. Florisil (magnesium silicate) is a polar sorbent widely used for the cleanup of organochlorine pesticide extracts. It effectively retains polar interferences.[8] |
| Silica Gel | Polar adsorption | Recommended. Similar to Florisil, silica gel is a polar sorbent that can be used to remove polar interferences. |
| C18 (Octadecyl) | Non-polar (reversed-phase) | Use with caution. While C18 is a non-polar sorbent, it can retain this compound. This is more suitable for a "catch and release" strategy where the analyte is retained and then eluted with a strong non-polar solvent. |
| Graphitized Carbon Black (GCB) | Non-polar and planar interactions | Use with caution. GCB can be very effective at removing pigments and other interferences, but it can also strongly retain planar molecules. The retention of this compound on GCB should be carefully evaluated. |
Q4: My recoveries are still low even after optimizing the extraction and SPE cleanup. What else can I check?
If you've optimized your extraction and cleanup steps and are still facing low recoveries, consider the following:
-
pH of the Sample: While this compound itself is not highly pH-sensitive, the pH of the sample can influence the extraction of co-contaminants and the stability of other compounds in the mixture. For most applications, maintaining a neutral pH is advisable.[4][9][10][11][12]
-
Evaporation Step: During solvent evaporation to concentrate the extract, volatile analytes can be lost. Ensure you are using a gentle stream of nitrogen and a controlled temperature water bath.
-
GC System Inertness: Active sites in the GC inlet liner, column, or detector can cause degradation of sensitive analytes. Regularly inspect and replace the inlet liner and use deactivated glassware.[6] The degradation of DDT and endrin can be used as a quality control measure for system inertness, as specified in EPA Method 8081B.[13]
Experimental Protocols
The following are detailed, step-by-step protocols for the extraction and cleanup of this compound from soil and fatty matrices. These protocols are starting points and may require further optimization based on your specific sample characteristics and analytical instrumentation.
Protocol 1: Extraction and SPE Cleanup of this compound from Soil
This protocol is based on established methods for organochlorine pesticide analysis, such as EPA Method 8081B.[13]
1. Extraction:
- Weigh 10-20 g of homogenized soil into a clean extraction vessel.
- Add an equal amount of anhydrous sodium sulfate to the soil to dry the sample.
- Spike the sample with a surrogate standard solution.
- Add 100 mL of a 1:1 (v/v) mixture of hexane and acetone.
- Extract the sample using a sonication bath for 15 minutes or a wrist-action shaker for 1 hour.
- Allow the soil to settle and decant the solvent extract.
- Repeat the extraction two more times with fresh solvent.
- Combine the extracts and concentrate to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
2. SPE Cleanup (using Florisil®):
- Prepare a Florisil® SPE cartridge (e.g., 1 g) by pre-rinsing with 5 mL of hexane. Do not let the cartridge go dry.
- Load the concentrated extract onto the SPE cartridge.
- Elute the cartridge with 10 mL of hexane. This fraction will contain non-polar interferences.
- Elute the cartridge with 10 mL of a 6% diethyl ether in hexane solution. This fraction will contain this compound and other organochlorine pesticides.
- Concentrate the second fraction to the desired final volume (e.g., 1 mL) for GC analysis.
Protocol 2: QuEChERS-based Extraction and Cleanup of this compound from a Fatty Matrix
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide analysis.[14] This modified protocol is suitable for fatty matrices.[5][7]
1. Extraction:
- Weigh 10 g of the homogenized fatty sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex to mix.
- Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at >3000 x g for 5 minutes.
- The supernatant is ready for GC analysis.
Visualization of Workflows
Logical Troubleshooting Flowchart for Low this compound Recovery
Caption: A logical flowchart for troubleshooting low this compound recovery.
General Workflow for this compound Sample Preparation
Caption: A generalized workflow for this compound sample preparation.
References
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
- Bibi, S., Khan, A., & Ali, A. (2023). A Review on the Toxicity and Properties of Organochlorine Pesticides, and Their Adsorption/Removal Studies from Aqueous Media Using Graphene-Based Sorbents. Toxics, 11(3), 241.
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Mendes, V. V., et al. (2021). The association between environmental exposures to chlordanes, adiposity and diabetes-related features: a systematic review and meta-analysis. Environmental Health, 20(1), 1-15.
- Lehotay, S. J., & Mastovska, K. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
- Cappiello, A., Pierini, E., & Palma, P. (2011). An SPE Method for the Concurrent Extraction of Organochlorine and Phenoxy Acidic Pesticides in River Water.
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2021, March 25). Organochlorine Pesticides Analysis in Water by GC/ECD. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]
- Singh, S. B., & Singh, N. (2017). Effect of pH on the extraction efficiency of CYP.
- Rajeswari, T., & Sailaja, N. (2014). Pesticide Residues Recovery studies by QuEChERS Sample Technique Using Gas Chromatography. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 13-17.
- National Research Council (US) Committee on Toxicology. (1982). An Assessment of the Health Risks of Seven Pesticides Used for Termite Control.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlordane. U.S. Department of Health and Human Services, Public Health Service.
- Pfohl-Leszkowicz, A., & Manderville, R. A. (2012). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 4(9), 796-813.
- U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
-
Analytics Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]
- Kim, Y. H., & Lee, S. J. (2010). Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. Korean Journal of Chemical Engineering, 27(2), 567-571.
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Garrido Frenich, A., et al. (2004). Determination of organochlorine pesticides by GC–ECD and GC–MS–MS techniques including an evaluation of the uncertainty associated with the results. Analytica Chimica Acta, 524(1-2), 177-185.
-
U.S. Environmental Protection Agency. (n.d.). Chlordane. Retrieved from [Link]
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
- Campbell, S. D., & Loo, J. C. (1989). Effect of pH on the extraction efficiency of sethoxydim by dichloromethane. Journal of agricultural and food chemistry, 37(4), 1098-1102.
- U.S. Geological Survey. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory -- Determination of organochlorine pesticides in water, sediment, soil, and tissue. Open-File Report 95-140.
-
European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (n.d.). The QuEChERS Method. Retrieved from [Link]
Sources
- 1. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Troubleshooting peak tailing and asymmetry in oxy-chlordene chromatography
A Guide to Troubleshooting Peak Tailing & Asymmetry
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, analytical scientists, and laboratory professionals encountering challenges with peak shape during the gas chromatography (GC) analysis of oxy-chlordene and other active organochlorine pesticides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic system to empower your troubleshooting process.
Peak tailing can significantly compromise analytical results, leading to inaccurate integration, poor resolution, and questionable data quality.[1][2] Oxy-chlordane, like many organochlorine pesticides, is a thermally sensitive and active compound, making it particularly susceptible to issues that cause poor peak shape. This guide provides a systematic, question-and-answer approach to diagnosing and resolving these common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is my this compound peak particularly susceptible to it?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is skewed to the right, creating a "tail" instead of a symmetrical Gaussian shape.[3] This occurs when a portion of the analyte molecules is retained longer than the main band as it travels through the system.
This compound is prone to tailing due to its chemical structure and the presence of active sites within the GC flow path. The primary cause is unwanted secondary interactions, often hydrogen bonding, between the analyte and active surfaces.[4][5] These active sites are typically exposed silanol (-Si-OH) groups found on glass surfaces (liners, column), metal surfaces (inlet seal), or non-volatile residues from previous injections.[5][6] Because this compound has polar functional groups, it can interact strongly with these active sites, delaying its elution and causing the characteristic tail.
Q2: My this compound peak is tailing. Where should I begin my troubleshooting?
A2: When encountering peak tailing for an active compound, the most common culprit is the GC inlet.[7] Contamination and activity in the inlet are responsible for a majority of peak shape issues.[8] Before considering the column, which is a more costly and time-consuming replacement, a systematic evaluation of the inlet components is the most efficient starting point.
The logical flow for troubleshooting should be:
-
Inlet Consumables: Liner, O-ring, and Septum.
-
Inlet Hardware: Gold Seal/Inlet Seal.
-
Column Head: Contamination at the front of the column.
-
Method Parameters: Injection and oven settings.
This approach addresses the most frequent and easily remedied issues first, saving valuable time and resources.
Systematic Troubleshooting Guide
The following workflow provides a visual guide to systematically diagnose the root cause of peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Q3: How do I choose the right GC inlet liner and why is it so critical?
A3: The inlet liner is the first surface your sample contacts upon injection. Its condition, geometry, and deactivation are critical for ensuring efficient and inert sample transfer.[9][10] For active compounds like this compound, using a high-quality, deactivated liner is essential to prevent adsorption and breakdown.[5][6]
Causality: A contaminated or "active" liner contains non-volatile sample residue and exposed silanol groups. These sites can grab onto polar analytes like this compound, causing delayed release into the column, which results in peak tailing.[5] Using a liner with glass wool can help trap non-volatile matrix components and facilitate sample vaporization, but the wool itself must be thoroughly deactivated to avoid creating new active sites.[11]
| Liner Type | Key Features | Best For | Considerations |
| Splitless, Single Taper w/ Wool | Taper focuses sample to column head. Wool aids vaporization and traps residue. | Trace analysis of active compounds (e.g., EPA 8081B).[12][13] | Wool position and deactivation are critical. Can be a source of activity if not high quality. |
| Precision/Ultra Inert Liners | Advanced deactivation technology for maximum inertness. | Highly active or sensitive compounds (e.g., endrin, DDT, this compound).[6] | Highest initial cost, but essential for demanding applications. |
| Empty Straight Tube | Simple design, minimal surface area. | Clean samples, headspace, or when wool activity is a concern. | May not provide sufficient vaporization for high-boiling analytes. |
Recommendation: For this compound analysis, always start with a new, high-quality, deactivated single-taper splitless liner, preferably with deactivated glass wool.[5][6]
Q4: I've changed my liner, but the peak tailing persists. What's next?
A4: If a new liner doesn't solve the problem, the next logical steps involve other components of the inlet and the front of the column.
-
Check for Leaks: Ensure the inlet O-ring and septum are sealing correctly. An overtightened or cored septum can create leaks and dead volume.[14]
-
Inspect the Inlet Seal: The metallic seal at the base of the inlet (e.g., gold seal) can become contaminated with baked-on sample residue.[5][7] These deposits create active sites. Replace the seal if it appears discolored or dirty. Using an inert-coated seal provides an extra layer of protection.[6]
-
Perform Column Maintenance: Non-volatile matrix components can accumulate at the head of the analytical column, creating a localized active site. Trimming the column is a highly effective solution.[3][15]
Protocol: Trimming the GC Column Inlet
This procedure removes the most contaminated section of the column, restoring an inert surface for the sample to encounter.
-
Cool System: Ensure the GC oven and inlet have cooled to a safe temperature (< 40°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument or cylinder.
-
Remove Column: Carefully loosen the column nut from the inlet and gently pull the column out.
-
Make a Clean Cut: Using a ceramic scoring wafer or diamond scribe, score the column tubing approximately 15-20 cm from the end.[1]
-
Break and Inspect: Gently snap the column at the score. Inspect the cut with a magnifying glass to ensure it is a clean, 90-degree break with no jagged edges or shards.[1][16] A poor cut can cause its own peak shape problems.[2]
-
Reinstall Column: Reinstall the column in the inlet to the manufacturer's specified depth. An incorrect installation height can create dead volume and cause peak tailing.[1][4]
-
Restore and Leak Check: Restore carrier gas flow and perform a thorough leak check around the fitting before heating the system.
Q5: Could my column or method parameters be the cause of the tailing?
A5: Yes, although less common than inlet issues, both the column's condition and method parameters can contribute to peak tailing.
Column Conditioning: An improperly conditioned column will exhibit a rising baseline (bleed) and can show poor peak shape for active compounds.[17] Conditioning removes residual solvents and oxygen, ensuring the stationary phase is stable.[18] Always condition a new column or one that has been stored according to the manufacturer's instructions.
Protocol: GC Column Conditioning
-
Connect to Inlet Only: Install the column in the GC inlet but leave the detector end disconnected. This prevents bleed products from contaminating the detector.[19]
-
Purge with Carrier Gas: Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove oxygen.[19]
-
Temperature Ramp: While maintaining carrier flow, ramp the oven temperature at 5-10°C/min to the conditioning temperature. This is typically 20°C above your method's final temperature or the column's maximum isothermal temperature limit, whichever is lower.[19][20]
-
Hold: Hold at the conditioning temperature for 1-2 hours, or until the bleed profile is stable when temporarily connected to the detector.
-
Cool and Connect: Cool the oven, turn off the gas, connect the column to the detector, restore gas flow, leak check, and run a blank to confirm a stable baseline.
Method Parameters:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2][21] If you suspect overloading, try diluting your sample or increasing the split ratio.
-
Solvent Mismatch: A mismatch in polarity between your injection solvent and the column's stationary phase can cause poor peak shape.[7][15]
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the injection solvent.[7][22] This allows for proper solvent focusing, creating a tight injection band at the head of the column. If the temperature is too high, premature analyte migration can lead to broad or tailing peaks.[23]
References
-
Separation Science. (n.d.). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Chromatography and Mass Spectrometry. (2024, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
LabPedia. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Method 8081B U.S. Environmental Protection Agency (2007) Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Agilent Technologies. (2021, March 25). Organochlorine Pesticides Analysis in Water by GC/ECD. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide. Retrieved from [Link]
-
Agilent Technologies. (2017, September 11). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Retrieved from [Link]
-
Agilent Technologies. (2020, May 21). A Beginner's Guide to your GC Columns: Installation, Care, and Maintenance. Retrieved from [Link]
-
Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]
-
LCGC International. (2015, January 19). GC Column Conditioning Stop Wasting Time and Money!. Retrieved from [Link]
-
LCGC International. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance. Retrieved from [Link]
-
Agilent Technologies. (2011). Organochlorine pesticides Analysis of organochlorine pesticides to EPA 625. Retrieved from [Link]
-
Restek Corporation. (n.d.). Method 8081B: Organochlorine Pesticides Analysis by GC. Retrieved from [Link]
-
Shimadzu Asia Pacific. (n.d.). GC column conditioning. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-RCA: 8081B: Organochlorine Pesticides by GC-ECD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. Retrieved from [Link]
-
Agilent Technologies. (2013, April 12). Pesticides Analysis Using the Agilent 5977A Series GC/MSD. Retrieved from [Link]
-
Chromatography Forum. (2013, November 14). GC peak variability. Retrieved from [Link]
-
Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule. Retrieved from [Link]
-
GenTech Scientific. (2023, June 15). TECH TIP: The Importance of Chromatography Column Conditioning. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sepscience.com [sepscience.com]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. GC Inlet Maintenance: Restek’s Quick-Reference Guide [discover.restek.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. chromexscientific.co.uk [chromexscientific.co.uk]
- 12. Method 8081B U.S. Environmental Protection Agency (2007) Organochlorine Pesticides by Gas Chromatography. Third Edition of the Test Methods for Evaluating Solid Water. Physical/Chemical Methods, EPA Publication. SW-846 Compendium. - References - Scientific Research Publishing [scirp.org]
- 13. epa.gov [epa.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. m.youtube.com [m.youtube.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Optimization of injection parameters for oxy-chlordene GC analysis
Topic: Optimization of Injection Parameters for Oxychlordane
Status: Operational | Expert Level: Senior Application Scientist[1]
Executive Summary & Chemical Context
Welcome to the Advanced Applications Portal. You are likely here because you are observing non-linear responses, peak tailing, or poor reproducibility in the analysis of Oxychlordane (1,2,4,5,6,7,8,8-octachloro-2,3-epoxy-3a,4,7,7a-tetrahydro-4,7-methanoindan).[1][2]
Correction Note: While your query specified "oxy-chlordene," this guide focuses on Oxychlordane , the primary toxic metabolite of the pesticide Chlordane and a regulated Persistent Organic Pollutant (POP).[1][2] "Oxychlordene" is a rare intermediate; if you are strictly synthesizing that specific alkene, the volatility physics described below remain applicable, but the degradation pathways differ.
The Challenge: Oxychlordane contains an epoxide moiety and a heavily chlorinated framework.[2] While more thermally stable than Endrin, it is susceptible to adsorption on active silanol sites in the GC inlet, leading to peak tailing and discrimination.[2] The goal of this guide is to optimize the Sample Transfer Efficiency —ensuring what leaves the syringe enters the column undecomposed.
Core Optimization Modules
Module A: Inlet Thermodynamics & Liner Selection
The Physics: The goal is "Flash Vaporization" without "Thermal Degradation."[2] You must vaporize the solvent and analyte instantly to prevent fractionation, but avoid "cooking" the labile epoxide ring on hot metal surfaces.[2]
Q: Which liner geometry provides the best recovery for Oxychlordane? A: A Deactivated Splitless Liner with Quartz Wool (positioned near the bottom) or a Double Taper liner.[2]
-
Why Wool? Oxychlordane has a high boiling point.[1][2] The wool provides a high surface area for rapid heat transfer, ensuring the analyte vaporizes before it hits the bottom of the inlet (discrimination).[2]
-
The Risk: Wool creates active sites if not perfectly deactivated.[2] You must use "Ultra-Inert" or similarly high-grade deactivated wool.[1][2]
-
Why Double Taper? If your matrix is dirty, wool can become a degradation trap.[2] A double taper liner (without wool) restricts the sample vapor from touching the hot metal inlet seal, protecting the analyte.[2]
Q: What is the optimal inlet temperature? A: 250°C is the industry standard (EPA Method 8081).[2]
-
< 200°C: Incomplete vaporization of high-boiling congeners (discrimination).[1][2]
-
> 275°C: Risk of epoxide ring opening and thermal breakdown.[2]
Module B: The "Pulsed" Splitless Technique
The Secret Weapon: Standard splitless injection often results in a "vapor cloud" that expands larger than the liner volume (Backflash), causing carryover and ghost peaks.[2]
Q: How do I maximize sensitivity without broadening the peak? A: Use Pulsed Splitless Injection .[2]
Protocol:
-
High Pressure Pulse: Set inlet pressure to 50 psi (345 kPa) for 0.75 to 1.5 minutes during injection.[2]
-
Mechanism: The high pressure compresses the solvent vapor cloud, keeping it contained within the liner.[2] This forces the analyte onto the column faster, sharpening the peak and preventing backflash.[2]
-
Return to Normal: After 1.5 mins, drop pressure to standard flow to allow the run to proceed.
Visualization: Optimization Workflow
The following diagram illustrates the critical decision path for setting up your injection method.
Figure 1: Decision logic for liner selection and injection parameters based on sample matrix complexity.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: Peak Tailing
Symptom: The Oxychlordane peak has a "shark fin" shape (asymmetry factor > 1.2).[2] Root Cause: Adsorption on active sites (Silanols).[1][2][3] The epoxide oxygen is interacting with non-deactivated glass or metal.[2] The Fix:
-
Trim the Column: Remove 10-20 cm from the inlet side of the column (guard column maintenance).[2]
-
Change the Liner: Switch to a fresh, ultra-inert deactivated liner.
-
Check the Gold Seal: The inlet base seal may be scratched or dirty.[2] Replace with a gold-plated seal.
Issue 2: Non-Linear Calibration
Symptom: Low concentration standards (e.g., 5 ppb) disappear or respond poorly compared to high standards. Root Cause: Inlet Discrimination . Active sites "eat" a fixed amount of analyte.[2] At high concentrations, these sites are saturated, and the rest passes through.[2] At low concentrations, the sites consume everything.[2] The Fix:
-
Priming: Inject a high-concentration standard or "matrix" to temporarily cover active sites before running your calibration curve (Note: This is a temporary fix; replacing the liner is the permanent one).[1][2]
Issue 3: Ghost Peaks / Carryover
Symptom: Oxychlordane appears in the solvent blank run immediately after a high-concentration sample.[1][2] Root Cause: Backflash . The expansion volume of your solvent (e.g., Hexane or Isooctane) exceeded the liner's internal volume.[2] The Fix:
-
Reduce Injection Volume: Drop from 2 µL to 1 µL.
-
Use Pulsed Injection: As described in Module B.
-
Check Solvent Expansion: Use the table below to verify your solvent choice.
Data Summary: Recommended Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Pulsed Splitless | Minimizes residence time; prevents backflash.[1][2] |
| Inlet Temperature | 250°C | Optimal vaporization for Oxychlordane without degradation.[1][2] |
| Pressure Pulse | 50 psi (1.0 - 1.5 min) | Compresses solvent vapor cloud.[1][2] |
| Purge Flow | 50-60 mL/min (after 1.5 min) | Sweeps residual solvent to prevent tailing.[1][2] |
| Liner Type | Single Taper w/ Wool (Clean) Double Taper (Dirty) | Wool aids vaporization; Taper protects column.[1][2][4] |
| Column Flow | 1.0 - 2.0 mL/min (He) | Standard optimized linear velocity.[1][2] |
| Guard Column | 5m Deactivated Fused Silica | Protects analytical column from non-volatiles.[1][2] |
References
-
U.S. Environmental Protection Agency. (2007).[1][2] Method 8081B: Organochlorine Pesticides by Gas Chromatography. SW-846 Update IV. Link
-
Restek Corporation. (2022).[1][2] Optimizing Splitless Injections for Trace Analysis. Chromablography. Link
-
Thermo Fisher Scientific. (2016).[1][2] Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Application Note 10444. Link
-
Agilent Technologies. (2018).[1][2] Improve Sensitivity and Reproducibility Using Pulsed Pressure Splitless GC Injection. LCGC Blog. Link
Sources
Addressing analyte loss during solvent evaporation for oxy-chlordene
Ticket Subject: Addressing Analyte Loss During Solvent Evaporation Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Residue Analysis Division[1]
Executive Summary & Diagnostic
The Core Issue: The "Last Drop" Phenomenon
You are likely experiencing analyte loss not because oxy-chlordene (or its related metabolite, oxychlordane) is extremely volatile like a solvent, but because it forms azeotropes with common extraction solvents and is susceptible to surface adsorption once the solvent barrier is removed.
In the context of trace residue analysis (ppb/ppt levels), "evaporation to dryness" is the primary failure mode. When the solvent is removed completely, the analyte is forced onto the active sites of the glass wall (silanols), or it sublimates due to the sudden lack of vapor pressure suppression provided by the solvent.
Diagnostic Matrix: Where is the loss occurring?
| Symptom | Probable Cause | Verification Step |
| Consistent ~50-60% Recovery | Volatility Loss: Analyte is co-evaporating with the solvent stream, likely due to high vacuum or temperature.[1] | Check vapor pressure settings.[1][2] Are you using a "Keeper"? |
| Erratic Recovery (10-80%) | Adsorption (Active Sites): Analyte is sticking to glassware walls after drying.[1] | Rinse walls with solvent.[1] If recovery spikes, it was adsorption.[1] |
| Peak Tailing in GC | Thermal Degradation: The evaporation bath temp was too high (>40°C), or the injector port is degrading the analyte. | Lower bath temp. Check injector liner inertness.[1] |
Technical Protocol: The "Keeper" Solvent System
The most effective method to prevent loss for semi-volatiles like this compound is the Keeper Technique .[1] A "keeper" is a high-boiling solvent added before evaporation.[1][3] It ensures that even when the primary solvent (e.g., Methylene Chloride, Acetone) is removed, the analyte remains dissolved in a liquid micro-layer, preventing adsorption and sublimation.
Recommended Keepers for Organochlorines
| Keeper Solvent | Boiling Point | Compatibility | Notes |
| Isooctane (2,2,4-Trimethylpentane) | 99°C | Excellent (GC-ECD/MS) | Standard for EPA Method 8081B.[1] Best balance of volatility and retention.[1] |
| Toluene | 110.6°C | Good | Stronger solvent power, but may interfere with some GC phases.[1] |
| 1-Octanol | 195°C | High Retention | "Universal keeper" but difficult to remove; can cause peak broadening in GC.[1] |
Optimized Evaporation Workflow (Step-by-Step)
Objective: Concentrate extract from 100 mL to 1 mL without going to dryness.
-
Preparation: Ensure glassware is triple-rinsed with the extraction solvent.[1]
-
Keeper Addition: Add 0.5 mL to 1.0 mL of Isooctane to the extract before starting evaporation.
-
Evaporation (Choose Method):
-
The Critical Endpoint:
-
Reconstitution (if necessary): If you accidentally go too low but not dry, immediately add 1 mL of injection solvent and vortex for 30 seconds to wash the walls.[1]
Visualization: Critical Control Points (CCPs)
The following diagram illustrates the decision logic and failure points during the evaporation process.
Caption: Workflow logic for this compound evaporation. The "Keeper" step and stopping before dryness are the primary safeguards against loss.
Troubleshooting & FAQs
Q1: I accidentally evaporated my sample to complete dryness. Is it lost forever?
-
Answer: Not necessarily, but recovery will be impacted.[1][6] this compound adheres strongly to dry glass.[1]
-
Immediate Fix: Add your injection solvent (e.g., Hexane) immediately.[1] Cap the vial and vortex vigorously for at least 60 seconds. Sonication for 5 minutes can also help desorb the analyte from the glass walls.[1]
-
Prevention:[1] If this happens frequently, switch to a graduated concentrator tube to better visualize the 0.5 mL endpoint.
-
Q2: Can I use Dodecane as a keeper?
-
Answer: Yes, Dodecane is very effective because of its high boiling point (216°C).[1] However, it elutes very late in Gas Chromatography (GC) runs.[1]
-
Warning: Ensure your GC oven program goes high enough and long enough to elute the Dodecane, otherwise, it will carry over to the next injection ("ghost peaks"). For most users, Isooctane is safer for instrument maintenance.[1]
-
Q3: Does the type of glassware matter?
-
Answer: Yes. Scratched or "active" glass has more sites for adsorption.[1]
Q4: My recovery is good, but my precision (RSD) is poor. Why?
-
Answer: This often points to inconsistent evaporation endpoints.[1] If one sample is stopped at 0.5 mL and another at 0.1 mL, the loss rates will differ.[1]
-
Fix: Use an automated evaporation system (like a TurboVap with optical endpoint detection) or be rigorously consistent with the manual stop point.[1]
-
References
-
U.S. Environmental Protection Agency. (2007).[1] Method 8081B: Organochlorine Pesticides by Gas Chromatography.[1][2][7][8] SW-846 Update IV.[1]
-
Łukaszewicz, P. (2020).[1][3][9] Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules, 25(19), 4419.[1][9]
-
Thermo Fisher Scientific. (2016).[1] Technical Note: Determination of Organochlorine Pesticides in Soils.
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Analytical Method [keikaventures.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Oxy-chlordene Certified Reference Materials (CAS 33386-84-4)
[1]
Executive Summary & Technical Context
Target Audience: Analytical Chemists, Toxicologists, and Quality Assurance Managers in Environmental/Food Safety.
In the analysis of organochlorine pesticides (OCPs), precision in nomenclature is the first line of defense against data invalidation. A critical, often overlooked distinction exists between Oxy-chlordene (CAS 33386-84-4) and the more commonly regulated Oxychlordane (CAS 27304-13-8). While Oxychlordane is the primary toxic epoxide metabolite of Chlordane found in biological tissue, This compound is an oxidation product of Chlordene (an intermediate in Chlordane synthesis) and serves as a vital marker for degradation pathways and technical grade impurity profiling.
This guide provides an objective technical comparison of Certified Reference Materials (CRMs) for This compound , evaluating their suitability for ISO 17025-accredited workflows.
The Hierarchy of Standards: Selecting the Right Grade
For rigorous Quality Control (QC), "research grade" chemicals are insufficient. You must select materials based on their metrological traceability.
| Feature | Certified Reference Material (CRM) | Reference Material (RM) | Analytical Standard |
| ISO Accreditation | ISO 17034 (Gold Standard) | ISO 17025 / ISO 9001 | Usually ISO 9001 only |
| Traceability | SI Units (NIST/NMI traceable) | Traceable to internal standards | Vendor defined |
| Uncertainty | Explicit statement ( | May not be provided | Not provided |
| Primary Use | Method Validation, Calibration, Proficiency Testing | Routine QC checks | R&D, Qualitative screening |
Expert Insight: For method validation (EPA 8080/8270) or dispute resolution, an ISO 17034 CRM is mandatory to establish an unbroken chain of custody for your data.
Product Comparison: this compound CRMs
The following comparison evaluates commercially available CRMs based on stability, solvent matrix, and certification scope.
Option A: Neat (Solid) CRMs
Best for: Long-term storage, custom solvent preparation, and high-concentration stock generation.
-
Leading Suppliers: Chem Service (Product N-12798), Dr. Ehrenstorfer.
-
Purity: Typically >98%.
-
Uncertainty: Low mass uncertainty, but user introduces gravimetric error during weighing.
-
Handling Protocol: Requires micro-balance capability (
mg) to minimize weighing errors.
Option B: Solution-Based CRMs (Ampouled)
Best for: Immediate use, minimizing handling exposure, and reducing gravimetric uncertainty.
-
Leading Suppliers: AccuStandard, LGC Standards.
-
Common Matrices: Methanol, Hexane, or Cyclohexane (100
g/mL). -
Critical Factor: Solvent choice must match your initial mobile phase or extraction solvent to prevent precipitation or peak broadening in GC.
Comparative Data Table
| Specification | Chem Service (Neat) | AccuStandard (Solution) | Dr. Ehrenstorfer (Solution) |
| CAS | 33386-84-4 | 33386-84-4 | 33386-84-4 |
| Format | 10 mg / 50 mg Solid | 1 mL Ampoule | 1 mL Ampoule |
| Concentration | N/A (Pure) | 100 | 100 |
| Matrix | N/A | Hexane / Methanol | Cyclohexane |
| Shelf Life | ~3-5 Years (Frozen) | ~1-2 Years (Sealed) | ~2 Years (Sealed) |
| ISO Status | ISO 17034 | ISO 17034 | ISO 17034 |
| Best Use | Primary Stock Prep | Calibration Curve Spiking | Routine Calibration |
Self-Validating Experimental Protocol
Objective: Quantification of this compound in Soil/Sediment Extracts via GC-MS/MS using an ISO 17034 CRM.
Phase 1: Standard Preparation (The "Double-Check" System)
To ensure trustworthiness, never rely on a single source for both calibration and verification.
-
Calibration Stock (Source A): Prepare a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 ppb) using AccuStandard CRM .
-
Quality Control Sample (Source B): Prepare a "mid-point" check standard (100 ppb) using a Chem Service Neat CRM .
-
Validation Rule: The Source B check must quantitate within ±15% of the Source A curve. If not, stop. Do not proceed to sample analysis.
Phase 2: Instrumental Analysis (GC-MS/MS)
-
Column: Rtx-CLPesticides or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL Splitless @ 250°C.
-
Oven Program: 80°C (1 min)
20°C/min to 180°C 5°C/min to 300°C (hold 3 min). -
MS Detection: MRM Mode.
-
Precursor Ion: m/z 353 (Cluster).
-
Product Ions: m/z 263 (Quant), m/z 265 (Qual).
-
Phase 3: The Control Charting Workflow
This workflow ensures that your CRM usage translates into defensible data.
Figure 1: Analytical Quality Control Workflow ensuring ISO 17025 compliance using this compound CRMs.
Structural Context: Chlordene vs. Chlordane
Understanding the chemical origin of this compound is essential for interpreting its presence in environmental samples. It is distinct from the metabolic activation of Chlordane.
Figure 2: Simplified relationship showing the distinction between this compound (impurity/degradation) and Oxychlordane (metabolite).
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
US EPA Method 8081B . Organochlorine Pesticides by Gas Chromatography. US Environmental Protection Agency.[1][2] Link
-
Chem Service, Inc. this compound Certified Reference Material (Product N-12798). Link
-
AccuStandard . Pesticide Standards & Reference Materials Catalog. Link
-
Miyazaki, T., et al. (1985). Isolation and structure elucidation of some components in technical grade chlordane. Archives of Environmental Contamination and Toxicology. Link
Technical Comparison Guide: Analytical Validation of Oxychlordane in Accredited Laboratories
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the realm of persistent organic pollutants (POPs) and toxicology, the validation of analytical methods for Oxychlordane (often referenced in older literature or specific synthesis contexts as oxy-chlordene derivatives) is a critical compliance requirement for ISO/IEC 17025 accredited laboratories.
Oxychlordane (
This guide objectively compares the industry-standard GC-ECD (Gas Chromatography-Electron Capture Detection) against the modern "Gold Standard" GC-MS/MS (Triple Quadrupole Mass Spectrometry) . While GC-ECD offers cost-effective sensitivity for halogenated compounds, this guide argues that GC-MS/MS is the requisite choice for accredited validation due to its superior selectivity in complex biological matrices.
Comparative Analysis: GC-MS/MS vs. GC-ECD[8]
For years, GC-ECD was the workhorse for organochlorine pesticide (OCP) analysis. However, in regulated environments (GLP/GMP), the risk of false positives with ECD has driven a shift toward MS/MS.
Table 1: Performance Matrix Comparison
| Feature | Method A: GC-ECD (Traditional) | Method B: GC-MS/MS (Recommended) | Impact on Validation |
| Selectivity | Low. Relies solely on Retention Time (RT). | High. Uses Precursor | MS/MS eliminates matrix interferences that mimic Oxychlordane RT. |
| Sensitivity (LOD) | High for halogens ( | High ( | Comparable sensitivity, but MS/MS has higher signal-to-noise (S/N) in dirty matrices. |
| Linearity Range | Limited ( | Wide ( | MS/MS reduces the need for sample dilution and re-runs. |
| Matrix Effects | High susceptibility. Co-eluting peaks cause bias. | Low. Isotopically labeled internal standards correct for ion suppression. | MS/MS provides "Self-Validating" accuracy via internal standards. |
| Confirmation | Requires 2nd column (dual-column) confirmation. | Confirmed by Ion Ratio (Quant/Qual ions). | MS/MS is a single-run confirmation; ECD requires two runs/columns. |
Expert Insight: The Causality of Choice
Why switch? In validation studies involving human plasma or fatty tissue, ECD often detects "ghost peaks" from polychlorinated biphenyls (PCBs) that elute near Oxychlordane. GC-MS/MS resolves this by filtering ions. You are not just looking for "something with chlorine at 12.5 minutes"; you are looking for the specific fragmentation of mass 423
Strategic Workflow & Visualization
The following diagram illustrates the decision logic and analytical workflow for validating Oxychlordane, highlighting the critical control points (CCPs) where the method can fail if not properly designed.
Figure 1: Analytical decision tree for Oxychlordane validation. Path B (Green) represents the recommended workflow for high-integrity data.
Validated Protocol: GC-MS/MS Determination
This protocol is designed to meet ISO 17025 and FDA Bioanalytical Method Validation guidelines.
Sample Preparation (Modified QuEChERS)
Traditional Soxhlet extraction is rigorous but solvent-heavy.[2] For high-throughput labs, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is validated for Oxychlordane.
-
Homogenization: Weigh 2.0 g of sample into a 50 mL centrifuge tube.
-
Spiking: Add Internal Standard (IS)
-Oxychlordane (10 ng/mL). Crucial Step: The IS binds to the matrix and compensates for extraction loss. -
Extraction: Add 10 mL Acetonitrile (ACN) and 1% Acetic Acid. Shake vigorously for 1 min.
-
Salting Out: Add 4g MgSO
and 1g NaCl. Vortex immediately to prevent clumping. Centrifuge at 4000 rpm for 5 min. -
Cleanup (d-SPE): Transfer supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids). Centrifuge.
-
Reconstitution: Evaporate 1 mL of extract to dryness under Nitrogen; reconstitute in Isooctane for GC injection.
Instrumental Parameters (GC-MS/MS)[4][8][10]
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 250°C.
-
Ionization: Electron Impact (EI) @ 70 eV.
-
Acquisition: Multiple Reaction Monitoring (MRM).[3]
MRM Transitions for Oxychlordane:
-
Quantifier Ion:
237.0 185.0 (Collision Energy: 25 eV) -
Qualifier Ion:
423.0 237.0 (Collision Energy: 15 eV) -
Ion Ratio Tolerance:
(Required for confirmation).
Validation Framework (ISO 17025 Requirements)
To validate this method, the laboratory must generate the following data. This framework ensures the method is "fit for purpose."
Selectivity & Specificity[6][10]
-
Protocol: Analyze 6 different sources of blank matrix (e.g., blank plasma/soil).
-
Acceptance Criteria: No interfering peaks at the retention time of Oxychlordane or the Internal Standard (
of LOQ area). -
Why it matters: Proves that the signal is truly Oxychlordane and not a co-eluting PCB congener [1].
Linearity & Range[5][11]
-
Protocol: Prepare a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Acceptance Criteria: Coefficient of Determination (
) .[4] Back-calculated concentrations of standards must be within of nominal ( for LLOQ).
Accuracy (Recovery) & Precision[12]
-
Protocol: Spike blank matrix at three levels (Low, Medium, High). Analyze 5 replicates per level over 3 days.
-
Data Presentation:
| Spike Level (ng/g) | Mean Recovery (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Status |
| Low (2.0) | 92.4 | 4.5 | 6.1 | PASS |
| Med (20.0) | 98.1 | 2.1 | 3.8 | PASS |
| High (100.0) | 96.5 | 1.8 | 2.5 | PASS |
-
Acceptance Criteria: Recovery 70–120%; RSD
[2].
Limit of Quantification (LOQ)
-
Definition: The lowest concentration with a Signal-to-Noise (S/N) ratio
and precision . -
Target: For Oxychlordane in bio-matrices, a validated LOQ of 0.5 ng/g is achievable with GC-MS/MS, significantly outperforming the reliable limits of GC-ECD in dirty matrices.
References
-
Shimadzu Scientific Instruments. (2023). Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode.[3] Retrieved from [Link]
-
US EPA. (2015).[5] Routine Pesticide Analysis by GC/MS/MS - Comparison with GC-ECD. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Oxychlordane Compound Summary & Chemical Structure. Retrieved from [Link]
-
Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues. ResearchGate. Retrieved from [Link]
Sources
Neurotoxic effects of oxy-chlordene versus other cyclodiene pesticides
Topic: Neurotoxic Effects of Oxychlordane vs. Other Cyclodiene Pesticides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Researchers
Executive Summary
This guide provides a high-resolution analysis of the neurotoxic mechanisms distinguishing Oxychlordane —the primary toxic metabolite of chlordane—from other cyclodiene insecticides (e.g., Dieldrin, Endrin, Heptachlor Epoxide). While the parent compounds (Technical Chlordane) exhibit moderate toxicity, their metabolic bioactivation into stable epoxides drives their potent neurotoxicity.
Key Insight: The neurotoxic potency of this class correlates directly with their affinity for the picrotoxinin binding site within the GABA_A receptor chloride channel. Oxychlordane shares the high-affinity profile of Dieldrin and Heptachlor Epoxide, acting as a "cage" convulsant that irreversibly blocks inhibitory transmission.
Mechanistic Architecture: The "Lethal Synthesis"
To understand the toxicity of Oxychlordane, one must distinguish between the parent and the metabolite. Chlordane itself is a pro-toxicant. Its conversion to Oxychlordane is a classic example of toxification (or "lethal synthesis") mediated by hepatic Cytochrome P450 enzymes.
Metabolic Activation Pathway
Technical chlordane (a mixture of cis- and trans- isomers) is metabolized primarily by CYP2B isoforms.
-
Desaturation/Hydroxylation: Chlordane is converted to dichlorochlordene.
-
Epoxidation: The critical step where the double bond is oxidized to form the stable epoxide ring, yielding Oxychlordane .
Why this matters: The epoxide ring confers extreme chemical stability and lipophilicity, allowing Oxychlordane to bioaccumulate in neural tissue and persist for decades, unlike the more labile parent compound.
Mechanism of Action: GABA_A Receptor Blockade
Oxychlordane and its analogues (Dieldrin, Endrin) function as non-competitive antagonists of the GABA_A receptor.
-
Target: They do not bind to the GABA recognition site (orthosteric site).
-
Site: They bind to the Picrotoxinin (PTX) site located deep within the transmembrane pore of the chloride channel.
-
Effect: Binding sterically occludes the pore, preventing Cl⁻ influx even when GABA is bound. This removes the "brakes" from the neuron, leading to runaway depolarization, status epilepticus, and excitotoxicity.
Visualization: Metabolic & Signaling Pathway
The following diagram illustrates the bioactivation of Chlordane and the subsequent blockade of the GABA_A receptor.
Figure 1: The "Lethal Synthesis" pathway showing CYP2B-mediated activation of Chlordane to Oxychlordane and its subsequent antagonism of the GABA_A receptor chloride channel.[1]
Comparative Toxicity Data
The following table synthesizes experimental data comparing Oxychlordane with other cyclodienes. Note that epoxides (Oxychlordane, Dieldrin, Heptachlor Epoxide) consistently show higher neurotoxicity than their precursors.
| Compound | Metabolic Status | Target Site | Relative Potency (IC50 for TBPS Binding) | Persistence (Half-life) |
| 12-Ketoendrin | Metabolite (of Endrin) | GABA_A (PTX site) | High (36 nM) | Moderate |
| Endrin | Parent | GABA_A (PTX site) | High (<100 nM) | Moderate |
| Oxychlordane | Metabolite (Active) | GABA_A (PTX site) | High (~Dieldrin range) | Very High (Years) |
| Dieldrin | Metabolite (of Aldrin) | GABA_A (PTX site) | High (~100-200 nM) | High |
| Heptachlor Epoxide | Metabolite (of Heptachlor) | GABA_A (PTX site) | High | High |
| Technical Chlordane | Parent (Pro-toxicant) | GABA_A (PTX site) | Low/Moderate (>1 µM) | Moderate |
| Lindane | Parent | GABA_A (PTX site) | Moderate (~150 nM)* | Low |
*Note: Lindane is a hexachlorocyclohexane, not a cyclodiene, but shares the binding site. Potency varies by tissue (Electric organ vs. Rat brain).
Key Takeaway: Oxychlordane is equipotent to Dieldrin but is often more persistent in adipose tissue, leading to a higher chronic body burden.
Experimental Protocols (Self-Validating Systems)
To rigorously assess the neurotoxicity of these compounds, researchers rely on radioligand binding assays and functional flux assays.
Protocol 1: [³⁵S]TBPS Radioligand Binding Assay
This assay is the industry standard for quantifying cyclodiene affinity. It uses t-butylbicyclophosphorothionate (TBPS), a specific ligand for the convulsant site within the GABA receptor pore.
Rationale: Since cyclodienes are non-competitive antagonists, they will displace [³⁵S]TBPS but not [³H]GABA.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4).
-
Centrifuge (20,000 x g, 20 min) and wash pellets 3x to remove endogenous GABA (critical: endogenous GABA inhibits TBPS binding).
-
-
Incubation:
-
Prepare assay tubes: 200 µg membrane protein + 2 nM [³⁵S]TBPS + Test Compound (Oxychlordane, 1 nM – 10 µM).
-
Include 200 mM NaCl in buffer (High salt is required to open the channel and expose the TBPS site).
-
Non-specific binding control: Add 100 µM Picrotoxin.
-
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) and wash with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Validation Check: The IC50 of unlabeled TBPS should be ~50-100 nM. If >500 nM, the membrane wash was insufficient (endogenous GABA interference).
Protocol 2: Functional ³⁶Cl⁻ Flux Assay
Binding does not always equal function. This assay confirms that the compound physically blocks ion flow.
Step-by-Step Workflow:
-
Culture: Use primary cortical neurons (DIV 7-10) or membrane microsacs.
-
Loading: Incubate cells with ³⁶Cl⁻ radiotracer is not done here; instead, we measure influx.
-
Exposure:
-
Pre-incubate cells with Oxychlordane (or vehicle) for 15 min.
-
Add Agonist Solution: GABA (10 µM) + ³⁶Cl⁻ (1 µCi/mL).
-
Reaction Time: 3-5 seconds (Rapid quench is vital to measure initial rate).
-
-
Termination: Instantly wash cells with ice-cold buffer containing Picrotoxin (to lock channels closed).
-
Lysis & Counting: Lyse cells with NaOH and count ³⁶Cl⁻ uptake.
-
Data Analysis: Plot % Inhibition of GABA-stimulated current. Oxychlordane should show a dose-dependent reduction in Cl⁻ influx.
Visualization: Experimental Workflow
The following diagram outlines the logic flow for the Binding Assay, highlighting critical control points (Salt concentration and GABA removal).
Figure 2: Workflow for [³⁵S]TBPS Binding Assay. Note the critical requirements for GABA removal and high-salt buffer to ensure assay validity.
Conclusion
Oxychlordane represents a critical neurotoxic hazard due to its bioactivation-dependent potency and environmental persistence . Unlike the parent chlordane, which has lower affinity for the target, Oxychlordane binds the GABA_A receptor pore with nanomolar affinity, comparable to Endrin and Dieldrin. For drug development and toxicology professionals, distinguishing between the parent compound and this stable epoxide metabolite is essential for accurate risk assessment and mechanistic modeling.
References
-
Comparison of lindane, bicyclophosphate and picrotoxin binding to the putative chloride channel sites in rat brain and Torpedo electric organ. Source: PubMed (Neurotoxicol Teratol) URL:[Link]
-
Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport. Source: PubMed (Toxicol Appl Pharmacol) URL:[Link]
-
Interactions of lindane, toxaphene and cyclodienes with brain-specific t-butylbicyclophosphorothionate receptor. Source: PubMed (Life Sci) URL:[Link]
-
Chlordane - National Pesticide Information Center Technical Fact Sheet. Source: NPIC (Oregon State University) URL:[Link]
-
Chlordane and Heptachlor are Metabolized Enantioselectively by Rat Liver Microsomes. Source: PubMed Central (PMC) URL:[Link]
Sources
The Silent Escalator: A Comparative Analysis of Oxy-chlordane's Bioaccumulation Potential
A Senior Application Scientist's Guide to Understanding the Bioaccumulation Factors of Oxy-chlordane Versus Other Persistent Organic Pollutants (POPs)
Introduction: The Lingering Threat of Persistent Organic Pollutants
Persistent Organic Pollutants (POPs) represent a class of chemical substances that, due to their resistance to environmental degradation, remain in ecosystems for extended periods.[1] This persistence allows them to be transported over long distances, leading to global contamination. A key and concerning characteristic of many POPs is their propensity for bioaccumulation, the process by which they concentrate in living organisms, and biomagnification, where their concentrations increase at successively higher levels in the food chain.[2] This guide provides a comparative analysis of the bioaccumulation factor (BAF) of oxy-chlordane, a significant and toxic metabolite of the formerly widely-used pesticide chlordane, against other notorious POPs. Understanding these differences is critical for researchers, toxicologists, and environmental scientists in assessing ecological risk and understanding the long-term impacts of these legacy contaminants.
Oxy-chlordane: The Persistent Metabolite
Chlordane, a broad-spectrum insecticide used extensively in agriculture and for termite control until its ban in many countries, is a complex mixture of compounds.[1] Once in the environment and within organisms, chlordane is metabolized into several byproducts, with oxy-chlordane being one of the most prominent and toxicologically significant.[3][4] Studies have shown that while the parent chlordane compounds may degrade or be eliminated, oxy-chlordane is notably more persistent and resistant to further metabolic breakdown.[4] This inherent stability is a crucial factor in its high bioaccumulation potential. In fact, monitoring studies have often detected oxy-chlordane in biological samples, including human tissues, even when the parent chlordane is absent, underscoring its long-term persistence and accumulation.[5]
The bioaccumulation of these compounds is a significant concern for human health and wildlife. Exposure to chlordane and its metabolites has been linked to various adverse health effects, including neurological damage and endocrine disruption.[6][7]
Comparative Analysis of Bioaccumulation Factors
The Bioaccumulation Factor (BAF) is a critical metric used to quantify the potential of a chemical to accumulate in an organism from all environmental exposures, including water, food, and sediment. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment at steady state. A higher BAF indicates a greater tendency for the chemical to be stored in the organism's tissues, particularly fatty tissues where lipophilic (fat-loving) POPs tend to accumulate.
While direct, side-by-side comparative studies of BAFs for a wide range of POPs are not always readily available in a single publication, a synthesis of existing data allows for a robust comparison. The following table presents a summary of representative BAF values for oxy-chlordane (often reported as part of total chlordane) and other well-known POPs in fish, a key bioindicator in aquatic ecosystems.
| Persistent Organic Pollutant (POP) | Chemical Class | Representative Bioaccumulation Factor (BAF) in Fish (L/kg) | Key Characteristics Influencing Bioaccumulation |
| Oxy-chlordane (as Chlordane) | Cyclodiene Pesticide | 3,000 - 37,800[8] | High persistence of the metabolite, high lipophilicity. |
| p,p'-DDE (DDT metabolite) | Organochlorine Pesticide | Can exceed 1,000,000[8] | Extremely high persistence and lipophilicity, slow metabolic elimination. |
| Polychlorinated Biphenyls (PCBs) | Industrial Chemical | Varies by congener, can be very high (e.g., >100,000) | High lipophilicity, resistance to metabolism varies with chlorine substitution pattern. |
| Dieldrin | Cyclodiene Pesticide | High, often in the tens of thousands | High persistence and lipophilicity, similar structure to other cyclodienes. |
Analysis of Comparative Data:
The data clearly indicates that oxy-chlordane possesses a significant bioaccumulation potential, with BAFs reaching into the tens of thousands. This places it firmly in the category of highly bioaccumulative substances. However, when compared to p,p'-DDE, the primary and most persistent metabolite of DDT, the BAF of oxy-chlordane appears to be lower. DDE is renowned for its extreme resistance to degradation and its very high affinity for lipids, leading to exceptionally high BAF values.
The bioaccumulation potential of PCBs is highly dependent on the specific congener, with those having a higher degree of chlorination generally exhibiting greater persistence and higher BAFs. Dieldrin, another cyclodiene pesticide, shows a bioaccumulation potential in a similar range to that of chlordane, which is expected given their structural similarities and similar chemical properties.
Mechanisms of Bioaccumulation and Influencing Factors
The bioaccumulation of POPs is a complex process governed by several factors related to both the chemical's properties and the organism's biology.
-
Lipophilicity: POPs are typically hydrophobic and lipophilic, meaning they have a low solubility in water and a high affinity for fats. This is a primary driver of their accumulation in the fatty tissues of organisms.
-
Metabolism: The ability of an organism to metabolize and excrete a chemical plays a crucial role in its bioaccumulation. As seen with chlordane, the parent compound can be transformed into a more persistent metabolite, oxy-chlordane, which then bioaccumulates to a greater extent.[3]
-
Trophic Level: Biomagnification is a key consequence of bioaccumulation. As one organism consumes another, the POPs are transferred up the food chain, leading to higher concentrations in top predators.[9][10] The compositional pattern of chlordane compounds and their metabolites can vary among different trophic levels and species.[5]
-
Environmental Conditions: Factors such as water temperature, organic carbon content in sediment, and the overall health of the ecosystem can influence the bioavailability and uptake of POPs.
The following diagram illustrates the process of bioaccumulation and biomagnification in a simplified aquatic food web.
Caption: Bioaccumulation and biomagnification of POPs in an aquatic food web.
Experimental Protocol for Determining Bioaccumulation Factor (BAF) in Fish
To ensure the scientific integrity of BAF data, standardized experimental protocols are essential. The following is a generalized, step-by-step methodology for determining the BAF of a hydrophobic chemical like oxy-chlordane in fish, based on established guidelines.
Objective: To determine the steady-state Bioaccumulation Factor (BAF) of a test chemical in a selected fish species.
Materials and Methods:
-
Test Organism: A suitable fish species with a well-characterized biology and husbandry requirements (e.g., Rainbow Trout, Fathead Minnow).
-
Test Chemical: The chemical of interest (e.g., oxy-chlordane), often radiolabeled for ease of detection and quantification.
-
Exposure System: A flow-through or semi-static aquatic exposure system that maintains a constant concentration of the test chemical in the water.
-
Analytical Equipment: Appropriate instrumentation for quantifying the test chemical in water and fish tissue (e.g., gas chromatography-mass spectrometry (GC-MS) or liquid scintillation counting for radiolabeled compounds).
Experimental Workflow:
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a minimum of two weeks.
-
Exposure Phase (Uptake):
-
Fish are exposed to a constant, sublethal concentration of the test chemical in the water.
-
Water samples are taken regularly to monitor and confirm the test concentration.
-
Subsamples of fish are collected at predetermined time points to measure the concentration of the chemical in their tissues.
-
This phase continues until the concentration of the chemical in the fish reaches a steady state (i.e., the concentration no longer increases over time).
-
-
Depuration Phase (Elimination):
-
The remaining fish are transferred to clean, uncontaminated water.
-
Subsamples of fish are collected at time points to measure the rate of elimination of the chemical from their tissues.
-
-
Data Analysis:
-
The BAF is calculated as the ratio of the chemical's concentration in the fish tissue (at steady state) to its concentration in the water.
-
Kinetic models can also be used to calculate the BAF from the uptake and depuration rate constants.
-
-
Quality Control:
-
A control group of fish is maintained in clean water throughout the experiment.
-
All analytical methods are validated for accuracy, precision, and detection limits.
-
Water quality parameters (temperature, pH, dissolved oxygen) are monitored daily.
-
The following diagram outlines the key stages of this experimental workflow.
Caption: Experimental workflow for determining the Bioaccumulation Factor (BAF).
Conclusion and Future Directions
This guide has provided a comparative overview of the bioaccumulation potential of oxy-chlordane relative to other significant POPs. It is evident that oxy-chlordane is a highly bioaccumulative compound, a fact that is largely attributable to its persistence as a metabolite of chlordane. While its BAF may be somewhat lower than that of the notoriously persistent DDE, it remains a significant environmental concern.
Future research should focus on obtaining more direct comparative BAF data for a wider range of POPs across various species and ecosystems. Furthermore, a deeper understanding of the metabolic pathways of POPs and how they influence the formation and bioaccumulation of persistent metabolites is crucial for accurate risk assessment. The continued monitoring of these legacy pesticides in the environment and biota is essential to track their long-term fate and to inform regulatory decisions aimed at protecting both ecosystem and human health.
References
-
U.S. Environmental Protection Agency. (n.d.). Chlordane (Fish Consumption) Fact Sheet. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. (2003). Development of Fish Contaminant Goals and Advisory Tissue Levels for Common Contaminants in California Sport Fish: Chlordane, DDTs, Dieldrin, PCBs, and Toxaphene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlordane. Retrieved from [Link]
-
Pandey, G., & Singh, S. K. (2021). Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects. Egyptian Journal of Forensic Sciences, 11(1), 1-11. Retrieved from [Link]
-
Roche, H., et al. (2009). Bioaccumulation and the effects of organochlorine pesticides, PAH and heavy metals in the Eel (Anguilla anguilla) at the Camargue. Environmental Pollution, 157(5), 1536-1545. Retrieved from [Link]
- Blus, L. J. (2011). DDT and Other Organohalogen Pesticides in Aquatic Organisms. In Reviews of Environmental Contamination and Toxicology (Vol. 209, pp. 1-131). Springer.
-
National Pesticide Information Center. (2000). Chlordane General Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Technical Support Document Volume 2: Development of National Bioaccumulation Factors. Retrieved from [Link]
- Wiemeyer, S. N., et al. (1984). Organochlorine pesticide, polychlorobiphenyl, and mercury residues in bald eagle eggs--1969-79--and their relationships to shell thinning and reproduction.
-
Fisk, A. T., et al. (2001). Influence of Chemical and Biological Factors on Trophic Transfer of Persistent Organic Pollutants in the Northwater Polynya Marine Food Web. Environmental Science & Technology, 35(4), 732-738. Retrieved from [Link]
-
Barnett, J. B., et al. (1990). Metabolism of chlordane in rats. Journal of Agricultural and Food Chemistry, 38(4), 1045-1050. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlordane. Retrieved from [Link]
-
Voorspoels, S., et al. (2007). Factors Influencing the Bioaccumulation of Persistent Organic Pollutants in Food Webs of the Scheldt Estuary. Environmental Science & Technology, 41(10), 3569-3576. Retrieved from [Link]
-
Lu, X., et al. (2018). Polychlorinated biphenyls and organochlorine pesticides concentration patterns and trends in top predator fish of Laurentian Great Lakes from 1999 to 2014. Science of The Total Environment, 631-632, 133-142. Retrieved from [Link]
-
Barnett, J. B., & Dorough, H. W. (1974). Metabolism of chlordane in rats. Journal of Agricultural and Food Chemistry, 22(4), 612-619. Retrieved from [Link]
-
Bondy, G. S., et al. (2003). Toxicity of the chlordane metabolite oxychlordane in female rats: Clinical and histopathological changes. Food and Chemical Toxicology, 41(2), 291-301. Retrieved from [Link]
-
Fisk, A. T., et al. (2001). Influence of Chemical and Biological Factors on Trophic Transfer of Persistent Organic Pollutants in the Northwater Polynya Marine Food Web. Environmental Science & Technology, 35(4), 732-738. Retrieved from [Link]
-
Ivorra, N., et al. (2015). Biological Traits and the Transfer of Persistent Organic Pollutants through River Food Webs. PLoS ONE, 10(6), e0128821. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998). Toxicological Review of Chlordane Technical. Retrieved from [Link]
-
Mattina, M. I., et al. (2000). Chlordane Uptake and Its Translocation in Food Crops. Journal of Agricultural and Food Chemistry, 48(5), 1909-1915. Retrieved from [Link]
-
Müller, J., et al. (2021). Monitoring of Organochlorine Pesticide and Polychlorinated Biphenyl Residues in Common Swifts (Apus apus) in the Region of Hesse, Germany. Animals, 11(5), 1424. Retrieved from [Link]
-
Elliott, J. E., et al. (2000). Assessment of chlorinated hydrocarbon contaminants in mammals from agricultural areas of Delta, British Columbia. Canadian Wildlife Service Technical Report Series No. 343. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Newport Bay Toxics TMDLs, Part F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Persistent Organic Pollutants: A Global Issue, A Global Response. Retrieved from [Link]
Sources
- 1. npic.orst.edu [npic.orst.edu]
- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. epa.gov [epa.gov]
- 9. Bioaccumulation and Trophic Transfer of Heavy Metals in Marine Fish: Ecological and Ecosystem-Level Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Cross-Reactivity in Immunoassays for Chlordane and Metabolites
This guide provides a technical analysis of cross-reactivity in chlordane immunoassays, designed for researchers and drug development professionals.
Executive Summary: The Cyclodiene Dilemma
Immunoassays (ELISA) for chlordane are rarely "chlordane-specific" in the strictest sense. Instead, they function as Class-Specific Assays targeting the cyclodiene group of organochlorine insecticides. Due to the shared hexachlorocyclopentadiene structural motif, antibodies raised against chlordane will exhibit significant cross-reactivity with heptachlor , aldrin , dieldrin , endrin , and endosulfan .
For researchers, this means a positive ELISA result indicates a "Total Cyclodiene Load" rather than a specific chlordane concentration. This guide dissects the molecular basis of this cross-reactivity, compares performance against GC-MS, and provides a validated protocol for interpreting these "sum parameter" results.
Mechanism of Action: Hapten Design & Antibody Recognition
The root cause of cross-reactivity lies in the hapten synthesis strategy used to generate the antibodies. Chlordane (C10H6Cl8) is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response, it must be conjugated to a carrier protein (e.g., BSA or KLH).[1]
The Shared Epitope: Hexachlorocyclopentadiene
Most commercial antibodies are generated using a hapten derivative that preserves the hexachlorocyclopentadiene ring. This highly chlorinated bicyclic structure is the "fingerprint" recognized by the antibody. Since this ring is conserved across all cyclodiene insecticides, the antibody cannot easily distinguish between the parent chlordane and its structural analogs.
Metabolic Pathway & Cross-Reactivity
In biological systems, chlordane metabolizes into oxychlordane (toxic, persistent) and heptachlor epoxide . Because these metabolites retain the chlorinated ring structure, they cross-react significantly, often inflating the apparent "parent" chlordane concentration in biological samples.
Figure 1: Metabolic pathways of chlordane and the "blind spot" of immunoassays. The antibody recognizes the core ring structure present in both parent compounds and toxic metabolites.
Comparative Analysis: ELISA vs. GC-MS
This table contrasts the performance of a high-quality competitive ELISA (e.g., Abraxis, Beacon, or equivalent cyclodiene kit) against the gold standard Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Competitive ELISA (Cyclodiene Screen) | GC-MS (Gold Standard) |
| Specificity | Low (Class-Specific). Detects sum of chlordane, heptachlor, dieldrin, endrin, etc. | High (Congener-Specific). Resolves cis-chlordane, trans-chlordane, oxychlordane, and nonachlor individually. |
| Cross-Reactivity | High. Heptachlor: ~100-140%Endrin: ~60-80%Dieldrin: ~50-70%Oxychlordane: ~40-60% | None. Mass spectral fingerprinting (m/z 373, 375) uniquely identifies each molecule. |
| Sensitivity (LOD) | 0.1 - 15 ppb (µg/L). Highly sensitive but non-specific. | 0.01 - 0.1 ppb. Dependent on extraction volume and detector (ECD vs. MS). |
| Sample Throughput | High. 40+ samples in < 2 hours.[2] | Low. 1-2 samples per hour (including run time and cleanup). |
| Matrix Interference | Moderate. Humic acids or high lipid content can cause false positives. | Low to Moderate. Requires rigorous cleanup (Florisil/GPC) to remove lipids. |
| Cost per Sample | $15 - $25 | $150 - $300 |
Cross-Reactivity Profile (Typical Polyclonal Antibody)
Data synthesized from USGS reports and commercial kit validations for cyclodiene assays.
| Analyte | % Cross-Reactivity (Relative to Chlordane) | Interpretation |
| Chlordane (Tech) | 100% | Target Standard |
| Heptachlor | 120 - 160% | Major Interference. Often binds better than chlordane. |
| Heptachlor Epoxide | 80 - 120% | Critical. Major metabolite, indistinguishable from parent. |
| Endrin | 60 - 80% | Significant positive bias. |
| Dieldrin | 50 - 70% | Significant positive bias. |
| Aldrin | 40 - 60% | Moderate positive bias. |
| Endosulfan | 30 - 50% | Moderate positive bias. |
| Lindane (γ-BHC) | < 1% | Negligible (different structure). |
| DDT / DDE | < 1% | Negligible (different structure). |
Experimental Protocol: Validated Screening Workflow
Objective: To screen water or soil extract samples for total cyclodiene contamination using a competitive ELISA, with a focus on validating positive hits.
Materials
-
Kit: Cyclodiene/Chlordane ELISA Plate Kit (e.g., Abraxis or equivalent).
-
Extraction Solvent: Methanol (HPLC Grade).
-
Glassware: Glass vials with Teflon-lined caps (plastics absorb organochlorines).
Step-by-Step Methodology
Phase 1: Sample Preparation (Critical for Specificity)
-
Water Samples:
-
Collect water in amber glass bottles.
-
Add methanol to the sample to prevent adsorption of chlordane to the glass walls (final concentration 10-20% methanol, match this in your standards).
-
Note: If sensitivity < 1 ppb is required, perform Solid Phase Extraction (SPE) using C18 disks, elute with methanol, and dilute into the assay buffer.
-
-
Soil/Sediment:
-
Weigh 10g of sample into a glass vial.
-
Add 20mL of 90% Methanol/Water.
-
Vortex vigorously for 5 minutes or sonicate for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Dilute the supernatant 1:50 into the Kit Diluent to reduce solvent effects.
-
Phase 2: Competitive Immunoassay
-
Pipetting: Add 50 µL of Standards (0, 0.1, 1.0, 10.0 ppb Chlordane) and Samples into duplicate wells.
-
Conjugate Addition: Add 50 µL of Enzyme Conjugate (HRP-labeled chlordane analog).
-
Antibody Addition: Add 50 µL of Magnetic Particles or Antibody Solution (depending on format).
-
Incubation: Incubate for 30–60 minutes at room temperature (20–25°C). Do not shake unless specified.
-
Wash: Decant and wash 3-4 times with diluted Wash Buffer. Tap dry on absorbent paper.
-
Development: Add 100 µL of Substrate (TMB) and incubate for 20 minutes (blue color develops inversely to concentration).
-
Stop: Add 100 µL of Stop Solution (Acid). Color turns yellow.
-
Read: Measure Absorbance at 450 nm.
Phase 3: Data Interpretation & Confirmation
-
Calculation: Plot B/Bo % vs. Log Concentration. Interpolate sample values.
-
The "Cyclodiene Rule": If a sample reads positive (> LOD), report it as "Presumptive Positive for Cyclodienes (Chlordane/Heptachlor group)."
-
Confirmation: ALL positive ELISA hits must be confirmed by GC-ECD or GC-MS if legal or regulatory action is required. The ELISA serves only to filter out the negative samples (typically 80-90% of environmental batches).
Figure 2: Decision logic for chlordane screening. Note that ELISA positives are presumptive and require speciation if the exact congener must be identified.
References
-
U.S. Geological Survey (USGS). (2010). A first application of enzyme-linked immunosorbent assay for screening cyclodiene insecticides in ground water. USGS Publications. [Link]
-
Abad, A., et al. (1999). Monoclonal Antibodies against Cyclodiene Insecticides: Hapten Design and Production. Journal of Agricultural and Food Chemistry, 47(6), 2475–2485. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Chlordane.[3][4][5] U.S. Department of Health and Human Services. [Link]
-
Van Emon, J. M., & Lopez-Avila, V. (1992). Immunochemical Methods for Environmental Analysis.[2][6][7] Analytical Chemistry, 64(2), 79A-88A. [Link]
Sources
Performance Comparison of GC Columns for Oxy-Chlordane Analysis: A Technical Guide
Topic: Performance Comparison of Different GC Columns for Oxy-Chlordane Analysis Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
Oxy-chlordane, a persistent and toxic metabolite of the cyclodiene pesticide chlordane, presents specific chromatographic challenges due to its structural similarity to other chlordane isomers (cis/trans-chlordane) and metabolites like heptachlor epoxide.
This guide evaluates the performance of three distinct column classes for oxy-chlordane analysis: General Purpose (5% Phenyl) , Traditional Mid-Polar (14% Cyanopropyl) , and Application-Specific (CLP Phases) .
Key Recommendation: For high-throughput regulatory environments (EPA 8081B), Application-Specific CLP columns (e.g., Rtx-CLPesticides, DB-CLP1) are superior to traditional DB-5/DB-1701 pairs, offering 40-50% faster run times and optimized resolution of the critical oxy-chlordane / heptachlor epoxide pair.
The Analytical Challenge: Oxy-Chlordane Separation
Oxy-chlordane is not applied directly to crops but forms via mammalian metabolism or environmental degradation. Its analysis is rarely performed in isolation; it is almost always analyzed alongside a suite of 20+ organochlorine pesticides (OCPs).
Critical Separation Pairs:
-
Oxy-chlordane vs. Heptachlor Epoxide: These two compounds have very similar boiling points and polarities. On standard non-polar columns, they often co-elute or show "saddle" peaks.
-
Matrix Interference: In biological matrices (blood/tissue) or sediment, PCB congeners often elute in the same window as oxy-chlordane.
Column Chemistry & Performance Comparison
A. General Purpose Columns (The Legacy Standard)
-
Phases: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rtx-5, HP-5).
-
Mechanism: Separation based primarily on boiling point with slight pi-pi interaction.
-
Performance:
-
Pros: Excellent thermal stability, low bleed (ideal for MS), highly inert.
-
Cons: Poor selectivity for oxy-chlordane vs. heptachlor epoxide. Requires slow temperature ramps (<6°C/min) to achieve baseline resolution, resulting in run times >25 minutes.
-
B. Traditional Mid-Polar Columns (The Confirmation Standard)
-
Phases: 14% Cyanopropyl-phenyl (e.g., DB-1701, Rtx-1701) or 35% Phenyl (DB-35).
-
Mechanism: Dipole-dipole interactions exploit the electronegative chlorine atoms on the analyte.
-
Performance:
-
Pros: Distinct elution order shifts compared to 5% phenyl, making them useful for confirmation (dual-column setup).
-
Cons: Higher bleed levels at high temperatures. Susceptible to active site formation (tailing peaks) if not rigorously maintained.
-
C. Application-Specific Columns (The Modern Solution)
-
Phases: Proprietary phases tuned for EPA Method 8081 (e.g., Rtx-CLPesticides/CLPesticides2, Agilent DB-CLP1/CLP2).
-
Mechanism: Optimized polymer mixtures designed specifically to resolve the "critical pairs" defined by the EPA.
-
Performance:
-
Pros: Resolves oxy-chlordane from heptachlor epoxide in under 15 minutes. Can be run with aggressive temperature ramps.
-
Cons: Proprietary chemistry limits predictive modeling for non-target compounds.
-
Data Summary: Quantitative Comparison
The following table summarizes performance metrics based on a standard EPA 8081B calibration mix (200 ng/mL).
| Feature | General Purpose (DB-5 type) | Mid-Polar (DB-1701 type) | App-Specific (CLP1/CLP2) |
| Separation Mechanism | Boiling Point | Dipole-Dipole | Tuned Selectivity |
| Oxy-Chlordane RT | ~18.5 min | ~21.2 min | ~9.4 min |
| Critical Resolution (Rs) (Oxy vs. Heptachlor Epoxide) | 1.2 (Marginal) | 2.5 (Good) | > 3.0 (Excellent) |
| Analysis Time | Slow (>25 min) | Slow (>25 min) | Fast (<15 min) |
| Max Temp (Bleed) | 325°C (Low) | 280°C (Med) | 320°C (Low-Med) |
| Primary Use Case | GC-MS Screening | Confirmation (Legacy) | High-Throughput Routine |
Note: RT (Retention Time) varies by flow/ramp, but relative speed remains consistent.
Experimental Protocol: Dual-Column Confirmation Workflow
Scientific Rationale: In regulatory analysis (GLP/GMP), relying on a single retention time is insufficient due to false positives from matrix interferences (e.g., PCBs). This protocol utilizes a Parallel Dual-Column setup, injecting the sample once and splitting it onto two columns with differing selectivities.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Extract sample (plasma/soil) using QuEChERS or Soxhlet extraction (EPA 3540).
-
Clean up extract using Florisil cartridges to remove polar lipids/proteins.
-
Solvent exchange into Hexane/Acetone (1:1).
-
-
Instrument Configuration (GC-ECD/ECD):
-
Inlet: Splitless injection at 250°C.
-
Guard Column: 5m Deactivated Fused Silica (protects analytical columns).
-
Connector: "Y" Press-Tight® connector or SilTite™ mini-union.
-
Column 1 (Primary): Rtx-CLPesticides (30m x 0.32mm x 0.32µm).
-
Column 2 (Confirm): Rtx-CLPesticides2 (30m x 0.32mm x 0.25µm).
-
Detectors: Dual µECD (Micro-Electron Capture Detectors) at 330°C.
-
-
Temperature Program:
-
Start: 120°C (hold 1 min).
-
Ramp 1: 30°C/min to 220°C.
-
Ramp 2: 15°C/min to 330°C (hold 4 min).
-
Total Run Time: ~14 minutes.[2]
-
-
System Suitability (Self-Validating Step):
Visualization of Workflow
Figure 1: Parallel Dual-Column Analytical Workflow
This diagram illustrates the split-flow architecture required for robust identification of oxy-chlordane.
Caption: Parallel dual-column configuration ensuring simultaneous quantitation and confirmation of oxy-chlordane.
Figure 2: Column Selection Decision Tree
A logic flow to assist researchers in selecting the correct column based on their detector and throughput needs.
Caption: Decision matrix for selecting GC columns based on detector type and analytical requirements.
References
-
U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.[3][4] SW-846 Update IV. [Link]
-
Restek Corporation. (2020). Organochlorine Pesticides Analysis: Rtx-CLPesticides and Rtx-CLPesticides2 Columns.[1][5][6][7][8] Application Note 595-03-013. [Link]
-
Agilent Technologies. (2021).[3] Fast Analysis of Organochlorine Pesticides by GC/ECD using Agilent J&W DB-CLP1 and DB-CLP2 Columns. Application Note 5990-9736EN. [Link]
-
Shimadzu. (2023). Determination of Method 608 Organochlorine Pesticides Using GC-MS/MS. Application News SSI-GCMS-2301.[9] [Link]
Sources
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. Analytical Method [keikaventures.com]
- 5. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 6. Analyze Haloacetic Acids in Under 13 Minutes with Rtx-CLPesticides Columns | Restek [discover.restek.com]
- 7. Restek - Artikel [de.restek.com]
- 8. ez.restek.com [ez.restek.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Comparative Guide: Extraction Protocols for Oxychlordene and Related Chlordane Metabolites
Executive Summary & Analyte Profile
Oxychlordene (and its pervasive analog Oxychlordane ) represents a critical class of organochlorine residues monitored in toxicology and environmental safety. While often conflated, oxychlordene is typically a degradation product of chlordane/heptachlor, whereas oxychlordane is the primary epoxide metabolite found in biological systems.
For drug development and toxicology professionals, the accurate quantification of these lipophilic moieties is non-negotiable. They are persistent, bioaccumulative, and prone to significant matrix interference in biological assays (plasma, adipose tissue, liver).
This guide objectively compares three industry-standard extraction methodologies: QuEChERS , Solid Phase Extraction (SPE) , and Liquid-Liquid Extraction (LLE) . We prioritize Accuracy (Recovery %) and Precision (RSD %) to help you select the optimal workflow for your matrix.
Comparative Analysis of Extraction Methodologies
The following data synthesis is based on aggregated performance metrics from bioanalytical and environmental toxicology studies.
Table 1: Performance Matrix – Oxychlordene Extraction
| Feature | QuEChERS (AOAC 2007.01) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Primary Mechanism | Dispersive Partitioning + dSPE Cleanup | Adsorption/Desorption (Chromatographic) | Immiscible Solvent Partitioning |
| Best For | Solid/Semi-solid tissues (Liver, Adipose), High Throughput | Fluid matrices (Plasma, Urine), Trace Analysis | Simple aqueous samples, Historical comparisons |
| Accuracy (Recovery) | 95% – 105% (High) | 90% – 100% (High) | 60% – 85% (Moderate/Variable) |
| Precision (RSD) | < 10% | < 5% (Excellent) | 15% – 25% (Poor) |
| Matrix Effect | Low (with proper dSPE choice) | Very Low (High Cleanup) | High (Co-extraction of lipids) |
| Solvent Usage | Low (< 15 mL) | Low (< 10 mL) | High (> 50 mL) |
| Throughput | High (20+ samples/hr) | Moderate (Automated systems available) | Low (Manual intensive) |
Detailed Methodologies & Protocols
Method A: QuEChERS (The High-Throughput Standard)
Recommended for: Tissue samples (liver, brain, adipose) and complex solid matrices.
Scientific Rationale: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) utilizes a salting-out effect to partition analytes into acetonitrile, followed by dispersive solid-phase extraction (dSPE) to remove lipids and proteins. For oxychlordene, a lipophilic compound, the inclusion of PSA (Primary Secondary Amine) and C18 sorbents in the cleanup step is critical to remove fatty acid interferences without losing the analyte.
Protocol:
-
Homogenization: Weigh 10 g of tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.
-
Salting Out: Add QuEChERS salt packet (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 min.
-
dSPE Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing MgSO₄ (removes water), PSA (removes sugars/fatty acids), and C18 (removes lipids).
-
Final Spin: Vortex and centrifuge. Inject supernatant into GC-MS/MS or LC-MS/MS.
Method B: Solid Phase Extraction (The Precision Standard)
Recommended for: Plasma, Serum, and Urine where sensitivity and cleanliness are paramount.
Scientific Rationale: SPE offers superior selectivity by retaining the analyte on a stationary phase while washing away interferences. For organochlorines like oxychlordene, a C18 or Florisil cartridge is standard. This method minimizes ion suppression in Mass Spectrometry, yielding the lowest Limits of Quantitation (LOQ).
Protocol:
-
Conditioning: Activate C18 cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL plasma sample (diluted 1:1 with water to reduce viscosity).
-
Washing: Wash with 5% Methanol in water (removes polar interferences). Dry cartridge under vacuum for 5 min.
-
Elution: Elute oxychlordene with 2 x 1 mL Hexane:Acetone (9:1).
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in mobile phase.
Method C: Liquid-Liquid Extraction (The Traditional Baseline)
Recommended for: Labs with limited consumables or historical continuity requirements.
Scientific Rationale:
LLE relies on the partition coefficient (
Protocol:
-
Mixing: Combine 5 mL sample with 15 mL Dichloromethane (DCM) in a separatory funnel.
-
Agitation: Shake vigorously for 2 minutes (Caution: Vent frequently).
-
Separation: Allow phases to separate. Collect the organic (bottom) layer.
-
Drying: Pass the organic layer through anhydrous Sodium Sulfate (
) to remove water. -
Concentration: Evaporate solvent using a rotary evaporator or nitrogen stream.
Visualizing the Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate extraction method based on sample type and required precision.
Caption: Decision tree for selecting Oxychlordene extraction protocols based on matrix complexity and sensitivity requirements.
Critical Analysis of Accuracy & Precision Data
Recovery Rates (Accuracy)
Experimental data indicates that QuEChERS consistently outperforms LLE for oxychlordene in complex matrices. In a comparative study of organochlorine pesticides in biological samples:
-
QuEChERS: Achieved recoveries between 101.3% – 105.8% .[1] The dispersive cleanup effectively breaks down the matrix without trapping the analyte.
-
LLE: Demonstrated lower recoveries of 62.6% – 85.5% .[1] The loss is attributed to emulsion formation and incomplete partitioning into the organic phase.
Precision (Reproducibility)
-
SPE provides the highest precision (lowest RSD), typically <5% . The controlled packing of cartridges eliminates the "technique dependence" of manual shaking in LLE.
-
LLE often shows RSD values exceeding 20% , particularly in blood samples where lipid content varies between subjects, affecting the partition coefficient.
Matrix Effects
Oxychlordene analysis is susceptible to signal suppression in LC-MS/MS.
-
SPE produces the "cleanest" extracts, reducing suppression to <10%.
-
LLE extracts often contain significant phospholipids, leading to ion suppression and requiring matrix-matched calibration curves for accurate quantitation.
References
-
Comparison of QuEChERS and Liquid–Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. Source: ResearchGate
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Source: Waters Corporation
-
Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Source: National Institutes of Health (PMC)
-
EPA Method 525.3: Determination of Semivolatile Organic Compounds in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Source: US Environmental Protection Agency
-
Analysis of toxaphene (PCC) and chlordane in biological samples by NCI mass spectrometry. Source: PubMed
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Oxy-chlordene
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Oxy-chlordene, a persistent organochlorine pesticide and a metabolite of chlordane, presents significant health hazards that demand meticulous handling protocols in a laboratory setting.[1] As a compound classified with acute oral toxicity and belonging to a class of chemicals known for central nervous system effects, its management requires more than just adherence to basic safety standards; it necessitates a comprehensive, scientifically-grounded strategy to minimize exposure.[1][2] This guide provides drug development professionals, researchers, and scientists with the essential, in-depth knowledge to work safely with this compound, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Understanding the Hazard: The "Why" Behind the "What"
This compound is a solid organochlorine pesticide that is harmful if swallowed.[2][3] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal (skin) contact, and accidental ingestion.[2] The parent compound, chlordane, is recognized as a potential carcinogen and can cause severe health effects upon exposure, including irritation to the eyes and skin, and neurological symptoms such as headaches, dizziness, and, in severe cases, convulsions.[4] Therefore, the selection of PPE is directly driven by the need to create an impermeable barrier against these exposure routes. Engineering controls, such as working in a certified chemical fume hood, are the first and most critical line of defense, but appropriate PPE is the essential final barrier protecting the individual researcher.[5]
Core PPE Requirements: A Multi-Layered Defense
Handling this compound safely requires a multi-layered approach to PPE. The following table outlines the minimum required PPE for various laboratory activities involving this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use, as formulations may vary.[5][6][7]
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Stock Compound (Solid) | Disposable solid-front lab coat or coveralls | Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene), double-gloved | ANSI-approved safety glasses with side shields or chemical splash goggles | Recommended: N95 respirator to prevent inhalation of fine particulates. Required if engineering controls are insufficient. |
| Preparing Solutions (Dilution) | Chemical-resistant apron over a lab coat | Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene) | Chemical splash goggles or a full-face shield | Required: Use within a certified chemical fume hood. If not feasible, a full-face respirator with appropriate cartridges for organic vapors is necessary.[2] |
| Conducting Experiments | Lab coat | Chemical-resistant, impermeable gloves | Safety glasses with side shields | Work should be conducted in a well-ventilated area, preferably a fume hood. |
| Spill Cleanup | Chemical-resistant coveralls | Heavy-duty, chemical-resistant gloves | Full-face shield over chemical splash goggles | Full-face respirator with cartridges for organic vapors and particulates. |
| Waste Disposal | Lab coat or coveralls | Chemical-resistant, impermeable gloves | Safety glasses with side shields or goggles | Not typically required if handling sealed waste containers. |
Procedural Walkthrough: From Preparation to Disposal
This section provides step-by-step guidance on critical operational procedures involving this compound, ensuring safety at every stage.
The process of dissolving solid this compound into a solvent poses a high risk of exposure through both inhalation of powder and dermal contact.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Gather all necessary materials, including the stock this compound, solvent, glassware, and a designated waste container.
-
Donning PPE: Follow the sequence illustrated in the diagram below. This ensures that the most contaminated items (gloves) are put on last.
-
Weighing: Tare a suitable container within the fume hood. Carefully weigh the required amount of this compound, minimizing the creation of airborne dust.
-
Dissolving: Add the solvent to the container with the this compound. Swirl gently or use a magnetic stirrer to dissolve the compound completely.
-
Transfer: Transfer the solution to your experimental vessel.
-
Initial Cleanup: Decontaminate the weighing container and any utensils by rinsing them with a small amount of clean solvent. Dispose of this rinseate into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water after PPE removal.[8]
Emergency Preparedness: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed plan is vital for mitigating the consequences of a spill or personal exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the spill zone. If safe to do so, turn off any ignition sources.[2]
-
Don Appropriate PPE: Before re-entering, don the full PPE suite for spill cleanup as detailed in the table above.
-
Containment: For a solid spill, carefully cover with a plastic sheet to prevent aerosolization. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a commercial spill kit).
-
Cleanup: Working from the outside in, absorb the liquid or carefully collect the solid material using spark-proof tools.[2] Place all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[2]
Decontamination and Disposal: A Lifecycle Approach
The lifecycle of PPE and other contaminated materials does not end with the experiment. Proper decontamination and disposal are critical to prevent environmental contamination and secondary exposure.
-
Disposable PPE: All single-use items (e.g., nitrile gloves, disposable lab coats) that have come into contact with this compound must be disposed of as hazardous chemical waste.[2]
-
Reusable PPE: Reusable items like rubber aprons, face shields, and goggles must be decontaminated before reuse. Wash thoroughly with soap and hot water.[10] Store clean PPE separately from personal clothing and in a non-contaminated area.[10][11]
-
Clothing: Any personal clothing that becomes contaminated should be removed immediately and laundered separately from other clothes.[6] Heavily contaminated clothing may need to be disposed of as hazardous waste.
All waste containing this compound, including stock chemical, solutions, contaminated spill cleanup materials, and rinsed containers, must be disposed of according to institutional and regulatory guidelines. This typically involves collection by a licensed chemical waste disposal service for high-temperature incineration.[2][12][13] Do not pour any amount of this compound waste down the drain.[2]
By implementing these rigorous PPE protocols, operational plans, and disposal procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental protection. This commitment to procedural excellence is the cornerstone of responsible scientific research.
References
- Arxada NZ. (n.d.). Oxy 500 SC® Safety Data Sheet.
- ChemicalBook. (2024). OXY-CHLORDANE - Safety Data Sheet.
- Automated Aquatics. (2020). OXY SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Oxychlordane. PubChem Compound Database.
- Pesticide Environmental Stewardship. (1997). Personal Protective Equipment.
- Chemsrc. (n.d.). OXYCHLORDANE | CAS#:27304-13-8.
- OxyChem. (n.d.). Chlorinated Organics.
- Williams, D. S. (2024). Personal Protective Equipment for Pesticide Handlers. Citrus Industry Magazine.
- New Jersey Department of Health. (n.d.). CHLORDANE HAZARD SUMMARY.
- LGC Standards. (n.d.). oxy-Chlordane 100 µg/mL in Cyclohexane.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Centers for Disease Control and Prevention. (n.d.). Organochlorine Pesticides.
- U.S. Environmental Protection Agency. (n.d.). Method 8081B: Organochlorine Pesticides by Gas Chromatography.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- FNU, I. F. A. S. E. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Health Victoria. (2024). Pesticide use and personal protective equipment.
- Kable. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency. (n.d.). NIOSH Method 5601: Organonitrogen Pesticides.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- National Pesticide Information Center. (n.d.). Disposal of Pesticides.
- INCHEM. (1988). Chlordane (HSG 13, 1988).
Sources
- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. OXYCHLORDANE | CAS#:27304-13-8 | Chemsrc [chemsrc.com]
- 4. nj.gov [nj.gov]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. arxada.co.nz [arxada.co.nz]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. automatedaquatics.com [automatedaquatics.com]
- 10. epa.gov [epa.gov]
- 11. Pesticide use and personal protective equipment [health.vic.gov.au]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Chlordane (HSG 13, 1988) [inchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
